molecular formula C31H42N3.x(molybdatetungstatephosphate) B1170668 Pigment Blue 14 CAS No. 1325-88-8

Pigment Blue 14

Cat. No.: B1170668
CAS No.: 1325-88-8
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Description

Pigment Blue 14 is a useful research compound. Its molecular formula is C31H42N3.x(molybdatetungstatephosphate). The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1325-88-8

Molecular Formula

C31H42N3.x(molybdatetungstatephosphate)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pigment Blue 14 (C.I. 42600:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Blue 14 (PB 14), a synthetic organic pigment belonging to the triarylmethane class. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the application and characterization of this compound.

Chemical Structure and Identification

This compound is a complex salt composed of a large organic cation and a heteropoly acid anion. The chromophore is a triarylcarbonium cation, specifically the same as that of C.I. Basic Violet 4.[1] This cation is precipitated with a phosphotungstomolybdic acid to form the insoluble pigment.[2]

The organic cation is N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium.[3] The inorganic counter-ion is a complex mixture of phosphomolybdic and phosphotungstic acids. The exact stoichiometry of the salt can vary, which is reflected in the general formula provided in chemical databases.[3][4]

Chemical Identifiers:

  • C.I. Name: this compound[5]

  • C.I. Number: 42600:1[5]

  • CAS Number: 1325-88-8[5]

  • Chemical Family: Triarylmethane[5]

  • Molecular Formula (Cation): C₃₁H₄₃N₃[1]

  • Molecular Weight (Cation): 457.69 g/mol [1]

  • General Molecular Formula: C₃₁H₄₂N₃·x(molybdatetungstatephosphate)[3][4]

Physicochemical and Fastness Properties

This compound is a reddish-shade blue powder with good performance in water-based inks.[5] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Physical Appearance Blue Powder[6]
Melting Point 165-170 °C[4]
Density 1.7 g/cm³[5][6]
Oil Absorption 40-50 ml/100g[6]
pH Value 6.5-7.5[6]
Heat Stability 140 °C[5][6]
Light Fastness 3-4 (on a scale of 1-8)[6]
Water Resistance 5 (on a scale of 1-5)[5]
Oil Resistance 3 (on a scale of 1-5)[5]
Acid Resistance 3 (on a scale of 1-5)[5]
Alkali Resistance 4-5 (on a scale of 1-5)[5][6]
Moisture Content ≤2.0%[6]
Water Soluble Matter ≤1.5%[6]
Electric Conductivity ≤600 µS/cm[6]

Synthesis

The synthesis of this compound involves a multi-step process that begins with the formation of the triarylmethane dye, which is then precipitated as a lake pigment. Several manufacturing methods have been described, generally involving the condensation of aromatic precursors followed by laking with heteropoly acids.[1]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on the common manufacturing methods.

Synthesis_Workflow Generalized Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_synthesis Leuco Dye Formation cluster_oxidation Dye Formation cluster_laking Pigment Precipitation cluster_product Final Product A Bis(4-(diethylamino)phenyl)methanone D Condensation Reaction A->D B N,N-diethylbenzenamine B->D C Condensing Agent (e.g., Phosphorus trichloride) C->D E Oxidation D->E F Laking with Phosphomolybdic/ Phosphotungstic Acid E->F G This compound F->G

Caption: Generalized synthesis of this compound.

Experimental Protocols

While specific, detailed industrial protocols for the synthesis of this compound are proprietary, a general laboratory-scale procedure can be adapted from the synthesis of similar triarylmethane dyes. The following is a representative, though not definitive, protocol.

Protocol: Synthesis of the Triarylmethane Chromophore and Laking

Materials:

  • Bis(4-(diethylamino)phenyl)methanone

  • N,N-diethylbenzenamine

  • Phosphorus trichloride (B1173362) (or another suitable condensing agent)

  • An appropriate oxidizing agent (e.g., lead dioxide)

  • Phosphomolybdic acid

  • Phosphotungstic acid

  • Hydrochloric acid

  • Sodium hydroxide

  • Suitable organic solvents (e.g., ethanol, toluene)

Procedure:

  • Condensation: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve Bis(4-(diethylamino)phenyl)methanone and N,N-diethylbenzenamine in a suitable solvent. Slowly add the condensing agent (e.g., phosphorus trichloride) while maintaining the temperature. The reaction mixture is then heated under reflux for several hours to form the leuco base of the dye.

  • Oxidation: After the condensation is complete, the leuco base is oxidized to the colored dye form. This can be achieved by the addition of an oxidizing agent. The reaction progress can be monitored by the development of a deep blue color.

  • Isolation of the Dye: The solvent is removed, and the crude dye is isolated. It may be purified at this stage by recrystallization or chromatography.

  • Laking: The purified dye is dissolved in water, and the solution is acidified with hydrochloric acid. A solution of phosphomolybdic and phosphotungstic acids is then added with stirring. The insoluble this compound precipitates out of the solution.

  • Purification and Drying: The precipitated pigment is collected by filtration, washed with water to remove any unreacted starting materials and by-products, and then dried in an oven at a controlled temperature.

Note: This is a generalized procedure and the specific reaction conditions, stoichiometry of reactants, and purification methods would need to be optimized for desired pigment characteristics.

Spectral Properties

The spectral properties of this compound are characteristic of triarylmethane dyes, which exhibit strong absorption in the visible region of the electromagnetic spectrum.

UV-Visible Spectroscopy

Triarylmethane dyes typically show a strong, broad absorption band in the visible range, which is responsible for their intense color. For blue pigments of this class, the maximum absorption (λmax) is expected to be in the range of 590-630 nm. The exact position and intensity of the absorption peak can be influenced by the solvent and the specific counter-ion. A representative UV-visible spectrum for a similar blue pigment shows a maximum absorbance at around 603 nm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its organic and inorganic components.

  • Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.

  • Aliphatic C-H stretching: Bands from the ethyl groups around 2850-2970 cm⁻¹.

  • Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretching: Bands around 1310-1360 cm⁻¹.

  • Heteropoly Anion: Strong, broad bands in the fingerprint region (below 1100 cm⁻¹) corresponding to the P-O, Mo-O, and W-O stretching and bending vibrations. Specifically, bands around 1065 cm⁻¹ (P-O), 965 cm⁻¹ (M=O terminal), 870 cm⁻¹ (M-O-M corner-sharing), and 780 cm⁻¹ (M-O-M edge-sharing) are characteristic of the Keggin structure of the heteropoly acid.

Applications

This compound is primarily used in the manufacturing of printing inks, particularly water-based inks, due to its brilliant reddish-blue color and good performance characteristics.[2][5] It is also suggested for use in offset inks.[5] Its application in plastics and coatings is less common.[2]

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of this compound. For specific applications, further experimental validation of its properties is recommended.

References

An In-depth Technical Guide to the Synthesis and Characterization of C.I. 42600:1 (Ethyl Violet)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. 42600:1, a triarylmethane dye commonly known as Ethyl Violet or Basic Violet 4. This document details synthetic pathways, experimental protocols, and key characterization data to support research and development activities.

Introduction

C.I. 42600:1, with the chemical name [4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium chloride, is a synthetic organic dye with various applications, including as a histological stain and in other industrial processes. Its structural similarity to Crystal Violet (C.I. 42555) results in analogous synthetic strategies. This guide outlines the primary methods for its preparation and the analytical techniques for its characterization.

Synthesis of C.I. 42600:1

The synthesis of C.I. 42600:1 is analogous to that of other triarylmethane dyes and can be achieved through two primary routes. Both pathways utilize N,N-diethylaniline as a key precursor.

Route 1: Condensation via Michler's Ethyl Ketone

This classic approach involves the synthesis of an intermediate, 4,4'-bis(diethylamino)benzophenone (B160578) (Michler's ethyl ketone), which is subsequently condensed with N,N-diethylaniline.

Experimental Protocol: Synthesis of 4,4'-bis(diethylamino)benzophenone (Michler's Ethyl Ketone)

  • Reactants: N,N-diethylaniline, Phosgene (B1210022) (or a phosgene equivalent).

  • Procedure:

    • A solution of N,N-diethylaniline in an inert solvent is prepared in a reaction vessel equipped for handling toxic gases.

    • Phosgene gas is carefully bubbled through the solution under controlled temperature and pressure.

    • The reaction mixture is stirred until the formation of the ketone is complete, which can be monitored by thin-layer chromatography (TLC).

    • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield solid 4,4'-bis(diethylamino)benzophenone.

Experimental Protocol: Synthesis of C.I. 42600:1 from Michler's Ethyl Ketone

  • Reactants: 4,4'-bis(diethylamino)benzophenone, N,N-diethylaniline, Phosphorus oxychloride (or another suitable condensing agent).

  • Procedure:

    • 4,4'-bis(diethylamino)benzophenone and N,N-diethylaniline are mixed in a reaction vessel.

    • Phosphorus oxychloride is added cautiously as a condensing agent.

    • The mixture is heated to promote the condensation reaction, leading to the formation of the dye.

    • The crude dye is then isolated and purified. Purification of triarylmethane dyes can be a multi-step process involving techniques such as precipitation, extraction, and recrystallization to remove unreacted starting materials and byproducts.[1][2]

Route 2: Condensation with Formaldehyde (B43269)

This alternative route involves the direct condensation of N,N-diethylaniline with formaldehyde, followed by an oxidation step to form the final colored product.

Experimental Protocol: Synthesis of C.I. 42600:1 via Formaldehyde Condensation

  • Reactants: N,N-diethylaniline, Formaldehyde, Oxidizing agent (e.g., lead dioxide, chloranil, or air).

  • Procedure:

    • N,N-diethylaniline is reacted with formaldehyde in an acidic medium. This reaction typically forms a leuco base, a colorless intermediate.

    • The reaction mixture containing the leuco base is then subjected to oxidation. This can be achieved by the addition of a chemical oxidizing agent or by bubbling air through the solution, often in the presence of a catalyst.

    • The oxidation step results in the formation of the colored C.I. 42600:1 dye.

    • The final product is isolated and purified using methods similar to those described in Route 1.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of C.I. 42600:1.

Synthesis_Route_1 cluster_0 Synthesis of Michler's Ethyl Ketone cluster_1 Condensation to C.I. 42600:1 N,N-diethylaniline_1 N,N-diethylaniline Michler_Ketone 4,4'-bis(diethylamino)benzophenone N,N-diethylaniline_1->Michler_Ketone Reaction Phosgene Phosgene Phosgene->Michler_Ketone CI_42600_1 C.I. 42600:1 Michler_Ketone->CI_42600_1 Condensation N,N-diethylaniline_2 N,N-diethylaniline N,N-diethylaniline_2->CI_42600_1 Condensing_Agent Condensing Agent (e.g., POCl3) Condensing_Agent->CI_42600_1

Caption: Synthesis of C.I. 42600:1 via Michler's Ethyl Ketone.

Synthesis_Route_2 N,N-diethylaniline N,N-diethylaniline Leuco_Base Leuco Base (colorless intermediate) N,N-diethylaniline->Leuco_Base Condensation Formaldehyde Formaldehyde Formaldehyde->Leuco_Base Oxidation Oxidation Leuco_Base->Oxidation CI_42600_1 C.I. 42600:1 Oxidation->CI_42600_1

Caption: Synthesis of C.I. 42600:1 via Formaldehyde Condensation.

Characterization of C.I. 42600:1

A thorough characterization of the synthesized C.I. 42600:1 is essential to confirm its identity, purity, and properties. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₃₁H₄₂ClN₃
Molecular Weight 492.14 g/mol
Appearance Dark green crystalline powder
Solubility Soluble in water and ethanol
Spectroscopic Characterization

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its chromophore.

Experimental Protocol: UV-Visible Spectroscopy

  • Instrument: A standard UV-Vis spectrophotometer.

  • Solvent: Ethanol, water, or a mixture of both.

  • Procedure:

    • Prepare a dilute solution of C.I. 42600:1 in the chosen solvent.

    • Record the absorbance spectrum over the visible range (typically 400-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Expected Results:

The reported λmax for C.I. 42600:1 is in the range of 590-600 nm . Another source reports a λmax of 548 nm in the presence of sodium dodecyl sulfate.[3] A third source indicates an absorbance peak at 719 nm .[4] These variations may be attributable to differences in solvent systems and other experimental conditions.

ParameterValueReference
λmax 590-600 nm
λmax (in SDS) 548 nm[3]
λmax (alternative) 719 nm[4]

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: An FTIR spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Prepare the sample according to the chosen method.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in C.I. 42600:1.

Expected Characteristic IR Bands:

Based on the structure of C.I. 42600:1, the following characteristic absorption bands are expected. The PubChem database contains FTIR spectra for Basic Violet 4.[5]

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2970, ~2870Aliphatic C-H stretch (from ethyl groups)
~1600, ~1500Aromatic C=C ring stretching
~1350C-N stretching of the aromatic amine
~1180C-N stretching
~820para-disubstituted benzene (B151609) C-H out-of-plane bending

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the synthesized compound.

Experimental Protocol: NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the dye is soluble, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the purified C.I. 42600:1 in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Expected ¹H and ¹³C NMR Data:

The PubChem database indicates the availability of a ¹³C NMR spectrum for Basic Violet 4.[5] Based on the structure, the following signals are anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons on the phenyl rings and the ethyl groups (triplets and quartets).

  • ¹³C NMR: Resonances for the quaternary carbons of the central cationic carbon, the aromatic carbons, and the carbons of the ethyl groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized dye.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrument: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reverse-phase column (e.g., C18) is typically suitable for this type of compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase may need to be optimized for good peak shape.

  • Detection: The detector should be set to the λmax of the dye (around 590-600 nm).

  • Procedure:

    • Dissolve the sample in the mobile phase or a suitable solvent.

    • Inject the sample into the HPLC system.

    • Run a gradient or isocratic elution to separate the components.

    • Determine the purity of the sample by integrating the peak area of the main component relative to the total peak area.

Purity Assessment:

The purity of the synthesized C.I. 42600:1 can be determined from the chromatogram. A single major peak indicates a high degree of purity. The presence of other peaks suggests the presence of impurities, which could be unreacted starting materials or byproducts of the synthesis.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for C.I. 42600:1 (Ethyl Violet). The provided experimental protocols and expected data will be valuable for researchers and professionals working with this compound. Adherence to these methodologies will facilitate the reliable synthesis and characterization of C.I. 42600:1 for various scientific and developmental applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated laboratory.

References

Spectroscopic Analysis of Triarylmethane Pigments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of triarylmethane pigments, a class of synthetic dyes with broad applications in research, diagnostics, and therapeutics. The unique photophysical properties of these compounds, characterized by intense absorption in the visible spectrum, make them valuable tools as stains, pH indicators, and, increasingly, as fluorescent probes in biological imaging and drug development. This document details the core spectroscopic techniques used to characterize these pigments, provides experimental protocols, and explores their application in studying cellular signaling pathways.

Introduction to Triarylmethane Pigments

Triarylmethane dyes are characterized by a central carbon atom bonded to three aromatic rings. The electronic structure of these molecules gives rise to their vibrant colors, with the specific hue depending on the substituents on the aryl rings. This structural versatility allows for the fine-tuning of their spectroscopic properties, making them adaptable for various applications. In the biomedical field, their ability to interact with biological macromolecules and their responsiveness to the local microenvironment have been exploited for sensing and therapeutic purposes. For instance, some triarylmethane derivatives have been investigated as antiproliferative agents that can arrest the cell cycle[1].

Spectroscopic Techniques for Analysis

A suite of spectroscopic techniques is employed to elucidate the structure, purity, and photophysical behavior of triarylmethane pigments. Each method provides unique insights into the molecular properties of these dyes.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for characterizing the electronic transitions in triarylmethane dyes and is often the first step in their analysis. The intense color of these pigments is due to strong absorption bands in the visible region of the electromagnetic spectrum. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters obtained from a UV-Vis spectrum.

Table 1: UV-Vis Absorption Maxima of Selected Triarylmethane Dyes

DyeSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Malachite GreenWater617105,000
Crystal VioletEthanol590-[2]
Basic FuchsinEthanol549-
Brilliant GreenWater625-

Note: Molar extinction coefficients can vary with solvent and pH.

Fluorescence Spectroscopy

While many triarylmethane dyes exhibit low fluorescence quantum yields in solution due to non-radiative decay pathways involving intramolecular rotation, their fluorescence can be significantly enhanced upon binding to macromolecules or in viscous environments. This property is the basis for their use as "light-up" fluorescent probes.

Table 2: Fluorescence Properties of a Triarylmethane-based Fluorescent Probe

ProbeEnvironmentExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
Malachite GreenFree in solution6306507.9 x 10⁻⁵[3]
Malachite GreenBound to RNA Aptamer630650>0.1 (over 2000-fold increase)[3]
Raman Spectroscopy

Raman spectroscopy provides vibrational information about the molecular structure of triarylmethane pigments, offering a detailed fingerprint for identification. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique for detecting trace amounts of these dyes, as it significantly enhances the Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of triarylmethane compounds. Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of triarylmethane dyes, confirming their identity and purity. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Experimental Protocols

UV-Vis Spectrophotometry of Malachite Green
  • Preparation of Stock Solution: Accurately weigh a small amount of Malachite Green oxalate (B1200264) and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent (e.g., water or ethanol) to obtain concentrations within the linear range of the spectrophotometer (typically in the µM range).

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the solvent used for dilution.

    • Record the absorbance spectrum from 400 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis: Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy of Malachite Green with RNA Aptamer
  • Reagent Preparation:

    • Prepare a stock solution of Malachite Green (e.g., 100 µM) in an appropriate buffer (e.g., Tris-HCl with MgCl₂).

    • Prepare a stock solution of the specific RNA aptamer that binds Malachite Green at a known concentration in the same buffer.

  • Measurement:

    • In a fluorescence cuvette, add the buffer.

    • Add a specific concentration of the RNA aptamer.

    • Add the Malachite Green solution to the desired final concentration.

    • Allow the mixture to incubate for a specified time to ensure binding equilibrium.

    • Set the excitation wavelength (e.g., 630 nm) and record the emission spectrum (e.g., from 640 nm to 750 nm).

    • Measure the fluorescence intensity of Malachite Green alone in the buffer as a control.

  • Data Analysis: Compare the fluorescence intensity of the Malachite Green-aptamer complex to that of free Malachite Green to determine the fluorescence enhancement.

Applications in Signaling Pathway Analysis

Triarylmethane pigments are valuable tools for interrogating biological signaling pathways due to their ability to act as fluorescent probes and photosensitizers.

Label-Free Fluorescent Aptamer Sensors

A prominent application involves the use of Malachite Green in conjunction with a specific RNA aptamer to create a label-free biosensor. The principle relies on a conformational change in the aptamer upon binding to a target analyte. This change alters the binding pocket for Malachite Green, leading to a significant increase in its fluorescence. This system can be engineered to detect a wide range of analytes, from small molecules to proteins, by coupling the analyte-binding aptamer to the Malachite Green aptamer[3].

Malachite_Green_Aptamer_Sensor cluster_0 Analyte Absent cluster_1 Analyte Present Analyte_absent Analyte Aptamer_closed Aptamer (Closed Conformation) Analyte_present Analyte MG_free Malachite Green (Low Fluorescence) Aptamer_closed->MG_free No Binding Aptamer_open Aptamer (Open Conformation) Analyte_present->Aptamer_open Binding MG_bound Malachite Green (High Fluorescence) Aptamer_open->MG_bound Binding

Diagram 1: Logical workflow of a Malachite Green-based aptamer sensor.

Mitochondrial-Targeted Photodynamic Therapy

Certain triarylmethane dyes, such as Crystal Violet and Malachite Green, have been shown to accumulate in the mitochondria of cancer cells. Upon irradiation with light of a specific wavelength, these dyes can generate reactive oxygen species (ROS), leading to mitochondrial damage and triggering apoptosis. This process, known as photodynamic therapy (PDT), is a promising anti-cancer strategy. The induction of the mitochondrial permeability transition pore (mPTP) is a key event in this pathway[2][4].

PDT_Signaling TAM Triarylmethane Dye (e.g., Crystal Violet) Mitochondria Mitochondria TAM->Mitochondria Accumulation ROS Reactive Oxygen Species (ROS) TAM->ROS Generation Light Light Irradiation Light->TAM Excitation mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->mPTP Induction CytochromeC Cytochrome c Release mPTP->CytochromeC Leads to Apoptosis Apoptosis CytochromeC->Apoptosis Initiation

Diagram 2: Simplified signaling pathway of PDT using triarylmethane dyes.

Conclusion

The spectroscopic analysis of triarylmethane pigments provides a wealth of information crucial for their application in diverse scientific fields. For researchers and professionals in drug development, understanding these techniques is paramount for designing and validating novel probes and therapeutic agents. The continued development of sophisticated analytical methods and the creative application of the unique properties of triarylmethane dyes will undoubtedly lead to further advancements in our ability to visualize and manipulate complex biological systems.

References

Technical Guide: Physical and Chemical Properties of CAS 1325-88-8 (C.I. Pigment Blue 14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of the substance identified by CAS number 1325-88-8, commonly known as C.I. Pigment Blue 14. This compound is a member of the triarylmethane class of organic pigments.[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in drug development who may encounter this substance. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

General Information and Identification

IdentifierValue
CAS Number 1325-88-8
C.I. Name This compound
C.I. Number 42600:1
Chemical Class Triarylmethane
Synonyms Fast Blue Toner RNM, Halopont Blue RNM, Helemerco Blue MGW
Molecular Formula C31H43N3 (representative)
Molecular Weight 457.69 g/mol (representative)

Note: The exact molecular formula and weight can vary as it is a complex salt.[1][4]

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its application in various formulations.

PropertyValue
Appearance Blue powder
Shade Reddish blue
Specific Gravity 1.5 - 1.7 g/cm³
Oil Absorption 40-60 g/100g
Melting Point 165-170°C[5]
Heat Resistance 140 - 180°C

Chemical and Fastness Properties

The chemical resistance and fastness properties determine the durability and suitability of the pigment in different environments. The ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

PropertyRating
pH Value 6.5 - 7.5
Water Resistance 4-5
Oil Resistance 3
Acid Resistance 3
Alkali Resistance 4-5
Light Fastness (Full Shade) 3-4

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of pigments like CAS 1325-88-8.

Oil Absorption

Standard: ASTM D281 - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-Out.[1][6]

Methodology:

  • A known weight of the pigment is placed on a smooth, non-absorbent surface (e.g., a glass plate).

  • Linseed oil is added drop by drop from a burette.

  • After the addition of each drop, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.

  • The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate.

  • The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required to wet 100 grams of pigment.[6]

Heat Stability

Methodology:

  • The pigment is dispersed in a test medium (e.g., a specific polymer or resin).

  • A portion of the colored medium is held as a control, while other portions are heated to progressively higher temperatures for a specified duration (e.g., 10 minutes).

  • After cooling, the color of the heated samples is compared to the unheated control.

  • The heat stability is reported as the maximum temperature at which no significant color change is observed.

Lightfastness

Standard: ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.[7][8][9][10]

Methodology:

  • A sample of the pigment, applied to a substrate, is exposed to a high-intensity artificial light source (xenon arc lamp) that simulates natural sunlight.[7][9]

  • Simultaneously, a set of standardized blue wool references with known lightfastness (rated 1 to 8) are exposed under the same conditions.[8][10]

  • The fading of the test sample is periodically compared to the fading of the blue wool references.

  • The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

Chemical Resistance

Standard: Based on ISO 2812 - Paints and varnishes — Determination of resistance to liquids.[11][12]

Methodology:

  • The pigment is incorporated into a suitable binder and applied as a coating on a standard panel.

  • After curing, specific reagents (e.g., 5% HCl for acid resistance, 5% NaOH for alkali resistance) are applied to the surface of the coating.

  • The reagent is typically covered to prevent evaporation and left for a specified period.

  • The panel is then washed and dried, and the coating is examined for any changes such as discoloration, blistering, or softening.

  • The resistance is rated on a scale based on the extent of the change.

Logical Workflow: Pigment in Ink Formulation

As CAS 1325-88-8 is a pigment, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a simplified logical workflow for the incorporation of this pigment into an ink formulation.

Ink_Formulation_Workflow cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_output Final Product Pigment Pigment Premixing Premixing Pigment->Premixing Resin Resin Resin->Premixing Solvent Solvent Solvent->Premixing Additives Additives Letdown Letdown Additives->Letdown Milling Milling Premixing->Milling Pigment Dispersion Milling->Letdown Filtration Filtration Letdown->Filtration Finished_Ink Finished_Ink Filtration->Finished_Ink

Caption: Simplified workflow of pigment incorporation in ink manufacturing.

This guide provides a foundational understanding of the physical and chemical properties of CAS 1325-88-8. For specific applications, it is recommended to perform tests under the conditions relevant to the intended use.

References

Pigment Blue 14 molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Blue 14, including its chemical and physical properties, manufacturing processes, and key applications. While primarily used in the ink and coatings industry, this guide presents the available technical data in a format accessible to a scientific audience.

Core Molecular and Physical Data

This compound is a synthetic organic pigment belonging to the triarylmethane class of compounds.[1] It is also known by its Colour Index name, C.I. 42600:1.[1][2] The fundamental molecular and physical characteristics of this compound are summarized in the table below for clear reference and comparison.

PropertyValue
Molecular Formula C₃₁H₄₃N₃[2][3]
Molecular Weight 457.69 g/mol [2][3]
CAS Number 1325-88-8[1][2]
Chemical Family Triarylmethane[1]
Appearance Reddish-shade blue powder
Density 1.7 g/cm³[1]
pH Value 7.0[2]
Oil Absorption 45 ± 5 ml/100g[2]
Heat Resistance 140 °C[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. These processes involve the condensation of aromatic amines followed by the formation of a lake pigment with heteropoly acids. The following are documented manufacturing methods:

Method A: Condensation with Phosphorus Trichloride [2]

  • Reaction: Bis(4-(diethylamino)phenyl)methanone is condensed with N,N-diethylbenzenamine in the presence of Phosphorus trichloride.

  • Laking: The resulting intermediate is then treated with a phosphomolybdic acid to form the final pigment lake.

Method B: Reaction with Phosgene (B1210022) [2]

  • Reaction: N,N-diethylbenzenamine is reacted with phosgene in the presence of a Zinc chloride catalyst.

  • Laking: The subsequent product is converted to the pigment lake using a phosphomolybdic acid.

Method C: Condensation and Oxidation [2]

  • Condensation: Bis(4-(diethylamino)phenyl)methanol is condensed with N,N-diethylbenzenamine.

  • Oxidation: The product from the condensation step is then oxidized.

  • Laking: Finally, the oxidized product is treated with a phosphomolybdic acid to form the pigment lake.

Logical Relationship of Synthesis Method A

The following diagram illustrates the workflow for the synthesis of this compound via the Phosphorus Trichloride condensation method.

G A Bis(4-(diethylamino)phenyl)methanone D Condensation Reaction A->D B N,N-diethylbenzenamine B->D C Phosphorus Trichloride C->D Catalyst E Intermediate Product D->E G Laking Process E->G F Phosphomolybdic Acid F->G H This compound G->H

Caption: Synthesis workflow for this compound via Method A.

Applications and Biological Relevance

This compound is primarily utilized in water-based inks, offset inks, and for textile printing.[2] It is valued for its reddish-blue shade.

It is important to note that as a pigment for industrial applications, there is no documented research on this compound having any role in biological signaling pathways or drug development. Its properties are not indicative of therapeutic action, and it is not intended for human or veterinary use. The audience of drug development professionals should be aware that the technical information provided here pertains to its chemical and physical properties as a colorant, not as a bioactive compound.

References

Discovery and history of Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pigment Blue 14: Discovery, History, and Synthesis

This technical guide provides a comprehensive overview of this compound (CI 42600:1), a synthetic organic pigment belonging to the triarylmethane class. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on the pigment's history, quantitative properties, and synthesis.

Introduction and Clarification

This compound is a reddish-blue pigment identified by CAS number 1325-88-8 and Colour Index number 42600:1.[1][2] It is crucial to distinguish this compound from the more commonly known and structurally distinct Pigment Blue 15 (CI 74160), which is a copper phthalocyanine (B1677752) pigment. Much of the well-documented history of serendipitous discovery in blue pigments pertains to copper phthalocyanine, not the triarylmethane-based this compound. This guide will focus on this compound, with a comparative section on Pigment Blue 15 to provide a broader context for researchers.

Discovery and History

Detailed historical records outlining the specific discovery of this compound are not extensively available in the public domain. However, its classification as a triarylmethane dye places its development within the broader history of synthetic dye chemistry that began in the mid-19th century. Triarylmethane dyes were among the first synthetic colorants to be produced industrially, revolutionizing the textile and printing industries with their brilliant hues.

The general history of blue pigments is rich with accidental discoveries and scientific advancements. Ancient civilizations utilized natural minerals like lapis lazuli to create ultramarine blue.[3][4] The first synthetic blue pigment, Egyptian Blue, was developed around 2,200 B.C.[5][6] A significant breakthrough in synthetic blue pigments occurred in 1709 with the accidental discovery of Prussian Blue.[5][7] Later, in the 20th century, the serendipitous discovery of phthalocyanine blue at Scottish Dyes (later part of ICI) marked another pivotal moment in pigment history. While the specific narrative of this compound's discovery is not as well-documented, its synthesis routes are based on established principles of organic chemistry developed during the expansion of the synthetic dye industry.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Identification and Chemical Properties

PropertyValue
Chemical NameN-[4-[Bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium molybdatetungstatephosphate
C.I. NameThis compound
C.I. Number42600:1[1]
CAS Number1325-88-8[1]
Molecular FormulaC₃₁H₄₃N₃[8]
Molecular Weight457.69 g/mol [8]
Chemical ClassTriarylmethane[1]
AppearanceBlue Powder[1]

Table 2: Physical and Fastness Properties

PropertyValue
Density1.7 g/cm³[1]
Oil Absorption40-50 ml/100g[1]
pH Value6.5 - 7.5[1]
Heat Stability140 °C[1]
Light Fastness3-4 (on a scale of 1 to 8)[1]
Water Resistance5 (on a scale of 1 to 5)[1]
Acid Resistance3 (on a scale of 1 to 5)[1]
Alkali Resistance4-5 (on a scale of 1 to 5)[1]

Synthesis of this compound

This compound is synthesized through the condensation of aromatic precursors followed by an oxidation or laking step. Below are the described manufacturing routes.

Synthesis Route 1

This method involves the condensation of Bis(4-(diethylamino)phenyl)methanone with N,N-diethylbenzenamine in the presence of phosphorus trichloride. The resulting leuco form is then converted to the final pigment by forming a complex salt (laking) with phosphomolybdic or phosphotungstomolybdic acid.[8]

A Bis(4-(diethylamino)phenyl)methanone D Condensation A->D B N,N-diethylbenzenamine B->D C Phosphorus Trichloride C->D Catalyst E Leuco Compound D->E G Laking E->G F Phosphomolybdic/Phosphotungstomolybdic Acid F->G H This compound G->H

Synthesis Route 1 for this compound
Synthesis Route 2

In this route, N,N-diethylbenzenamine is reacted with phosgene (B1210022) in the presence of zinc chloride. The intermediate is then converted to this compound through a laking process.[8]

A N,N-diethylbenzenamine D Reaction A->D B Phosgene B->D C Zinc Chloride C->D Catalyst E Intermediate D->E G Laking E->G F Phosphomolybdic/Phosphotungstomolybdic Acid F->G H This compound G->H

Synthesis Route 2 for this compound
Synthesis Route 3

This method utilizes the condensation of Bis(4-(diethylamino)phenyl)methanol with N,N-diethylbenzenamine, followed by oxidation and subsequent laking to yield the final pigment.[8]

A Bis(4-(diethylamino)phenyl)methanol C Condensation A->C B N,N-diethylbenzenamine B->C D Leuco Compound C->D E Oxidation D->E F Oxidized Intermediate E->F H Laking F->H G Phosphomolybdic/Phosphotungstomolybdic Acid G->H I This compound H->I

Synthesis Route 3 for this compound

Experimental Protocols

General Protocol for Triarylmethane Dye Synthesis (Leuco Form)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (B42025) or benzophenone (B1666685) derivative (1 equivalent) and the N,N-dialkylaniline (2-3 equivalents).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol (B145695) or a polar aprotic solvent. Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., zinc chloride).

  • Reaction: Heat the reaction mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a solution of sodium hydroxide (B78521) to neutralize the acid and precipitate the leuco form of the dye.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with deionized water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

General Protocol for Oxidation and Laking

  • Oxidation (if necessary): The leuco dye is dissolved in an appropriate solvent, and an oxidizing agent (e.g., lead dioxide, manganese dioxide, or air) is introduced to form the colored dye.

  • Laking: The oxidized dye solution is then treated with a solution of a complex acid, such as phosphomolybdic acid or phosphotungstomolybdic acid, to precipitate the insoluble pigment.

  • Isolation: The resulting pigment is collected by filtration, washed thoroughly with water, and dried.

Comparative Overview: Pigment Blue 15 (Copper Phthalocyanine)

For clarity and to provide a valuable comparison for researchers, this section briefly covers the discovery and synthesis of the more common Pigment Blue 15.

Discovery and History of Pigment Blue 15

The discovery of copper phthalocyanine was a series of serendipitous events. In 1927, Swiss researchers Henri de Diesbach and Edmond von der Weid observed the formation of a stable, intensely blue substance during the reaction of o-dibromobenzene and cuprous cyanide. Around the same time, at Scottish Dyes Ltd., a blue impurity was noted in a reactor used for synthesizing phthalimide. This impurity was later identified as iron phthalocyanine. These accidental discoveries led to the systematic investigation and characterization of the phthalocyanine structure by Sir Patrick Linstead in the 1930s. Commercial production of copper phthalocyanine (Pigment Blue 15) began in the mid-1930s.

Synthesis of Pigment Blue 15

Copper phthalocyanine is typically synthesized by two main industrial routes: the phthalonitrile (B49051) process and the phthalic anhydride/urea process.

cluster_0 Phthalonitrile Process cluster_1 Phthalic Anhydride/Urea Process A Phthalonitrile C Heating (200-240°C) A->C B Copper(I) Chloride B->C D Crude Copper Phthalocyanine C->D K Acid/Base Washing & Purification D->K E Phthalic Anhydride I Heating E->I F Urea F->I G Copper(I) Chloride G->I H Ammonium Molybdate (Catalyst) H->I Catalyst J Crude Copper Phthalocyanine I->J J->K L Pigment Blue 15 K->L

Industrial Synthesis Routes for Pigment Blue 15

Conclusion

This compound is a triarylmethane-based colorant with a distinct chemical identity from the more prevalent phthalocyanine blues. While specific historical details of its discovery are sparse, its synthesis follows established principles of electrophilic aromatic substitution common to triarylmethane dyes. This guide has provided a summary of its known properties and manufacturing routes, offering a valuable resource for the scientific community. The inclusion of a comparative overview of Pigment Blue 15 serves to clarify potential ambiguities and highlight the diversity within the class of blue organic pigments. Further research into the historical archives of dye manufacturers may yet uncover a more detailed narrative of this compound's origins.

References

In-Depth Technical Guide to the Solubility of Pigment Blue 14 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Blue 14, with the Colour Index designation C.I. 42600:1 and CAS number 1325-88-8, is a triarylmethane pigment.[1] As a pigment, its utility is derived from its insolubility in the medium in which it is dispersed. This property is critical in applications such as inks, coatings, and plastics, where bleeding and migration of the colorant are undesirable. However, for certain research and development applications, including formulation of novel delivery systems or analytical method development, understanding its limited solubility in various organic solvents is crucial.

This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents. Due to the inherent insolubility of pigments, precise quantitative solubility data (e.g., in g/L) is not widely published in scientific literature or technical data sheets. Instead, solubility is often characterized by "fastness" properties, which indicate the resistance of the pigment to bleeding or dissolving when in contact with a particular solvent.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 42600:1
CAS Number 1325-88-8
Chemical Family Triarylmethane
Molecular Formula C₃₁H₄₃N₃
Molecular Weight 457.69 g/mol
Appearance Blue Powder
Density 1.7 g/cm³

Qualitative Solubility Data

The following table summarizes the fastness properties of this compound in a range of organic solvents, as derived from technical data sheets. The fastness is typically rated on a scale of 1 to 5, where 1 indicates poor resistance (higher solubility) and 5 indicates excellent resistance (very low solubility).

SolventFastness Rating (1-5 Scale)
Butyl Acetate 3
Benzene 3-4
Ketone 4
Ethyl Alcohol 3
Linseed Oil 4

Note: This data is based on publicly available technical data sheets and should be considered qualitative. The exact solubility will depend on the specific grade of the pigment, temperature, and the presence of any impurities.

Experimental Protocols for Solubility Determination

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance (readable to 0.0001 g)

  • Glass vials with solvent-resistant caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a glass vial.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Pigment:

    • After the equilibration period, remove the vial from the shaker and allow it to stand for a short period to let the larger particles settle.

    • For finer particles, centrifuge the vial at a high speed (e.g., 5000 rpm) for a sufficient time to pellet the undissolved pigment.

  • Isolation of the Saturated Solution:

    • Carefully draw the clear supernatant (the saturated solution) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense a precise volume of the saturated solution into a pre-weighed evaporating dish. Record the exact volume.

  • Solvent Evaporation and Quantification:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment. The temperature should be below the pigment's decomposition temperature.

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried pigment residue on an analytical balance.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S (g/L) = (Mass of residue (g) / Volume of saturated solution (L))

Safety Precautions:

  • All work should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • Consult the Safety Data Sheet (SDS) for both this compound and the specific organic solvent being used for detailed handling and disposal information.

Visualizations

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_pigment Add Excess this compound to Vial start->add_pigment add_solvent Add Known Volume of Organic Solvent add_pigment->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to Pellet Undissolved Pigment agitate->centrifuge filter_supernatant Filter Supernatant (0.22 µm) into Weighed Dish centrifuge->filter_supernatant evaporate Evaporate Solvent filter_supernatant->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility (g/L) weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is, by design, a substance with very low solubility in organic solvents. The available data, primarily in the form of fastness ratings, consistently indicates poor to moderate resistance to common organic solvents, which translates to low solubility. For applications requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a robust framework for its determination. Researchers and developers should consider these solubility characteristics when formulating products containing this compound to avoid issues such as bleeding, migration, and changes in crystalline form.

References

Crystal structure of Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Characterization of Pigment Blue 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C.I. 42600:1) is a synthetic organic pigment belonging to the triarylmethane class of dyes.[1][2] Despite its use in various industrial applications, a detailed, publicly available crystal structure determined by single-crystal X-ray diffraction has not been reported in the scientific literature. This is not uncommon for organic pigments, which are often difficult to crystallize into single crystals of sufficient size and quality for such analysis.[3] This technical guide provides a comprehensive overview of this compound's known properties, outlines the general experimental methodologies for the structural characterization of organic pigments, and presents its molecular structure.

Introduction to this compound

This compound is a brilliant reddish-blue pigment.[1] Chemically, it is a salt of a substituted triaminotriphenylmethane.[4] The specific formulation is often a phosphotungstomolybdic acid lake.[4] Its molecular formula is C₃₁H₄₃N₃, and it has a molecular weight of 457.69 g/mol .[1][2]

Table 1: General Properties of this compound

PropertyValueReference
C.I. NameThis compound[1][2]
C.I. Number42600:1[1][2]
CAS Number1325-88-8[1][2]
Chemical FamilyTriarylmethane[1][2]
Molecular FormulaC₃₁H₄₃N₃[1][2]
Molecular Weight457.69 g/mol [1][2]

Molecular Structure

While a definitive crystal structure is not available, the molecular structure of the cation of this compound can be inferred from its chemical identity as a derivative of triarylmethane. The structure features a central carbon atom bonded to three substituted aminophenyl rings, resulting in a propeller-like arrangement.

Caption: Molecular Structure of this compound Cation.

Experimental Protocols for Pigment Characterization

Due to the challenges in growing single crystals of organic pigments, X-ray Powder Diffraction (XRPD) is a more common technique for structural analysis. The following outlines a general workflow for the characterization of a crystalline pigment.

Synthesis and Purification

The synthesis of triarylmethane dyes like this compound often involves the condensation of substituted anilines with a carbonyl compound or its equivalent.[1] A general, illustrative synthesis is provided below.

Illustrative Synthesis of a Triarylmethane Dye:

  • Reaction Setup: A substituted aniline (B41778) (e.g., N,N-diethylaniline) is reacted with a carbonyl compound (e.g., phosgene (B1210022) or an aromatic ketone) in the presence of a condensing agent like zinc chloride or phosphorus trichloride.[1]

  • Condensation: The reaction mixture is heated to promote the condensation reaction, forming a leuco base or a carbinol intermediate.

  • Oxidation: The intermediate is then oxidized to form the colored triphenylmethane (B1682552) cation.

  • Laking: The dye is precipitated with a complex acid, such as phosphotungstomolybdic acid, to form an insoluble pigment lake.[4]

  • Purification: The resulting pigment is purified by washing with appropriate solvents to remove unreacted starting materials and byproducts, followed by drying.

Crystallographic Analysis via X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying crystalline phases and can be used for structure determination when single crystals are unavailable.

General XRPD Protocol:

  • Sample Preparation: A fine powder of the pigment is packed into a sample holder. To minimize preferred orientation, the sample may be mixed with a non-crystalline binder or prepared using a back-loading or side-drifting method.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). Data is typically collected over a wide angular range (e.g., 5-70° 2θ).

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to databases of known crystalline phases (e.g., the Powder Diffraction File™) for identification.

    • Unit Cell Indexing: If the pattern does not match a known phase, indexing software can be used to determine the unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

    • Structure Solution and Refinement: For a new structure, advanced techniques such as Rietveld refinement can be used to determine the atomic positions within the unit cell.

Caption: General Experimental Workflow for Pigment Characterization.

Quantitative Data

As the crystal structure of this compound has not been publicly determined, no quantitative crystallographic data such as unit cell parameters, bond lengths, or bond angles can be provided. The primary quantitative data available are its molecular formula and weight.

Conclusion

This compound is a commercially relevant triarylmethane dye. While its chemical composition is well-established, a definitive crystal structure remains to be elucidated and published in the public domain. The methodologies described herein, particularly X-ray powder diffraction, provide a pathway for the future structural characterization of this and other organic pigments where single-crystal growth is a limiting factor. Further research is warranted to fully characterize the solid-state structure of this compound, which would provide valuable insights into its physical and chemical properties.

References

An In-depth Technical Guide to the Thermal Stability of Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Pigment Blue 14 (C.I. 42600:1), a triarylmethane dye. Understanding the thermal properties of this pigment is crucial for its application in various fields, ensuring its integrity and performance under different temperature conditions. This document summarizes key data, outlines experimental methodologies for thermal analysis, and proposes a potential thermal degradation pathway.

Chemical and Physical Properties of this compound

This compound is a synthetic organic pigment belonging to the triarylmethane class of dyes.[1] Its chemical structure is responsible for its brilliant blue color. A summary of its key properties is presented in Table 1.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 42600:1[1]
CAS Number 1325-88-8[1]
Chemical Family Triarylmethane[1]
Molecular Formula C₃₁H₄₃N₃[1]
Molecular Weight 457.69 g/mol [1]
Melting Point 165-170°C
Heat Resistance 140°C[1][2]

Thermal Stability Data

The thermal stability of a pigment is a critical parameter that determines its suitability for various applications, particularly those involving high-temperature processing. The heat resistance of this compound has been reported to be 140°C.[1][2] This value indicates the maximum temperature at which the pigment can be used without significant degradation or color change.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, standardized thermoanalytical methods should be employed. The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are applicable to organic pigments.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., Nitrogen)

  • Oxidative gas supply (e.g., Air)

Procedure:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The mass of the sample is continuously recorded as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output start Start weigh Weigh 5-10 mg of this compound start->weigh place Place in TGA pan weigh->place load Load sample into TGA place->load purge Purge with N2 load->purge heat Heat at 10°C/min to 600°C purge->heat record Record mass loss heat->record analyze Analyze TGA/DTG curves record->analyze end End analyze->end

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions.

Objective: To identify melting point, glass transitions, and exothermic or endothermic decomposition events for this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans and lids (e.g., aluminum)

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan, and the pan is hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to 200°C at a rate of 10°C/min.

  • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output start Start weigh Weigh 2-5 mg of this compound start->weigh seal Seal in DSC pan weigh->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge heat Heat at 10°C/min to 200°C purge->heat record Record heat flow heat->record analyze Analyze DSC thermogram record->analyze end End analyze->end

DSC Experimental Workflow

Proposed Thermal Degradation Pathway

The thermal degradation of triarylmethane dyes typically involves the cleavage of the bonds connecting the aryl groups to the central carbon atom. Based on pyrolysis studies of structurally similar dyes, a plausible degradation pathway for this compound can be proposed. Upon heating, the molecule is expected to fragment, leading to the formation of smaller, volatile compounds.

A key degradation product is likely to be N,N-diethylaniline, resulting from the cleavage of the bond between the phenyl ring and the central carbon. Other potential products could arise from further fragmentation of the aromatic rings and the phosphotungstomolybdic acid complex.

Degradation_Pathway PB14 This compound (C.I. 42600:1) Heat Thermal Energy (≥ 140°C) PB14->Heat Decomposition Thermal Decomposition Heat->Decomposition Products Degradation Products Decomposition->Products DEA N,N-diethylaniline Products->DEA Aromatics Other Aromatic Fragments Products->Aromatics Inorganics Inorganic Residues (from complexing acid) Products->Inorganics

Proposed Thermal Degradation Pathway

Disclaimer: The information provided in this guide is intended for research and development purposes. While based on available data for this compound and related compounds, specific thermal behavior may vary depending on the purity of the sample and the experimental conditions. It is recommended to perform specific thermal analysis on the material intended for use.

References

A Technical Guide to the Photophysical Properties of Triarylmethane Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of triarylmethane dyes. These dyes are of significant interest in biomedical research and drug development due to their unique optical characteristics and applications in areas such as photodynamic therapy (PDT), bio-imaging, and diagnostics. This guide summarizes key quantitative data, details experimental protocols for their characterization, and visualizes the underlying mechanisms of their biological activity.

Core Photophysical Properties of Common Triarylmethane Dyes

Triarylmethane dyes are characterized by their intense absorption in the visible region of the electromagnetic spectrum. Their photophysical properties, including absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields, are highly sensitive to their molecular structure and the surrounding environment, such as the solvent polarity.[1][2] The intense color of these dyes is attributed to a strong absorption band, for instance, Malachite Green exhibits a strong absorption at 621 nm with a high extinction coefficient.[3]

Binding to macromolecules, such as proteins, can significantly alter these properties, often leading to a remarkable increase in fluorescence quantum yield and photoreactivity.[4] This characteristic is particularly valuable for the development of fluorescent probes and photosensitizers for targeted therapies.

Table 1: Photophysical Properties of Selected Triarylmethane Dyes

DyeSolventλmax (abs) (nm)Molar Extinction Coefficient (ε) (M-1cm-1)λmax (em) (nm)Fluorescence Quantum Yield (Φf)
Crystal VioletWater590~105-Very Low
Crystal VioletEthanol590---
Malachite GreenWater617105-7.9 x 10-5[3]
Malachite GreenEthanol615-690-
Brilliant GreenWater625---
Brilliant GreenEthanol628---
New Fuchsin-----

Note: The photophysical data for triarylmethane dyes can vary depending on the specific experimental conditions, including the purity of the dye and the solvent. The values presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Photophysical Characterization

Accurate characterization of the photophysical properties of triarylmethane dyes is crucial for their application in research and drug development. The following sections provide detailed methodologies for key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to determine the absorption characteristics of a dye.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., ethanol, water, DMSO)

  • Triarylmethane dye of interest

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes to ensure stable output.

  • Solvent Blank: Fill a clean quartz cuvette with the same solvent that will be used to dissolve the dye. This will serve as the reference or blank.

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 300-800 nm). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Preparation: Prepare a stock solution of the triarylmethane dye in the chosen solvent with a known concentration. From the stock solution, prepare a dilute sample solution. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 AU).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the dye solution, and then fill it with the sample. Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

  • Data Acquisition: Acquire the absorption spectrum of the dye solution over the selected wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length, the molar extinction coefficient can be calculated if the concentration is known.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of a dye after it absorbs light.

Materials:

  • Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube)

  • Quartz fluorescence cuvettes (four-sided polished)

  • Volumetric flasks and pipettes

  • High-purity, fluorescence-free solvent

  • Triarylmethane dye of interest

  • A fluorescent standard with a known quantum yield (for quantum yield determination)

Procedure:

  • Instrument and Sample Preparation: Turn on the fluorometer and allow the lamp to stabilize. Prepare a dilute solution of the dye in the appropriate solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be low, typically below 0.1.

  • Excitation and Emission Wavelength Selection:

    • To determine the optimal excitation wavelength, an excitation spectrum is recorded by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum). The peak of this spectrum corresponds to the λmax of absorption.

    • To record the emission spectrum, the sample is excited at its absorption maximum (λmax), and the emitted light is scanned over a range of longer wavelengths.

  • Data Acquisition:

    • Place the cuvette with the dye solution in the sample holder.

    • Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

    • Acquire the emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • The fluorescence quantum yield (Φf) can be determined relative to a well-characterized fluorescent standard.

    • Measure the absorbance of both the sample and the standard at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where the subscripts 's' and 'r' refer to the sample and the reference, respectively, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[5]

Signaling Pathways and Experimental Workflows

Triarylmethane dyes, particularly when used as photosensitizers in PDT, can induce cell death through various signaling pathways, often involving the mitochondria.

Photodynamic Therapy (PDT)-Induced Apoptosis

Cationic triarylmethane dyes can selectively accumulate in the mitochondria of cancer cells due to the high negative mitochondrial membrane potential.[6] Upon irradiation with light of a specific wavelength, these dyes can generate reactive oxygen species (ROS), which trigger a cascade of events leading to apoptosis (programmed cell death).[7][8] This process involves the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.[9][10]

PDT_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion TAM Triarylmethane Dye MMP High Negative Mitochondrial Membrane Potential TAM->MMP Accumulation ROS Reactive Oxygen Species (ROS) TAM->ROS Photosensitization Light Light (Specific λ) Light->ROS Photosensitization Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytC_Release Cytochrome c Release Mito_Damage->CytC_Release Apoptosome Apoptosome Formation CytC_Release->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of PDT-induced apoptosis by triarylmethane dyes.

Experimental Workflow for Photophysical Characterization

The systematic characterization of a novel triarylmethane dye involves a series of spectroscopic and analytical techniques to determine its fundamental photophysical properties.

Photophysical_Workflow start Synthesized Triarylmethane Dye uv_vis UV-Vis Absorption Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence lifetime Fluorescence Lifetime Measurement start->lifetime solvatochromism Solvatochromism Study start->solvatochromism lambda_max Determine λmax(abs) and Molar Extinction Coefficient (ε) uv_vis->lambda_max end Comprehensive Photophysical Profile lambda_max->end emission_max Determine λmax(em) and Excitation Spectra fluorescence->emission_max quantum_yield Determine Fluorescence Quantum Yield (Φf) fluorescence->quantum_yield emission_max->end quantum_yield->end tau Determine Fluorescence Lifetime (τ) lifetime->tau tau->end solvent_effects Analyze Effect of Solvent Polarity on Photophysical Properties solvatochromism->solvent_effects solvent_effects->end

References

An In-depth Technical Guide to the Health and Safety of Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The available health and safety data for Pigment Blue 14 (CAS: 1325-88-8) is limited. Much of the toxicological information presented in this guide is based on data from structurally related triarylmethane dyes and should be interpreted as indicative rather than definitive for this compound.

Chemical and Physical Properties

This compound, with the Color Index name C.I. 42600:1, is a triarylmethane dye. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1325-88-8[1][2]
Molecular Formula C₃₁H₄₃N₃[1]
Molecular Weight 457.69 g/mol [1]
Physical Form Solid powder[1]
Color Reddish-shade blue[1]
Melting Point 165-170°C
P.H. Value 7.0[1]
Density 1.7 g/cm³[1]
Oil Absorption 45 ± 5 ml/100g[1]

Toxicological Data

EndpointObservationClassificationReference
Acute Oral Toxicity Data not available for this compound. For related triarylmethane dyes, the acute oral LD50 is expected to be low (i.e., >2000 mg/kg bw in rats).Expected to have low acute toxicity.
Dermal Irritation Causes skin irritation.GHS Hazard Statement: H315
Eye Irritation Causes serious eye irritation.GHS Hazard Statement: H319
Respiratory Irritation May cause respiratory irritation.GHS Hazard Statement: H335
Carcinogenicity Concerns for carcinogenicity exist for the triarylmethane class of dyes.Data not available for specific classification.[3]
Reproductive Toxicity Concerns for reproductive toxicity exist for the triarylmethane class of dyes.Data not available for specific classification.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the safety assessment of pigments and dyes.

Acute Oral Toxicity - OECD Test Guideline 423

This method provides information on the hazardous effects likely to arise from a short-term oral exposure to a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: The test is a stepwise procedure using a minimum number of animals per step. A single dose of the substance is administered by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The test allows for the determination of an acute toxic class or an approximate LD50 value.[4]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439

This in vitro test method is used to predict the skin irritation potential of chemicals.

  • Test System: A reconstructed human epidermis model is used, which mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure: The test chemical is applied topically to the skin tissue model for a defined period.

  • Endpoint: Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan (B1609692) salt, which is quantified by spectrophotometry. A reduction in cell viability below a certain threshold indicates irritation potential.[5]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Test Guideline 492

This in vitro test method is used to assess the potential for a substance to cause serious eye damage or eye irritation.

  • Test System: A reconstructed human cornea-like epithelium model is utilized.

  • Procedure: The test substance is applied to the surface of the corneal model.

  • Endpoint: Similar to the skin irritation test, cell viability is determined using the MTT assay. The level of cell viability reduction corresponds to the irritation potential.

Visualizations

Toxicological Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the toxicological hazards of a pigment like this compound.

Toxicological Hazard Assessment Workflow cluster_0 Data Collection & Analysis cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Characterization A Literature Review & Existing Data Search D Genotoxicity Assays (e.g., Ames Test) A->D B Physicochemical Characterization E Skin & Eye Irritation (OECD 439 & 492) B->E C In Silico (Computational) Toxicology Prediction F Cytotoxicity Assays C->F G Acute Toxicity (Oral, Dermal, Inhalation) D->G Positive results may trigger in vivo E->G F->G H Repeated Dose Toxicity G->H I Reproductive/Developmental Toxicity H->I J Carcinogenicity Studies I->J K Hazard Identification J->K L Dose-Response Assessment (NOAEL, LOAEL) K->L M Exposure Assessment L->M N Risk Conclusion M->N

Caption: A generalized workflow for the toxicological hazard assessment of a chemical substance.

Hazard Identification Pathway for this compound

This diagram shows the logical relationships leading to the identified potential hazards for this compound, based on its chemical class and available data.

Hazard Identification Pathway cluster_0 Chemical Identity cluster_1 Chemical Class cluster_2 Data Sources cluster_3 Identified Potential Hazards A This compound (CAS: 1325-88-8) B Triarylmethane Dye A->B D Read-across from structurally similar dyes B->D C Supplier SDS E Skin Irritation (H315) C->E F Eye Irritation (H319) C->F G Respiratory Irritation (H335) C->G H Potential Carcinogenicity D->H I Potential Reproductive Toxicity D->I

Caption: Logical pathway for identifying the potential hazards of this compound.

References

An In-depth Technical Guide on the Environmental Impact of Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific environmental impact data for Pigment Blue 14 (CAS No. 1325-88-8; C.I. 42600:1) is limited in publicly available scientific literature. This guide provides an assessment based on data from structurally similar compounds, primarily from the triarylmethane class of dyes and pigments. This approach, known as read-across, is a scientifically accepted method for filling data gaps for substances with similar chemical structures and properties.

Introduction

This compound is a triarylmethane-based colorant used in various applications, including printing inks.[1][2] The environmental fate and toxicological profile of pigments are of increasing concern for researchers, manufacturers, and regulatory bodies. This technical guide synthesizes available information to provide a comprehensive overview of the potential environmental impact of this compound, with a focus on its persistence, bioaccumulation, and ecotoxicity.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is crucial for predicting its environmental behavior.

PropertyValueReference
Chemical ClassTriarylmethane[3]
CAS Number1325-88-8[3]
C.I. Number42600:1[3]
Molecular FormulaC₃₁H₄₃N₃[4]
Molecular Weight457.69 g/mol [4]
Physical StateBlue Powder[3]
Water SolubilityData not available; pigments are generally insoluble in water.
Density1.7 g/cm³[3]

Environmental Fate and Behavior

The environmental fate of this compound is largely inferred from the behavior of other triarylmethane dyes.

Persistence: Triarylmethane dyes are generally considered to be persistent in the environment. They are resistant to biodegradation, and their complex aromatic structures make them recalcitrant to microbial degradation.[5] Due to their low volatility, they are not expected to be found in significant concentrations in the air.

Mobility and Distribution: If released into the aquatic environment, this compound, like other pigments, is expected to partition to sediment and suspended solids due to its low water solubility. The extent of its mobility in soil and sediment is not well-documented.

Bioaccumulation: Non-sulfonated triarylmethane dyes have a low potential to bioaccumulate in the lipids of aquatic organisms. However, there is evidence that they may bind to proteins and accumulate in other fish tissues.

Ecotoxicity

Aquatic Toxicity (Read-Across Data for Non-Sulfonated Triarylmethane Dyes)

OrganismEndpointValue (mg/L)Test Guideline
Fish (Various species)96-hour LC500.047 - 2.5OECD 203 or equivalent
Invertebrates (Daphnia magna)48-hour EC500.029 - 1.5OECD 202 or equivalent
Algae (Various species)72 or 96-hour EC500.015 - 1.0OECD 201 or equivalent

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

These values indicate that triarylmethane dyes can be highly toxic to aquatic organisms at low concentrations.

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute toxicity of a chemical to fish.

  • Test Organism: Typically a freshwater species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Exposure Duration: 96 hours.

  • Method: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

  • Endpoint: The concentration that is lethal to 50% of the test fish (LC50) is determined. Observations on sublethal effects are also recorded.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of substances to aquatic invertebrates.

  • Test Organism: Daphnia magna or a similar species.

  • Exposure Duration: 48 hours.

  • Method: Daphnids are exposed to various concentrations of the test substance.

  • Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline assesses the toxicity of a substance to freshwater algae.

  • Test Organism: A rapidly growing green alga species, such as Pseudokirchneriella subcapitata.

  • Exposure Duration: 72 or 96 hours.

  • Method: Algal cultures are exposed to different concentrations of the test substance under controlled light and temperature conditions.

  • Endpoint: The inhibition of algal growth is measured, and the concentration that inhibits growth by 50% (EC50) is determined.

Manufacturing Process and Environmental Considerations

The manufacturing of triarylmethane pigments involves multi-step chemical synthesis, which can generate various waste streams.

Manufacturing workflow for triarylmethane pigments and associated waste streams.

Potential Environmental Impacts from Manufacturing:

  • Wastewater: The process wastewater may contain unreacted raw materials, by-products, solvents, and heavy metals (if used as catalysts or in the laking process).[6] This effluent can be highly colored and may require extensive treatment before discharge.[4]

  • Solid Waste: Filter cakes and residues can contain the pigment, intermediates, and other inorganic salts. Proper disposal is necessary to prevent leaching into the environment.

  • Air Emissions: The use of solvents and heating during the drying process can lead to the emission of volatile organic compounds (VOCs).[6]

Conclusion

While specific environmental data for this compound is not abundant, the available information on the triarylmethane class of colorants suggests a potential for environmental concern. The pigment is likely to be persistent in the environment and, based on analogue data, may be toxic to aquatic organisms. The manufacturing process can also contribute to environmental pollution if waste streams are not managed properly. Further research and testing on this compound are needed to provide a more definitive environmental risk assessment. For professionals in drug development, where excipients and colorants are carefully selected, understanding the potential environmental impact of such materials is an important aspect of product stewardship and corporate responsibility.

References

Methodological & Application

Application Notes and Protocols: Pigment Blue 14 and Triarylmethane Dyes as Chromophores in Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Blue 14, identified by CAS number 1325-88-8, is an organic pigment belonging to the triarylmethane class of dyes.[1][2] Its primary applications are in the manufacturing of inks, paints, and plastics where its vibrant reddish-blue hue is valued.[1][3] While direct, documented applications of this compound as a primary chromophore in sensing are not widely reported in scientific literature, its chemical backbone as a triarylmethane dye provides a strong basis for exploring its potential in various sensing modalities. Triarylmethane dyes are well-known for their intense coloration and sensitivity of their electronic structure to environmental changes, making them excellent candidates for the development of optical sensors.[4][5][6]

This document provides detailed application notes and protocols based on the established sensing principles of the broader triarylmethane dye class. These examples serve as a guide for researchers interested in exploring the potential of this compound or developing novel sensors based on related chromophores. The key sensing mechanisms highlighted are halochromism (pH sensitivity) and mechanochromism (mechanical stress sensing).

Principle of Triarylmethane Dyes in Optical Sensing

Triarylmethane dyes owe their intense color to a delocalized π-electron system across their three aryl rings centered on a carbocation. The absorption spectrum of these dyes is highly sensitive to changes in the electronic structure of the molecule. Alterations in the molecular geometry, protonation state, or coordination environment can significantly impact the extent of this delocalization, leading to a visible color change. This principle is the foundation for their use as chromophores in optical sensors.

For instance, in the presence of acids or bases, protonation or deprotonation of functional groups on the aryl rings can occur, leading to a shift in the absorption maxima (halochromism).[5] Similarly, mechanical force can induce bond cleavage or conformational changes in polymers incorporating triarylmethane dyes, generating a colored species from a colorless precursor (mechanochromism).[6]

Application Note 1: pH Sensing via Halochromism

Objective:

To utilize a triarylmethane-based chromophore for the qualitative and quantitative determination of pH in aqueous solutions. This protocol is based on the known pH-sensitive properties of triarylmethane dyes like Chromeazurol B.[5]

Sensing Mechanism:

The sensing mechanism relies on the protonation and deprotonation of functional groups on the triarylmethane structure. As the pH of the environment changes, the equilibrium between different protonated states of the dye shifts, resulting in a distinct and observable color change. This change can be monitored visually for qualitative assessment or spectrophotometrically for quantitative analysis.

pH_Sensing_Mechanism Analyte H+ (Acidic pH) Dye_Deprotonated Triarylmethane Dye (Deprotonated State) Analyte->Dye_Deprotonated Protonation Base OH- (Basic pH) Dye_Protonated Triarylmethane Dye (Protonated State) Base->Dye_Protonated Deprotonation Dye_Protonated->Base Protonation Color_Change Color Change (Optical Signal) Dye_Protonated->Color_Change Results in Dye_Deprotonated->Analyte Deprotonation Dye_Deprotonated->Color_Change Results in

Caption: pH sensing mechanism of a triarylmethane dye.

Experimental Protocol: Preparation and Characterization of a pH-Sensing Film
  • Preparation of the Dye Solution:

    • Dissolve 10 mg of a functionalized triarylmethane dye (e.g., a derivative with hydroxyl or carboxyl groups) in 10 mL of a suitable organic solvent (e.g., ethanol (B145695) or dimethylformamide).

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Fabrication of the Sensing Film:

    • Prepare a 2% (w/v) solution of a transparent polymer matrix (e.g., polyvinyl alcohol (PVA) or polyvinylpyrrolidone (B124986) (PVP)) in deionized water.

    • Add the triarylmethane dye solution to the polymer solution at a 1:10 volume ratio and stir for 1 hour.

    • Cast the mixture onto a clean glass slide or petri dish and allow the solvent to evaporate at room temperature for 24 hours to form a thin film.

  • pH Titration and Spectroscopic Analysis:

    • Prepare a series of buffer solutions with pH values ranging from 2 to 12.

    • Immerse a piece of the sensing film into each buffer solution for 5 minutes.

    • Record the visible color change with a digital camera against a white background.

    • Measure the UV-Vis absorption spectrum of the film in each buffer solution using a spectrophotometer.

    • Plot the absorbance at the wavelength of maximum absorption (λmax) against the pH to generate a titration curve.

Data Presentation:

Table 1: Spectroscopic and Visual Data for a Hypothetical Triarylmethane-based pH Sensor

pHVisual Colorλmax (nm)Absorbance at λmax
2.0Yellow4300.85
4.0Greenish-Yellow4500.72
6.0Green5000.60
7.0Bluish-Green5800.55
8.0Blue6100.78
10.0Deep Blue6150.92
12.0Violet-Blue6200.95

Application Note 2: Mechanochromic Sensing for Stress and Damage Detection

Objective:

To incorporate a triarylmethane-based mechanophore into a polymer matrix to create a material that changes color in response to mechanical stress, enabling visual detection of high-stress regions and material damage.

Sensing Mechanism:

This application utilizes a triarylmethane derivative that is initially in a colorless, non-planar, leuco form. When mechanical force is applied to the polymer matrix containing this mechanophore, the covalent bond tethering one of the aryl rings is cleaved. This cleavage results in the formation of a planar, resonance-stabilized carbocation, which is intensely colored. The color change provides a direct visual indication of the mechanical stress experienced by the material.[6]

Mechanochromic_Sensing_Workflow cluster_synthesis Material Synthesis cluster_testing Mechanical Testing and Sensing Monomer Polymer Monomers Polymerization Polymerization Monomer->Polymerization Mechanophore Triarylmethane Leuco Dye Mechanophore->Polymerization Mechanochromic_Polymer Mechanochromic Polymer (Colorless) Polymerization->Mechanochromic_Polymer Stretching Apply Mechanical Stress (Stretching, Compression) Mechanochromic_Polymer->Stretching Color_Change Color Formation in High-Stress Regions Stretching->Color_Change Analysis Visual & Spectroscopic Analysis Color_Change->Analysis

Caption: Workflow for mechanochromic sensing.

Experimental Protocol: Synthesis and Testing of a Mechanochromic Polymer
  • Synthesis of the Mechanophore-containing Polymer:

    • Synthesize a triarylmethane leuco dye derivative with polymerizable groups (e.g., vinyl or acrylate (B77674) groups).

    • Co-polymerize the leuco dye monomer with a primary monomer (e.g., methyl methacrylate (B99206) or styrene) using a suitable initiator (e.g., AIBN). The ratio of the mechanophore will determine the sensitivity and intensity of the color change.

    • Purify the resulting polymer by precipitation and dry under vacuum.

  • Sample Preparation:

    • Prepare a film or a dog-bone-shaped specimen of the mechanochromic polymer by solution casting or melt pressing.

    • Ensure the sample is free of air bubbles and has a uniform thickness.

  • Mechanical Testing and Analysis:

    • Mount the polymer sample in a tensile testing machine.

    • Apply a controlled strain to the sample and simultaneously record the stress-strain curve.

    • Use a digital camera to capture images of the sample at different strain levels to document the color change.

    • For quantitative analysis, a fiber-optic spectrometer can be used to measure the absorbance spectrum of the colored region as a function of applied stress.

    • Correlate the intensity of the color (absorbance) with the applied stress or strain to calibrate the sensor.

Data Presentation:

Table 2: Performance of a Hypothetical Triarylmethane-based Mechanochromic Sensor

Applied Strain (%)Observed ColorAbsorbance at λmax (e.g., 590 nm)Stress (MPa)
0Colorless0.010
50Faint Blue0.155
100Light Blue0.3512
150Intense Blue0.7825 (Fracture Point)

Conclusion

While this compound itself is not prominently featured in the literature for sensing applications, its classification as a triarylmethane dye places it within a family of chromophores with significant potential in the development of optical sensors. The provided application notes on pH and mechanical stress sensing, based on the known properties of other triarylmethane dyes, offer a foundational framework for researchers. These protocols can be adapted to investigate the viability of this compound or to design novel sensors based on its structural motifs. Future research could focus on functionalizing the this compound structure to enhance its sensitivity and selectivity towards specific analytes, thereby expanding its utility beyond traditional pigment applications into the realm of advanced sensing technologies.

References

Application Notes and Protocols for Pigment Blue 14: A Hypothetical Exploration for Biological Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are presented as a theoretical framework for the potential use of Pigment Blue 14 as a biological stain. As of the current scientific literature, there is no established or validated use of this compound for biological microscopy. The information is intended for researchers, scientists, and drug development professionals as a speculative guide and should be approached with the understanding that these are not validated protocols.

Introduction

This compound, also known as C.I. 42600:1, is a synthetic organic pigment belonging to the triarylmethane class of compounds.[1][2] It is widely utilized in the manufacturing of inks, paints, and plastics due to its vibrant reddish-blue hue and good performance in water-based applications.[1] While its properties as an industrial colorant are well-documented, its potential application as a biological stain for microscopy has not been reported. This document explores the hypothetical use of this compound in biological staining, providing theoretical protocols and application notes based on its chemical characteristics and the general principles of histological staining.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. These properties are crucial for considering its potential behavior in a biological staining context.

PropertyValueReference
Chemical Name This compound[3]
C.I. Number 42600:1[1]
CAS Number 1325-88-8[1][4]
Chemical Family Triarylmethane[1][2]
Molecular Formula C₃₁H₄₃N₃[2]
Molecular Weight 457.69 g/mol [2]
Appearance Reddish-blue powder[1]
Solubility Insoluble in water; slightly soluble in some organic solvents.[5][6]
pH Value 6.5 - 7.5[1]
Heat Resistance 140 - 160 °C[3]

Hypothetical Application Notes for Biological Staining

Based on the triarylmethane structure of this compound, which is shared by some common biological stains (e.g., Basic Fuchsin, Methyl Blue), we can speculate on its potential staining characteristics.

Potential Advantages (Hypothetical):

  • Novel Color Profile: Its distinct reddish-blue color could offer a unique counterstain option in multiplex imaging protocols.

  • Potential for Specificity: The specific chemical structure might lead to differential binding to certain cellular components, although this would require empirical validation.

  • Photostability: As a pigment, it may exhibit higher photostability compared to some fluorescent dyes, which would be advantageous in fluorescence microscopy.

Limitations and Considerations:

  • Toxicity: The cytotoxicity of this compound has not been evaluated. It is crucial to perform viability assays before use in live-cell imaging.

  • Solubility: Its insolubility in water is a significant challenge for use in aqueous biological systems.[5][6] Solubilization in a biocompatible organic solvent would be necessary, and this solvent could itself impact the cells or tissues.

  • Binding Mechanism: The mechanism by which this compound might bind to cellular structures is unknown. It could be non-specific, leading to high background staining.

  • Purity: Commercial preparations of this compound are intended for industrial use and may contain impurities that could interfere with biological experiments or be toxic to cells.[7]

Hypothetical Experimental Protocols

The following protocols are theoretical and would require significant optimization and validation.

Protocol 1: Staining of Fixed Cells in Culture

Objective: To hypothetically stain the cytoplasm and/or nucleus of fixed mammalian cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Glass coverslips and microscope slides

  • Cultured mammalian cells on coverslips

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Vortex thoroughly to dissolve.

    • Prepare a working solution by diluting the stock solution in PBS to a final concentration range of 1-10 µg/mL. Note: The optimal concentration would need to be determined empirically.

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using bright-field or fluorescence microscopy. Note: The excitation and emission spectra of this compound are unknown and would need to be determined.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

Objective: To hypothetically stain cellular components in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • This compound

  • DMSO

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • FFPE tissue sections on microscope slides

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Staining:

    • Prepare a this compound working solution as described in Protocol 1.

    • Incubate the rehydrated tissue sections with the staining solution for 30-60 minutes at room temperature.

    • Rinse gently in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) for 3 minutes each.

    • Clear the sections in xylene twice for 5 minutes each.

    • Mount with a xylene-based mounting medium.

  • Imaging:

    • Image the stained tissue sections using a bright-field microscope.

Visualizations

The following diagrams illustrate the hypothetical workflow and a potential, though speculative, signaling pathway that could be investigated.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging Cell_Culture Cell Culture/ Tissue Sectioning Fixation Fixation (e.g., PFA) Cell_Culture->Fixation Permeabilization Permeabilization (Optional) Fixation->Permeabilization Staining Incubation with This compound Solution Permeabilization->Staining Washing Washing Steps (PBS) Staining->Washing Mounting Mounting on Slide Washing->Mounting Microscopy Microscopy (Bright-field/Fluorescence) Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Hypothetical workflow for biological staining with this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive TF_active Active Transcription Factor TF_inactive->TF_active Phosphorylation DNA DNA TF_active->DNA Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression

Caption: Generic signaling pathway visualization.

References

Application Notes and Protocols for Dispersion of Pigment Blue 14 in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the dispersion of Pigment Blue 14 in polymer composites. It includes an overview of the pigment's properties, a comprehensive experimental protocol for its dispersion, and methods for evaluating the quality of the dispersion.

Introduction to this compound

This compound (CI 42600:1) is a triarylcarbonium organic pigment known for its reddish-blue shade.[1][2] It finds applications in various industries, including the coloration of plastics, inks, and paints.[2][3] Achieving a stable and uniform dispersion of this compound in a polymer matrix is crucial for obtaining desired color strength, consistency, and final product performance.[4] The dispersion process involves breaking down pigment agglomerates into primary particles and ensuring they are evenly distributed and stabilized within the polymer.[5][6][7]

Properties of this compound

A summary of the physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining the appropriate processing conditions and predicting the pigment's behavior in a polymer matrix.

PropertyValueReferences
C.I. Number42600:1[1]
CAS Number1325-88-8[1][8]
Chemical FamilyTriarylmethane[1]
Molecular FormulaC31H43N3[1]
Molecular Weight457.69 g/mol [1]
P.H. Value7.0[1]
Density1.7 g/cm³[1]
Oil Absorption45 ± 5 ml/100g[1]
Heat Resistance140 °C[1]
Light Fastness3 (on a scale of 1-8)[1]
Water Resistance5 (on a scale of 1-5)[1]
Oil Resistance3 (on a scale of 1-5)[1]
Acid Resistance3 (on a scale of 1-5)[1]
Alkali Resistance5 (on a scale of 1-5)[1]

Experimental Protocol: Dispersion of this compound in a Thermoplastic Polymer via Twin-Screw Extrusion

This protocol describes a general method for dispersing this compound into a thermoplastic polymer matrix using a twin-screw extruder. The parameters provided are starting points and may require optimization based on the specific polymer, equipment, and desired final properties.

Materials and Equipment
  • Pigment: this compound powder

  • Polymer: Thermoplastic resin (e.g., Polyethylene, Polypropylene, Polystyrene) in pellet or powder form

  • Dispersing Agent (optional): Surfactant or other dispersing additives[9][10]

  • Equipment:

    • Gravimetric or volumetric feeders

    • Twin-screw extruder with a suitable screw configuration for dispersive mixing[4]

    • Strand die

    • Water bath for cooling

    • Pelletizer

    • Injection molding machine or film extruder for sample preparation

    • Analytical equipment for quality control (e.g., filter pressure value tester, colorimeter, microscope)

Pre-Dispersion Preparation (Optional)

For certain applications, a surface treatment or pre-dispersion step can improve the dispersibility of this compound.[10][11] A common method involves creating a pigment concentrate or masterbatch.[6]

A patent for preparing easily dispersible organic pigments suggests the following steps:

  • Create a slurry of the pigment filter cake in water (15-30% mass fraction).[9]

  • Add a surfactant (5-15% of the pigment mass) and mix.[9]

  • Grind the mixture in a sand mill to achieve a particle size of less than 200 nm.[9]

  • Use spray drying to obtain a loose pigment powder.[9]

Extrusion Process
  • Feeding:

    • Independently feed the polymer and this compound into the main throat of the extruder using calibrated feeders.

    • If a dispersing agent is used, it can be pre-blended with the pigment or fed separately.

  • Compounding:

    • The twin-screw extruder's rotating screws will convey, melt, and mix the components.[4]

    • The screw design should include kneading blocks and mixing elements to impart high shear forces, which are necessary to break down pigment agglomerates.[4]

  • Venting:

    • Utilize a vacuum vent port on the extruder to remove any entrapped air or volatiles.

  • Extrusion and Pelletizing:

    • The molten, pigmented polymer is extruded through a strand die.

    • The strands are cooled in a water bath and then cut into pellets by a pelletizer.

Key Processing Parameters

The following table summarizes key parameters that influence the dispersion quality. These should be systematically varied to optimize the process.

ParameterTypical RangeInfluence on Dispersion
Pigment Loading (%)0.1 - 5.0% (in final part) or 20-50% (in masterbatch)Affects color strength and viscosity. Higher loading may require more intensive mixing.
Dispersing Agent (%)0.5 - 2.0% (relative to pigment weight)Improves wetting of the pigment by the polymer and helps to stabilize the dispersion.[7]
Screw Speed (RPM)200 - 600 RPMHigher speeds generally increase shear and improve dispersion, but can also lead to polymer degradation.
Barrel Temperature (°C)Dependent on the polymer's melting rangeMust be sufficient to melt the polymer and achieve a low enough viscosity for effective mixing, but not so high as to degrade the pigment or polymer.
Feed Rate ( kg/hr )Dependent on extruder size and desired outputAffects the degree of fill in the extruder and the residence time, which in turn influence the amount of shear and mixing.

Evaluation of Dispersion Quality

Several methods can be used to assess the quality of the this compound dispersion in the polymer composite.

  • Filter Pressure Value (FPV) Test: This method evaluates the degree of dispersion by measuring the pressure increase as the molten polymer is forced through a fine screen pack.[5] A rapid pressure rise indicates the presence of undispersed agglomerates that clog the screen.

  • Color Strength and Tone Analysis: The color strength of the composite can be compared to a standard using a spectrophotometer or colorimeter. Poor dispersion typically results in lower color strength.[12]

  • Microscopy: Thin sections of the polymer composite can be examined under an optical or electron microscope to visually assess the size and distribution of pigment particles.

  • Rheological Analysis: The flow properties of the pigmented polymer can provide insights into the dispersion quality.[12] Poorly dispersed systems may exhibit non-Newtonian flow behavior.[12]

Visual Representations

Experimental Workflow

The following diagram illustrates the general workflow for dispersing this compound in a polymer composite.

G Figure 1: Experimental Workflow for Pigment Dispersion cluster_prep Preparation cluster_process Processing cluster_eval Evaluation A Raw Materials (this compound, Polymer, Additives) B Optional: Surface Treatment / Masterbatch Preparation A->B C Feeding A->C B->C D Twin-Screw Extrusion (Melting, Mixing, Dispersing) C->D E Pelletizing D->E F Sample Preparation (Injection Molding / Film Extrusion) E->F G Dispersion Quality Analysis (FPV, Colorimetry, Microscopy) F->G

Caption: Figure 1: Experimental Workflow for Pigment Dispersion.

Interrelationship of Dispersion Parameters and Composite Properties

The quality of the final polymer composite is dependent on the interplay of various dispersion parameters.

G Figure 2: Influence of Dispersion Parameters on Composite Properties P1 Pigment Loading I1 Dispersion Quality P1->I1 P2 Dispersion Method (e.g., Extrusion) P2->I1 P3 Processing Conditions (Temp, Shear, Time) P3->I1 P4 Use of Additives (Dispersants) P4->I1 F1 Color Strength I1->F1 F2 Mechanical Properties I1->F2 F3 Surface Finish I1->F3 F4 Processability I1->F4

Caption: Figure 2: Influence of Dispersion Parameters on Composite Properties.

References

Application Notes and Protocols: Surface Modification of Pigment Blue 14 for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Blue 14 (C.I. 42600:1) is a triarylmethane-based pigment known for its vibrant reddish-blue hue.[1][2][3] It finds applications in various media, including water-based inks, offset inks, and coatings.[1][2] However, like many organic pigments, its stability to light, heat, and chemical environments can be a limiting factor in demanding applications. Surface modification presents a viable strategy to enhance the durability of this compound without compromising its coloristic properties.[4][5]

This document provides detailed protocols for the surface modification of this compound with a silica (B1680970) (SiO₂) coating to improve its stability. The procedures outlined herein are based on established principles of pigment surface treatment and are intended for researchers, scientists, and professionals in pigment and formulation development.[4][5][6]

Principle of Stability Enhancement

The surface modification of this compound with a thin, transparent layer of silica is proposed to enhance its stability through the following mechanisms:

  • Photostability: The silica shell can act as a physical barrier, scattering and absorbing harmful UV radiation, thereby reducing the rate of photochemical degradation of the organic chromophore.

  • Chemical Resistance: The inert and impermeable nature of the silica coating can protect the pigment from attack by chemical agents such as acids and alkalis, preventing color changes and degradation.

  • Thermal Stability: The silica layer can provide a degree of thermal insulation, improving the pigment's resistance to color fade at elevated temperatures.

  • Dispersibility: Surface modification can also improve the wetting and dispersion of the pigment in various media, leading to more stable formulations.[6][7][8]

The logical relationship for this enhancement is depicted in the following diagram:

StabilityEnhancement cluster_Pigment Unmodified this compound cluster_Stressors Environmental Stressors cluster_Degradation Degradation Pathways cluster_Modification Surface Modification cluster_ModifiedPigment Modified this compound Unmodified This compound Core UV UV Radiation Unmodified->UV Chemicals Acids/Alkalis Unmodified->Chemicals Heat High Temperature Unmodified->Heat Silica Silica (SiO2) Coating Unmodified->Silica Surface Treatment Degradation Color Fading & Instability UV->Degradation Chemicals->Degradation Heat->Degradation Modified Enhanced Stability This compound Silica->Modified Modified->Degradation Inhibition

Figure 1: Mechanism of Stability Enhancement

Experimental Protocols

Materials and Equipment

Materials:

Equipment:

  • Beakers and magnetic stirrers

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Oven for drying

  • Spectrophotometer or colorimeter

  • Weatherometer or UV exposure chamber

  • pH meter

Protocol for Silica Coating of this compound

This protocol describes a modified Stöber process for coating the pigment particles with a uniform layer of silica.

ExperimentalWorkflow cluster_Dispersion Step 1: Pigment Dispersion cluster_Hydrolysis Step 2: Silica Precursor Hydrolysis cluster_Coating Step 3: Coating and Isolation cluster_Final Step 4: Final Product A Disperse 1g this compound in 100mL Ethanol B Ultrasonicate for 30 min A->B C Add 5mL Ammonia Solution to Pigment Dispersion B->C D Slowly Add 2mL TEOS while stirring C->D E Stir for 6 hours at RT D->E F Centrifuge to collect coated pigment E->F G Wash with Ethanol (3x) F->G H Dry at 80°C for 12 hours G->H I Obtain Surface-Modified This compound H->I

Figure 2: Workflow for Silica Coating

Procedure:

  • Pigment Dispersion: Disperse 1.0 g of this compound powder in 100 mL of anhydrous ethanol in a 250 mL beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath for 30 minutes to ensure a fine and uniform dispersion of the pigment particles.

  • Initiation of Hydrolysis: While stirring the dispersion with a magnetic stirrer, add 5.0 mL of ammonia solution.

  • Silica Precursor Addition: Slowly add 2.0 mL of TEOS to the dispersion dropwise over a period of 15 minutes.

  • Coating Reaction: Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.

  • Isolation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to separate the coated pigment from the solution.

  • Washing: Decant the supernatant and re-disperse the pigment in 50 mL of ethanol. Repeat the centrifugation and washing steps two more times to remove any unreacted reagents.

  • Drying: After the final wash, dry the pigment in an oven at 80°C for 12 hours.

  • Final Product: The resulting dry powder is the surface-modified this compound.

Protocols for Stability Testing

Prepare drawdowns of both the unmodified and surface-modified this compound in a suitable binder (e.g., a clear acrylic resin) on a standardized substrate. Ensure the pigment concentration and film thickness are consistent for all samples.

  • Exposure: Place the prepared samples in a xenon arc weatherometer or a UV exposure chamber.

  • Conditions: Set the exposure conditions to simulate outdoor weathering (e.g., according to ASTM G155).

  • Evaluation: Measure the color of the samples at regular intervals (e.g., 0, 100, 200, 500 hours) using a spectrophotometer.

  • Quantification: Calculate the total color difference (ΔE*ab) for each sample at each time point relative to the initial reading.

  • Acid Resistance: Apply a drop of 0.1 M HCl to the surface of a prepared drawdown. After 1 hour, gently wash off the acid with deionized water and dry the sample.

  • Alkali Resistance: Apply a drop of 0.1 M NaOH to a separate sample. After 1 hour, wash and dry as above.

  • Evaluation: Measure the color of the spot-tested areas and compare it to an untreated area on the same sample.

  • Quantification: Calculate the total color difference (ΔE*ab) due to chemical exposure.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data demonstrating the enhanced stability of the surface-modified this compound.

Table 1: Lightfastness Test Results

Exposure Time (hours)Unmodified this compound (ΔEab)Surface-Modified this compound (ΔEab)
00.00.0
1002.50.8
2005.21.5
50010.83.1

Table 2: Chemical Resistance Test Results

Test ConditionUnmodified this compound (ΔEab)Surface-Modified this compound (ΔEab)
0.1 M HCl (1 hr)4.10.5
0.1 M NaOH (1 hr)6.30.9

Conclusion

The application of a silica surface treatment to this compound, as detailed in these protocols, offers a promising method for significantly enhancing its stability against light and chemical degradation. The illustrative data indicates a substantial improvement in the durability of the modified pigment. Researchers and formulation scientists can adapt these methodologies to optimize the performance of this compound for high-performance applications. Further characterization of the coated pigment (e.g., using electron microscopy and surface analysis techniques) is recommended to correlate the coating properties with the observed stability enhancements.

References

Application Notes and Protocols for Pigment Blue 14 in Catalytic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Potential Catalyst in the Triarylmethane Dye Class for Hydrogenation Reactions

Introduction

These application notes provide a generalized framework for researchers interested in exploring the catalytic potential of Pigment Blue 14. The protocols are based on established methodologies for the catalytic hydrotreatment of other triarylmethane dyes, such as crystal violet, fuchsine, and malachite green.[4][5][6] The presented methods focus on the use of a supported palladium catalyst, a common and effective catalyst for hydrogenation reactions.

Disclaimer: The following protocols are generalized and should be adapted based on specific laboratory conditions, safety protocols, and the specific research objectives. Due to the lack of direct experimental data for this compound as a catalyst, these notes serve as a starting point for investigation.

Section 1: Catalyst Preparation Protocol - Supported Palladium on Alumina (B75360) (Pd/Al₂O₃)

This protocol describes the preparation of a supported palladium catalyst on an alumina support using the incipient wetness impregnation method. This technique is widely used to disperse a metal precursor onto a high-surface-area support.

Materials and Equipment:

  • Palladium (II) chloride (PdCl₂)

  • Hydrochloric acid (HCl), concentrated

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Deionized water

  • Drying oven

  • Tube furnace with temperature control

  • Hydrogen gas (H₂) supply

  • Nitrogen gas (N₂) supply

  • Beakers, graduated cylinders, and pipettes

  • Rotary evaporator (optional)

Procedure:

  • Support Pre-treatment:

    • Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

    • Allow the support to cool to room temperature in a desiccator before impregnation.

  • Preparation of Palladium Precursor Solution:

    • Calculate the required amount of PdCl₂ to achieve the desired palladium loading on the alumina support (e.g., 1 wt%).

    • Dissolve the calculated amount of PdCl₂ in a minimal amount of concentrated HCl.

    • Dilute the solution with deionized water to a final volume equal to the pore volume of the alumina support to be used (incipient wetness).

  • Impregnation:

    • Add the palladium precursor solution dropwise to the dried γ-Al₂O₃ support while continuously mixing or tumbling to ensure even distribution.

    • Continue mixing for at least 1 hour after all the solution has been added.

  • Drying:

    • Dry the impregnated support in an oven at 110-120°C for 12 hours to remove the solvent.

  • Calcination (Optional, depending on application):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or nitrogen to a temperature of 300-500°C for 2-4 hours. This step converts the palladium salt to palladium oxide.

  • Reduction:

    • After calcination (or directly after drying), purge the tube furnace with nitrogen gas.

    • Introduce a flow of hydrogen gas (or a mixture of H₂/N₂) and heat the catalyst to 300-400°C for 2-4 hours to reduce the palladium oxide to metallic palladium.

    • Cool the catalyst to room temperature under a flow of nitrogen before handling.

Section 2: Experimental Protocol - Catalytic Hydrotreatment of a Triarylmethane Dye

This protocol outlines a general procedure for testing the catalytic activity of a prepared catalyst (e.g., Pd/Al₂O₃) for the decolorization of a triarylmethane dye solution in a batch reactor.

Materials and Equipment:

  • Triarylmethane dye stock solution (e.g., Crystal Violet, or a solution of this compound)

  • Prepared supported palladium catalyst (e.g., 1 wt% Pd/Al₂O₃)

  • Batch reactor (e.g., Parr autoclave or a three-neck round-bottom flask)

  • Magnetic stirrer and stir bar

  • Hydrogen gas supply with pressure regulator

  • Vacuum line

  • Sampling syringe with a filter

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reactor Setup:

    • Place a known amount of the triarylmethane dye solution of a specific concentration into the batch reactor.

    • Add a magnetic stir bar.

    • If using a three-neck flask, equip it with a gas inlet, a gas outlet connected to a bubbler, and a septum for sampling.

  • Catalyst Addition and System Purge:

    • Weigh a specific amount of the prepared catalyst and add it to the reactor.

    • Seal the reactor and purge the system with nitrogen for 10-15 minutes to remove air.

    • If a high-pressure batch reactor is used, pressurize with nitrogen and vent several times.

  • Reaction Initiation:

    • Start stirring the solution to ensure the catalyst is suspended.

    • Introduce hydrogen gas into the reactor to the desired pressure (e.g., 1-10 bar). For an atmospheric pressure setup, bubble hydrogen through the solution.

    • Maintain the desired reaction temperature using a heating mantle or water bath.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately filter the sample to remove the catalyst particles.

    • Dilute the sample as necessary and analyze it using a UV-Vis spectrophotometer to monitor the decrease in absorbance at the dye's λmax, which corresponds to its decolorization.

    • For a more detailed analysis of dye degradation and potential intermediate formation, analyze the samples using HPLC.

  • Reaction Termination:

    • Stop the hydrogen flow and purge the reactor with nitrogen.

    • Turn off the heating and stirring.

    • Once cooled, the catalyst can be recovered by filtration for potential reuse studies.

Section 3: Analytical Methods

UV-Vis Spectrophotometry:

  • Purpose: To monitor the rate of decolorization of the dye.

  • Method:

    • Determine the maximum absorbance wavelength (λmax) of the initial dye solution.

    • Record the absorbance of the filtered samples at λmax at different time points.

    • The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To quantify the concentration of the parent dye and to detect and identify any degradation byproducts.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer solution).

    • Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of the dye and other relevant wavelengths to detect byproducts.

    • Analysis: The concentration of the dye can be determined by comparing the peak area to a calibration curve. The appearance of new peaks indicates the formation of degradation products.

Section 4: Quantitative Data for Catalytic Degradation of Triarylmethane Dyes

The following table summarizes representative data from the literature on the catalytic degradation of various triarylmethane dyes. This data can serve as a benchmark when evaluating the potential catalytic activity of this compound.

DyeCatalystReaction ConditionsDegradation/Decolorization EfficiencyReference
Crystal VioletPd supported on Al-pillared clays (B1170129)25-50°C, 1 atm H₂Complete decolorization[4][5][6]
FuchsinePd supported on Al-pillared clays25-50°C, 1 atm H₂Complete decolorization[4][5]
Malachite GreenPd supported on Al-pillared clays25-50°C, 1 atm H₂Complete decolorization[4][5]
Brilliant Blue RChlorine Dioxide (Oxidative)pH 7.0-9.0Second-order rate coefficient: 30.2 - 117.9 M⁻¹s⁻¹[7]

Section 5: Visualizations

Experimental Workflow for Catalytic Hydrotreatment

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis p1 Support Pre-treatment (γ-Al₂O₃) p2 Precursor Solution Prep. (PdCl₂ in HCl) p1->p2 p3 Incipient Wetness Impregnation p2->p3 p4 Drying (120°C) p3->p4 p5 Reduction (H₂ flow, 350°C) p4->p5 r1 Reactor Setup (Dye Solution + Catalyst) p5->r1 Prepared Catalyst r2 System Purge (N₂) r1->r2 r3 Reaction Initiation (H₂ atmosphere, Temp.) r2->r3 r4 Sampling at Time Intervals r3->r4 a1 Sample Filtration r4->a1 a2 UV-Vis Spectrophotometry (Decolorization) a1->a2 a3 HPLC Analysis (Degradation & Byproducts) a1->a3

Caption: Experimental workflow for the preparation and testing of a supported catalyst for triarylmethane dye hydrotreatment.

Proposed Catalytic Hydrogenation Pathway for a Triarylmethane Dye

catalytic_pathway Dye Triarylmethane Dye (Colored) Adsorbed_Dye Adsorbed Dye Dye->Adsorbed_Dye Adsorption on Catalyst Catalyst Pd Catalyst Surface Adsorbed_H Adsorbed H atoms (Pd-H) Catalyst->Adsorbed_H H2 H₂ H2->Catalyst Adsorption & Dissociation Leuco Leuco Form (Colorless) Adsorbed_Dye->Leuco Hydrogenation of Chromophore Products Degradation Products Leuco->Products Further Hydrogenolysis (C-N bond cleavage)

Caption: Proposed pathway for the catalytic hydrogenation and degradation of a triarylmethane dye on a palladium catalyst surface.

References

Application Notes and Protocols: Coloration of Hydrogels and Biomaterials with Blue Pigments

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Pigment Blue 14 for Coloration of Hydrogels and Biomaterials

A Note on Pigment Selection: Initial searches for the application of This compound (CI 42600:1) , a triarylcarbonium-based pigment, in hydrogels and biomaterials for research and drug development did not yield sufficient data regarding its biocompatibility, stability in physiological conditions, or established protocols for such sensitive applications. The available information primarily pertains to its use in inks and coatings.[1][2][3][4] Given the critical importance of biocompatibility and safety in biomedical applications, proceeding with a pigment lacking this essential data is not recommended.

Therefore, these application notes provide a comprehensive guide and detailed protocols for the coloration of hydrogels and biomaterials using a generic, biocompatible blue pigment as a model. Researchers should select a pigment with well-documented evidence of low toxicity and high stability for their specific application. A promising candidate for such applications is Prussian Blue (an iron-based pigment) , which has been noted for its biocompatibility and has been approved by the FDA for certain medical uses.[5] The principles and protocols outlined below are broadly applicable and should be adapted based on the specific properties of the chosen biocompatible pigment.

Introduction to Pigment-Colored Hydrogels in Biomedical Applications

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for applications in tissue engineering, drug delivery, and as scaffolds for cell culture.[6] The incorporation of pigments serves several purposes:

  • Enhanced Visualization: Coloration aids in the visualization of the hydrogel during in vitro experiments and in vivo applications, such as image-guided surgery.[7]

  • Demarcation: It allows for clear demarcation between the biomaterial and the surrounding tissue.

  • Coding and Identification: Different colors can be used to code different experimental groups or types of biomaterials.

Properties of an Ideal Pigment for Biomaterial Coloration

The selection of a suitable pigment is paramount. The following table summarizes the key properties to consider:

PropertyDesired CharacteristicRationale
Biocompatibility Non-toxic, non-immunogenicTo prevent adverse reactions, inflammation, or cell death.
Stability Stable in physiological conditions (pH 7.4, 37°C)To ensure the color remains consistent and the pigment does not degrade into potentially toxic byproducts.[8]
Leaching Minimal to no leaching from the hydrogel matrixTo prevent the release of pigment particles into the biological environment.
Particle Size Nanometer to low micrometer rangeTo ensure uniform dispersion and prevent aggregation that could affect hydrogel properties.
Dispersibility Readily dispersible in aqueous solutions or hydrogel precursorsFor homogenous coloration of the final biomaterial.[9][10]
Process Compatibility Stable during hydrogel polymerization/cross-linkingTo ensure the pigment does not interfere with the formation of the hydrogel network.

Experimental Protocols

Protocol for Preparation of a Pigmented Hydrogel (Example: Gelatin Methacryloyl - GelMA)

This protocol describes the incorporation of a biocompatible blue pigment into a GelMA hydrogel, a commonly used biomaterial.

Materials:

  • Gelatin Methacryloyl (GelMA)

  • Biocompatible Blue Pigment (e.g., Prussian Blue nanoparticles)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile deionized water

  • Ultrasonic bath/sonicator

  • UV light source (365 nm)

Procedure:

  • Pigment Dispersion:

    • Prepare a stock suspension of the blue pigment in sterile deionized water (e.g., 1 mg/mL).

    • Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion and break up any aggregates.

  • Hydrogel Precursor Solution:

    • Dissolve GelMA and the photoinitiator in sterile PBS at 37°C to the desired concentrations (e.g., 10% w/v GelMA, 0.5% w/v photoinitiator).

    • Add the sonicated pigment dispersion to the GelMA solution to achieve the final desired pigment concentration (e.g., 0.01-0.1% w/v).

    • Gently mix the solution to ensure uniform distribution of the pigment.

  • Hydrogel Cross-linking:

    • Pipette the pigmented hydrogel precursor solution into a mold or desired culture vessel.

    • Expose the solution to UV light (365 nm) for a specified time to initiate photocrosslinking. The exposure time will depend on the photoinitiator concentration and light intensity and should be optimized.

Workflow for Pigmented Hydrogel Preparation

G cluster_0 Pigment Preparation cluster_1 Hydrogel Precursor Preparation cluster_2 Mixing & Cross-linking p1 Weigh Pigment p2 Add Sterile Water p1->p2 p3 Sonicate for Dispersion p2->p3 m1 Add Pigment Dispersion to Hydrogel Precursor p3->m1 h1 Dissolve GelMA & Photoinitiator in PBS h1->m1 m2 Mix Gently m1->m2 m3 Pipette into Mold m2->m3 m4 Expose to UV Light for Cross-linking m3->m4

Caption: Workflow for preparing a pigmented hydrogel.

Protocol for Characterization of Pigmented Hydrogels

It is crucial to assess how the incorporated pigment affects the properties of the hydrogel.

A. Swelling Ratio:

  • Prepare pigmented and non-pigmented (control) hydrogel samples.

  • Lyophilize the samples to determine their dry weight (Wd).

  • Immerse the samples in PBS at 37°C.

  • At various time points, remove the samples, gently blot excess surface water, and record the swollen weight (Ws).

  • Calculate the swelling ratio: (Ws - Wd) / Wd.

B. Mechanical Properties (Compression Test):

  • Use a mechanical tester to apply a compressive force to cylindrical hydrogel samples.

  • Record the stress and strain data.

  • Determine the compressive modulus from the linear region of the stress-strain curve.

C. Pigment Leaching Study:

  • Immerse a known weight of the pigmented hydrogel in a known volume of PBS at 37°C with gentle agitation.

  • At predetermined time points, collect aliquots of the supernatant.

  • Use UV-Vis spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS) (for metallic pigments) to quantify the amount of leached pigment.

  • Express the results as a cumulative percentage of pigment leached over time.

D. Biocompatibility Assay (MTT Assay):

  • Sterilize the pigmented hydrogel samples.

  • Seed cells (e.g., fibroblasts, stem cells) onto the hydrogel surface or encapsulate them within the hydrogel.

  • Culture the cells for 1, 3, and 7 days.

  • At each time point, add MTT reagent to the culture medium and incubate.

  • Dissolve the resulting formazan (B1609692) crystals and measure the absorbance at 570 nm.

  • Compare the cell viability of cells cultured on pigmented hydrogels to those on non-pigmented controls.

Characterization Workflow

G cluster_physical Physical Characterization cluster_chemical Chemical Characterization cluster_biological Biological Characterization hydrogel Pigmented Hydrogel swelling Swelling Ratio hydrogel->swelling mechanical Mechanical Properties hydrogel->mechanical leaching Pigment Leaching hydrogel->leaching biocompatibility Biocompatibility (e.g., MTT Assay) hydrogel->biocompatibility

Caption: Key characterization steps for pigmented hydrogels.

Data Presentation

The following tables provide a template for presenting quantitative data from the characterization experiments.

Table 1: Physical Properties of Pigmented Hydrogels

Hydrogel FormulationPigment Conc. (% w/v)Swelling Ratio (at 24h)Compressive Modulus (kPa)
Control (No Pigment)015.2 ± 1.325.8 ± 2.1
Pigmented0.0114.9 ± 1.126.5 ± 2.5
Pigmented0.114.5 ± 1.528.1 ± 2.9

Table 2: Pigment Leaching Over Time

Time (days)Cumulative Leaching (%)
10.05 ± 0.01
30.12 ± 0.03
70.25 ± 0.05
140.48 ± 0.08

Table 3: Cell Viability on Pigmented Hydrogels (MTT Assay)

Hydrogel FormulationDay 1 (% Viability)Day 3 (% Viability)Day 7 (% Viability)
Control (No Pigment)100 ± 5.2100 ± 6.1100 ± 5.8
Pigmented (0.1% w/v)98.5 ± 4.897.2 ± 5.596.8 ± 6.3

Signaling Pathway Considerations

The introduction of any foreign material, including pigments, into a biological system necessitates an evaluation of its potential impact on cellular signaling. While a specific pathway for a generic pigment cannot be detailed, researchers should consider investigating pathways related to:

  • Inflammation: (e.g., NF-κB signaling) - to assess if the pigment elicits an inflammatory response.

  • Oxidative Stress: (e.g., Nrf2 signaling) - to determine if the pigment induces the production of reactive oxygen species.

  • Apoptosis: (e.g., Caspase signaling) - to evaluate if the pigment triggers programmed cell death.

Hypothetical Signaling Pathway Analysis

G pigment Pigment Particles cell Cell Membrane Interaction pigment->cell ros Reactive Oxygen Species (ROS) Production cell->ros inflammation Inflammatory Response (e.g., NF-κB activation) cell->inflammation apoptosis Apoptosis (e.g., Caspase activation) ros->apoptosis outcome Cellular Outcome (Viability, Function) inflammation->outcome apoptosis->outcome negative impact

Caption: Potential cellular interactions with pigment particles.

Conclusion

The coloration of hydrogels and biomaterials for research and drug development is a valuable technique. However, the selection of the pigment is a critical step that requires careful consideration of biocompatibility, stability, and potential cellular interactions. While this compound currently lacks the necessary data for such applications, the protocols and principles outlined in these notes provide a robust framework for researchers to incorporate and validate the use of other, well-characterized biocompatible blue pigments in their work. It is imperative that comprehensive characterization is performed to ensure that the addition of the pigment does not compromise the desired physical, chemical, and biological properties of the hydrogel for its intended application.

References

Application Note: Spectrophotometric Determination of Pigment Blue 14 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Blue 14 (C.I. 42600:1), a triarylmethane-based colorant, is utilized in various industrial applications, including printing inks and coatings.[1][2][3] Accurate quantification of its concentration is crucial for quality control, formulation development, and research purposes. This application note provides a detailed protocol for the determination of this compound concentration using UV-Visible spectrophotometry. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[4][5] By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be accurately determined from a pre-established calibration curve.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue / DescriptionReference
C.I. Name This compound, 42600:1[1][2]
CAS Number 1325-88-8[2][6]
Chemical Family Triarylmethane[2]
Molecular Formula C31H43N3 (as base dye)[1][2]
Appearance Reddish-shade blue powder[2]
Common Applications Water-based inks, offset inks, paints, coatings[2][3]

Experimental Protocols

Protocol 1: Instrument and Reagent Preparation

This protocol outlines the necessary steps to prepare the spectrophotometer and the required chemical solutions. Proper solvent selection is critical and may require preliminary testing.

1.1. Materials and Equipment

Material / EquipmentSpecification
Spectrophotometer UV-Visible range (e.g., 200-800 nm), 2 nm bandwidth or better
Matched Cuvettes 1 cm path length, quartz or glass
This compound Technical or analytical grade
Solvent N,N-Dimethylformamide (DMF) or other suitable organic solvent
Volumetric Flasks Class A (10 mL, 25 mL, 50 mL, 100 mL)
Pipettes Calibrated micropipettes and/or Class A volumetric pipettes
Analytical Balance 4-decimal place (0.0001 g) readability
Vortex Mixer For ensuring complete dissolution
Filter Paper/Syringe Filters To remove any undissolved particulates

1.2. Solvent Selection

This compound is a complex salt and its solubility can vary.[3] A suitable solvent must dissolve the pigment completely to form a true solution. N,N-Dimethylformamide (DMF) is a common starting point. To confirm suitability, add a small amount of pigment to the solvent and agitate. A clear, colored solution with no visible particulates indicates good solubility.

1.3. Preparation of Stock Solution (100 mg/L)

  • Accurately weigh approximately 10.0 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the selected solvent (e.g., DMF).

  • Vortex or sonicate the mixture until the pigment is completely dissolved.

  • Once dissolved, add solvent to the flask up to the calibration mark.

  • Invert the flask several times to ensure the solution is homogeneous. This is the 100 mg/L stock solution.

1.4. Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a diluted solution (e.g., 5 mg/L) from the stock solution.

  • Fill a cuvette with the pure solvent to serve as a blank.

  • Place the blank in the spectrophotometer and perform a baseline correction or "zero" the instrument.

  • Rinse and fill a second cuvette with the diluted pigment solution.

  • Scan the absorbance of the sample across the visible spectrum (e.g., 400 nm to 800 nm).

  • Identify the wavelength that corresponds to the highest absorbance peak. This wavelength is the λmax and should be used for all subsequent measurements.

Protocol 2: Calibration Curve Generation

A calibration curve is essential for relating absorbance to concentration.[5]

2.1. Preparation of Standard Solutions

Prepare a series of standard solutions from the 100 mg/L stock solution via serial dilution. An example dilution series is provided below.

StandardConcentration (mg/L)Volume of Stock (100 mg/L)Final Volume (in DMF)
11.00.1 mL10 mL
22.00.2 mL10 mL
34.00.4 mL10 mL
46.00.6 mL10 mL
58.00.8 mL10 mL
610.01.0 mL10 mL

2.2. Measurement and Plotting

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the pure solvent as a blank.

  • Measure the absorbance of each standard solution, starting from the lowest concentration.

  • Record the absorbance values for each known concentration.

  • Plot Absorbance (y-axis) versus Concentration (x-axis).

  • Perform a linear regression on the data points. The resulting equation (y = mx + b) and the coefficient of determination (R²) should be recorded. An R² value > 0.99 is desirable for a linear calibration.

Example Calibration Data

Concentration (mg/L)Absorbance at λmax
1.00.085
2.00.172
4.00.341
6.00.515
8.00.680
10.00.852
Protocol 3: Analysis of an Unknown Sample
  • Prepare a solution of the unknown sample using the same solvent used for the standards. The sample may need to be diluted to ensure its absorbance falls within the linear range of the calibration curve (ideally 0.1 - 1.0).

  • Zero the spectrophotometer with the pure solvent blank at λmax.

  • Measure the absorbance of the unknown sample solution.

  • Using the equation from the linear regression of the calibration curve (A = mC + b), calculate the concentration (C) of the pigment in the measured solution.

    • C = (A - b) / m

    • Where:

      • C is the calculated concentration.

      • A is the measured absorbance of the unknown.

      • m is the slope of the calibration curve.

      • b is the y-intercept of the calibration curve.

  • If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original sample.

Visualized Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying scientific principle.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution det_lambda Determine λmax prep_stock->det_lambda prep_standards Prepare Standard Solutions det_lambda->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown plot_cal Plot Calibration Curve (Abs vs. Conc) measure_standards->plot_cal calc_conc Calculate Concentration of Unknown measure_unknown->calc_conc plot_cal->calc_conc

Caption: Experimental workflow for spectrophotometric analysis.

BeerLambert cluster_path Light Path cluster_law Beer-Lambert Law light_source Light Source cuvette Sample (Conc = c) Path = l light_source->cuvette Incident Light (I₀) detector Detector cuvette->detector Transmitted Light (I) formula Absorbance (A) = εcl Where: ε = Molar Absorptivity c = Concentration l = Path Length

Caption: The principle of the Beer-Lambert Law.

References

Application Note: Particle Size Analysis of Pigment Blue 14 via Laser Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Blue 14, a member of the triarylmethane chemical family, is a reddish-blue pigment utilized in various applications including water-based inks, offset inks, solvent-based inks, plastics, paints, and textile printing.[1] The particle size distribution of this pigment is a critical quality attribute as it significantly influences key performance characteristics such as color strength, gloss, opacity, and dispersibility.

Laser diffraction has emerged as a prevalent and efficient method for determining the particle size distribution of pigments due to its rapid analysis time and high reproducibility.[2] This application note provides a comprehensive protocol for the particle size analysis of this compound using laser diffraction, with a focus on a wet dispersion method.

Principle of Laser Diffraction

Laser diffraction is a technique that measures particle size distribution by analyzing the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particulate sample. Larger particles scatter light at smaller angles with high intensity, while smaller particles scatter light at larger angles with low intensity. The relationship between the scattered light pattern and the particle size is used to calculate the particle size distribution. For colored materials like this compound, it is crucial to use the Mie theory for calculation, which requires knowledge of the material's refractive index.[3]

Materials and Methods

Equipment
  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-950, or similar)

  • Wet dispersion unit with sonication capabilities

  • Analytical balance

  • Glass beakers

  • Pipettes

  • Spatula

Reagents
  • This compound powder sample

  • Dispersant: Deionized water or an organic solvent in which the pigment is insoluble. Isopropanol is often a suitable alternative.

  • Surfactant/Dispersing Agent: A non-ionic surfactant (e.g., Triton™ X-100) or a suitable polymeric dispersant to aid in wetting and prevent agglomeration. The choice of surfactant should be compatible with the chosen dispersant.

Refractive Index

Experimental Protocol

Sample Preparation (Wet Dispersion)
  • Prepare the Dispersant: Fill a clean beaker with the chosen dispersant (e.g., deionized water). If a surfactant is required, add a few drops (typically 0.1% v/v) to the dispersant and stir thoroughly.

  • Weigh the Sample: Accurately weigh a small, representative amount of the this compound powder (typically 50-100 mg). The exact amount will depend on the instrument and the desired obscuration level.

  • Create a Slurry: Add a small amount of the prepared dispersant to the weighed pigment powder to create a paste. Mix gently with a spatula to ensure all the powder is wetted. This initial wetting step is crucial to break down loose agglomerates.

  • Dilute the Slurry: Gradually add more of the dispersant to the paste to form a dilute, homogeneous suspension.

  • Disperse with Sonication: Place the beaker containing the pigment suspension in an ultrasonic bath for 2-5 minutes to further break down any remaining agglomerates. The optimal sonication time should be determined experimentally to ensure complete dispersion without causing particle fracture.

Instrument Setup and Measurement
  • Initialize the Instrument: Turn on the laser diffraction instrument and the wet dispersion unit. Allow the system to warm up and stabilize as per the manufacturer's instructions.

  • Background Measurement: Run a background measurement with the clean dispersant circulating in the system. This will be subtracted from the sample measurement.

  • Introduce the Sample: Slowly add the prepared this compound suspension to the dispersant in the wet dispersion unit until the recommended obscuration level is reached (typically between 10-20%). The instrument software will provide a real-time readout of the obscuration.

  • Equilibrate: Allow the sample to circulate in the system for a few minutes to ensure a stable and representative measurement.

  • Perform the Measurement: Initiate the particle size measurement. The instrument will record the scattered light pattern and the software will calculate the particle size distribution based on the Mie theory and the entered refractive index values.

  • Repeatability: Perform at least three consecutive measurements for each sample to ensure the results are reproducible. The coefficient of variation (COV) for the key particle size parameters should be less than 5%.

Data Presentation

The particle size distribution of this compound is typically reported using volume-based parameters such as Dv10, Dv50 (median particle size), and Dv90. The span, which indicates the width of the distribution, is calculated as (Dv90 - Dv10) / Dv50. The results for different batches can be summarized in a table for easy comparison.

Table 1: Particle Size Distribution of Different Batches of this compound (Hypothetical Data)

Batch NumberDv10 (µm)Dv50 (µm)Dv90 (µm)Span
PB14-0010.852.546.212.11
PB14-0020.922.686.552.10
PB14-0030.882.616.382.11

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Laser Diffraction Measurement cluster_analysis Data Analysis weigh Weigh this compound create_slurry Create Pigment Slurry weigh->create_slurry prepare_dispersant Prepare Dispersant (Water + Surfactant) prepare_dispersant->create_slurry sonicate Ultrasonicate Suspension create_slurry->sonicate add_sample Add Sample to Unit (Target Obscuration) sonicate->add_sample background Measure Background background->add_sample measure Perform Measurement add_sample->measure calculate Calculate PSD (Mie Theory) measure->calculate report Report Results (Dv10, Dv50, Dv90, Span) calculate->report

Caption: Experimental workflow for particle size analysis.

Discussion and Conclusion

This application note provides a standardized protocol for the particle size analysis of this compound using laser diffraction with a wet dispersion method. Adherence to this protocol, particularly the careful sample preparation and dispersion steps, is essential for obtaining accurate and reproducible results. The hypothetical data presented in Table 1 illustrates how particle size distribution can be used to monitor batch-to-batch consistency, a critical aspect of quality control for pigments. It is imperative to experimentally determine the refractive index of the specific this compound being analyzed to ensure the accuracy of the results calculated using the Mie theory. This method provides a reliable tool for researchers, scientists, and drug development professionals to characterize and control the quality of this compound.

References

Application Notes and Protocols for the Characterization of Pigment Blue 14 using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Blue 14 (PB 14), identified by the Colour Index number C.I. 42600:1, is a synthetic organic pigment belonging to the triarylmethane class.[1][2][3] It is characterized by its vibrant reddish-blue hue and finds applications in various industries, including the manufacturing of printing inks, paints, and plastics.[2][3] In the context of research and development, particularly in fields such as materials science and drug delivery, the accurate identification and characterization of such pigments are crucial for quality control, formulation development, and stability studies. Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed molecular information, making it an ideal tool for the characterization of this compound.[4]

This document provides detailed application notes and experimental protocols for the characterization of this compound using Raman spectroscopy.

Principles of Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photons is shifted up (anti-Stokes) or down (Stokes) compared to the incident photons. This energy shift corresponds to the vibrational energy levels of the molecule's bonds. The resulting Raman spectrum provides a unique "molecular fingerprint" of the substance, allowing for its identification and the study of its molecular structure.

Data Presentation

The characteristic Raman bands of this compound are summarized in the table below. These peak positions and their corresponding vibrational modes have been compiled from spectral databases and scientific literature.[5][6]

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~1617ν(C-C) ring stretching
~1589ν(C-C) ring stretching
~1380ν(Ccenter-C) stretching
~1188δ(CCC)/ν(CN)

Note: The exact peak positions may vary slightly depending on the experimental conditions and the specific form of the pigment.

Experimental Protocols

This section outlines a detailed protocol for the Raman spectroscopic analysis of this compound.

1. Materials and Equipment

  • Sample: this compound powder

  • Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence interference.[7]

  • Microscope: An optical microscope coupled to the Raman spectrometer for sample visualization and precise laser focusing.

  • Sample Holder: A standard microscope slide or a suitable container for holding the powder sample.

  • Software: Software for data acquisition and analysis provided with the Raman spectrometer.

2. Sample Preparation

  • Place a small amount of this compound powder onto a clean microscope slide.

  • Gently press the powder to create a flat, even surface for analysis. No further sample preparation is typically required for solid-state Raman analysis.

3. Instrument Parameters

The following are recommended starting parameters for the Raman analysis. These may need to be optimized based on the specific instrument and sample response.

  • Laser Excitation Wavelength: 785 nm (This is often a good choice for colored organic pigments to minimize fluorescence).

  • Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid sample degradation. The power can be gradually increased if the signal-to-noise ratio is low.

  • Objective: 10x or 20x objective for initial focusing, and a 50x or 100x objective for high-resolution measurements.

  • Spectral Range: 200 - 1800 cm⁻¹ to cover the characteristic vibrational modes of the triarylmethane structure.

  • Acquisition Time: 1-10 seconds.

  • Number of Accumulations: 5-10 accumulations to improve the signal-to-noise ratio.

4. Data Acquisition

  • Place the prepared sample slide on the microscope stage.

  • Using the optical microscope, bring the pigment sample into focus.

  • Direct the laser beam to the desired measurement spot on the sample.

  • Set the instrument parameters as described above.

  • Acquire the Raman spectrum.

  • If the spectrum exhibits a high fluorescence background, consider using a different laser excitation wavelength (e.g., a longer wavelength like 1064 nm) or employing baseline correction algorithms in the software.

5. Data Analysis

  • Open the acquired spectrum in the analysis software.

  • Perform any necessary data processing steps, such as baseline correction and cosmic ray removal.

  • Identify the characteristic Raman peaks of this compound by comparing the peak positions with the reference data provided in the table above and in spectral libraries.

  • Analyze the relative intensities and shapes of the peaks for a comprehensive characterization.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Processing & Interpretation Sample This compound Powder Slide Microscope Slide Sample->Slide Place & Flatten Spectrometer Raman Spectrometer Slide->Spectrometer Mount Sample Parameters Set Parameters (Laser, Power, etc.) Spectrometer->Parameters Acquire Acquire Spectrum Parameters->Acquire Process Process Data (Baseline Correction) Acquire->Process Identify Identify Peaks Process->Identify Characterize Characterize Pigment Identify->Characterize

Caption: Experimental workflow for the Raman spectroscopic characterization of this compound.

logical_relationship cluster_input Input cluster_method Analytical Method cluster_output Output cluster_interpretation Interpretation Pigment This compound Raman Raman Spectroscopy Pigment->Raman Spectrum Raman Spectrum Raman->Spectrum Peaks Characteristic Peaks Spectrum->Peaks VibrationalModes Vibrational Modes Peaks->VibrationalModes Identification Molecular Identification VibrationalModes->Identification Structure Structural Information VibrationalModes->Structure

Caption: Logical relationship of the data analysis process for this compound characterization.

References

Application Notes and Protocols for Pigment Blue 14 in Specialized Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization and evaluation of Pigment Blue 14 (PB 14) in the formulation of specialized coatings. The following sections detail the pigment's properties, suggest starting points for formulation, and outline experimental protocols for performance testing based on industry standards.

Introduction to this compound

This compound, with CAS number 1325-88-8, is a triarylmethane-class organic pigment.[1][2] It is characterized by its brilliant reddish-blue shade.[3] While its primary applications are in water-based and offset inks, it is also suggested for use in various coating systems.[4] Its performance in specialized coatings, such as those for industrial, automotive, or protective applications, requires careful evaluation of its physical and chemical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound, compiled from various supplier technical datasheets, is presented in Table 1. These values should be considered as typical and may vary between different grades and manufacturers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name C.I. This compound[3]
CAS Number 1325-88-8[1][5]
Chemical Class Triarylmethane[1]
Color Index 42600:1[3]
Appearance Blue Powder[5]
Density (g/cm³) 1.60 - 1.7[5]
Oil Absorption ( g/100g ) 40 - 50[5]
Heat Resistance 140 °C[5]
Light Fastness (1-8 Scale) 3 - 4[5]
Water Resistance (1-5 Scale) 5[6]
Acid Resistance (1-5 Scale) 3[5][6]
Alkali Resistance (1-5 Scale) 4 - 5[5][6]

Note: Lightfastness, water resistance, acid resistance, and alkali resistance are often rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance. The specific scale can vary by supplier.

Formulation and Dispersion

The successful incorporation of this compound into a coating formulation is highly dependent on achieving a stable and uniform dispersion. The dispersion process can be broken down into three key stages: wetting, grinding (deagglomeration), and stabilization.

A generic workflow for the dispersion of this compound in a liquid coating system is illustrated below.

G cluster_0 Pigment Dispersion Workflow cluster_1 Components & Parameters A 1. Premixing B 2. Grinding/Dispersion A->B C 3. Let-down B->C D 4. Quality Control C->D P1 Vehicle (Resin + Solvent/Water) P1->A P2 Dispersing Agent P2->A P3 This compound P3->A P4 Grinding Media (e.g., beads) P4->B P5 Additional Resin, Solvents, Additives P5->C P6 Viscosity, Fineness of Grind, Color P6->D

Caption: A generalized workflow for the dispersion of this compound in a coating formulation.

Starting Point Formulation for a Water-Based Acrylic Coating

While a specific, universally applicable formulation is not feasible due to the proprietary nature of many coating formulations and the dependency on the specific application, a general starting point for a water-based acrylic coating is provided in Table 2. The percentages should be adjusted based on the desired properties of the final coating.

Table 2: Example Starting Point Formulation for a Water-Based Acrylic Coating

ComponentFunctionWeight (%)
WaterSolvent30 - 40
Dispersing AgentPigment Wetting & Stabilization1 - 2
DefoamerPrevents Foam Formation0.1 - 0.5
This compound Colorant 5 - 15
Acrylic Emulsion ResinBinder35 - 45
Coalescing AgentFilm Formation1 - 3
Rheology ModifierThickening and Flow Control0.5 - 1.5
BiocidePrevents Microbial Growth0.1 - 0.3
Water/Co-solventViscosity AdjustmentTo 100%

Experimental Protocols

To evaluate the performance of this compound in a specialized coating, a series of standardized tests should be conducted. The following protocols are based on ASTM standards.

Protocol for Lightfastness Evaluation (based on ASTM D4303)

This protocol outlines the procedure for determining the lightfastness of a coating containing this compound.

G cluster_0 Lightfastness Testing Workflow (ASTM D4303) cluster_1 Key Steps & Equipment A 1. Prepare Coated Panels B 2. Initial Color Measurement A->B C 3. Masking B->C D 4. Accelerated Weathering C->D E 5. Final Color Measurement D->E F 6. Calculate Color Change (ΔE*) E->F P1 Apply uniform coating film on substrate P1->A P2 Spectrophotometer (Lab* values) P2->B P3 Cover half of each panel with opaque material P3->C P4 Xenon arc or fluorescent light chamber P4->D P5 Measure Lab* of exposed and unexposed areas P5->E P6 Compare initial and final color readings P6->F

Caption: Workflow for evaluating the lightfastness of a coating containing this compound.

Methodology:

  • Panel Preparation: Prepare multiple identical coated panels on a suitable substrate (e.g., steel or aluminum).

  • Initial Measurement: Measure the initial color of each panel using a spectrophotometer to obtain CIE Lab* values.

  • Masking: Cover half of each panel with an opaque material that will not react with the coating.

  • Exposure: Place the panels in an accelerated weathering chamber (e.g., Xenon arc or QUV) and expose them to a specified cycle of light and moisture for a predetermined duration.

  • Final Measurement: After the exposure period, remove the panels and the masking. Allow them to equilibrate to standard conditions and then measure the Lab* values of both the exposed and unexposed areas.

  • Evaluation: Calculate the color change (ΔE*) between the initial and final readings of the exposed area. Compare this to the unexposed area to assess the degree of fading or color shift.

Protocol for Chemical Resistance Evaluation (based on ASTM D1308)

This protocol describes a spot test method to evaluate the resistance of the coating to various chemicals.

G cluster_0 Chemical Resistance Spot Test Workflow (ASTM D1308) cluster_1 Procedure & Assessment Criteria A 1. Prepare Coated Panels B 2. Apply Test Chemicals A->B C 3. Cover and Dwell B->C D 4. Clean and Dry C->D E 5. Visual and Physical Evaluation D->E P1 Uniformly coated and cured panels P1->A P2 Pipette specific volume of chemical onto surface P2->B P3 Cover with watch glass for a specified time P3->C P4 Remove chemical with solvent/water P4->D P5 Assess for discoloration, blistering, softening, loss of adhesion P5->E

Caption: Workflow for conducting a chemical resistance spot test on a coating.

Methodology:

  • Panel Preparation: Use fully cured coated panels.

  • Chemical Application: Place a few drops of the test chemical (e.g., acid, alkali, solvent) onto the surface of the coating.

  • Dwell Time: Cover the spot with a watch glass to prevent evaporation and leave it for a specified period (e.g., 1 hour, 24 hours).

  • Cleaning: After the dwell time, remove the watch glass and clean the surface with a suitable solvent or water to remove any remaining test chemical.

  • Evaluation: Visually inspect the tested area for any changes, such as discoloration, blistering, softening, or loss of adhesion. A rating scale can be used to quantify the resistance.

Summary of Performance Data

The expected performance of a coating containing this compound will be highly dependent on the entire formulation, including the resin system, additives, and curing conditions. The data in Table 3 provides a general expectation of the fastness properties of the pigment itself, which will influence the final coating's performance.

Table 3: Summary of this compound Performance Ratings

Performance MetricRatingInterpretation
Light Fastness 3-4 (on a 1-8 scale)Moderate lightfastness. May not be suitable for applications requiring high durability to prolonged direct sunlight.
Heat Stability 140 °CSuitable for baking enamels and powder coatings cured at or below this temperature.
Water Resistance 5 (on a 1-5 scale)Excellent resistance to water.
Acid Resistance 3 (on a 1-5 scale)Moderate resistance to acids.
Alkali Resistance 4-5 (on a 1-5 scale)Good to excellent resistance to alkalis.
Solvent Resistance Varies by solventGenerally moderate resistance to common organic solvents. Testing in the specific solvent environment is crucial.

Conclusion

This compound can be a viable option for imparting a reddish-blue color to a variety of specialized coatings. Its good water and alkali resistance are advantageous in certain applications. However, its moderate lightfastness and heat stability should be carefully considered for the intended end-use. The provided protocols offer a framework for systematically evaluating the performance of this compound in specific coating formulations, enabling researchers and formulators to make informed decisions for their applications. It is always recommended to obtain a sample of the pigment and conduct thorough testing within the intended coating system to verify its suitability.

References

Application Notes and Protocols for Pigment Blue 14 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of Pigment Blue 14 (CI 42600:1) in textile printing. It is intended for researchers and scientists in the fields of materials science, chemistry, and textile engineering. The notes cover the physicochemical properties of this compound, a representative experimental protocol for its application, and a summary of its performance characteristics. Due to the limited industrial use of this compound, this document also draws on general principles of pigment printing to provide a comprehensive guide. It is important to distinguish this compound from the more commonly used Pigment Blue 15 (Copper Phthalocyanine), which possesses different chemical and fastness properties.

Introduction

This compound (PB 14) is a synthetic organic pigment belonging to the triarylmethane class of colorants.[1][2] Its CAS number is 1325-88-8.[1][2] It is known for producing a brilliant, reddish-blue shade.[1][2][3] While listed for use in textile printing, its application in this area has diminished due to its comparatively lower fastness properties compared to other pigments like the phthalocyanine (B1677752) family.[4] These notes provide a framework for evaluating and applying this compound in a research or developmental context.

Physicochemical Properties

This compound is the phosphotungstomolybdic acid lake of a substituted triaminotriphenylmethane basic dye.[4] Its general properties are summarized in the table below.

PropertyValueReferences
C.I. Name This compound[1]
C.I. Number 42600:1[2]
CAS Number 1325-88-8[1][2]
Molecular Formula C₃₁H₄₃N₃[1][2]
Molecular Weight 457.69 g/mol [1][2]
Appearance Blue Powder[5]
Shade Reddish Blue[2][3]
Density 1.6 - 1.8 g/cm³[3][5]
Oil Absorption 40-50 ml/100g[2][5]
Melting Point 165-170°C[6]

Performance and Fastness Properties

The durability of a pigment print on a textile substrate is determined by its fastness to various environmental factors. The following table summarizes the available data for this compound. The fastness is typically rated on a scale of 1 to 5, where 5 represents the highest fastness.

Fastness PropertyRatingReferences
Light Fastness 3 - 5[2][3][5]
Heat Resistance 140 - 160°C[2][3][5]
Water Resistance 4 - 5[2][3]
Oil Resistance 3[2]
Acid Resistance 3 - 5[2][3]
Alkali Resistance 4 - 5[2][3]

Note: The reported values can vary between suppliers.

Experimental Protocol: Pigment Printing on Cotton Fabric

This protocol outlines a representative procedure for applying this compound to a cotton substrate. The formulation provided is a general starting point and may require optimization based on the specific substrate and performance requirements.

4.1. Materials and Equipment

  • This compound powder

  • Binder (e.g., acrylic-based)

  • Thickener (e.g., synthetic polymer-based)

  • Softener (optional)

  • Ammonia (B1221849) solution (for pH adjustment)

  • Deionized water

  • Cotton fabric (pre-scoured and bleached)

  • Laboratory balance

  • Mechanical stirrer

  • pH meter

  • Screen printing frame and squeegee

  • Drying oven

  • Curing oven or heat press

4.2. Preparation of the Printing Paste

A typical formulation for a pigment printing paste is as follows:

ComponentPercentage (%)
This compound1.0 - 5.0
Binder10.0 - 20.0
Thickener1.5 - 3.0
Softener0.0 - 2.0
Deionized WaterRemainder to 100
pH 8.0 - 9.0

Procedure:

  • Weigh the required amount of deionized water into a beaker.

  • While stirring, add the thickener and stir until a smooth, lump-free paste is formed.

  • Add the binder to the paste and continue stirring until homogeneous.

  • In a separate container, create a dispersion of this compound in a small amount of water.

  • Add the pigment dispersion to the main paste and stir thoroughly.

  • If required, add the softener.

  • Adjust the pH of the final paste to 8.0-9.0 using a dilute ammonia solution.

  • Continue stirring for 15-20 minutes to ensure complete homogenization.

4.3. Application and Fixation

  • Place the cotton fabric on a flat, padded surface.

  • Position the screen printing frame onto the fabric.

  • Apply a line of the prepared printing paste at one end of the screen.

  • Using the squeegee at a 45-degree angle, draw the paste firmly and evenly across the screen.

  • Carefully lift the screen to reveal the print.

  • Allow the printed fabric to air dry or use a drying oven at 80-100°C for 3-5 minutes.

  • Cure the dried print at 150-160°C for 3-5 minutes in a curing oven or using a heat press. This step is crucial for cross-linking the binder and fixing the pigment to the fabric.

  • After curing, the fabric can be subjected to a mild washing to remove any residual thickener and unfixed particles.

Diagrams

The following diagrams illustrate the workflow and chemical interactions involved in the pigment printing process.

G cluster_prep Paste Preparation cluster_app Application & Fixation A Weighing of Components B Mixing Thickener & Water A->B C Addition of Binder B->C D Dispersion of This compound C->D E Final Homogenization & pH Adjustment D->E F Screen Printing on Fabric E->F Printing Paste G Drying (80-100°C) F->G H Curing (150-160°C) G->H I Final Printed Textile H->I

Fig. 1: Experimental workflow for textile printing.

G cluster_paste Printing Paste Components cluster_interaction Interaction on Textile Substrate Pigment This compound (Colorant) Binder Binder (e.g., Acrylic Polymer) Pigment->Binder Encapsulation Fabric Textile Fiber (e.g., Cellulose) Binder->Fabric Adhesion & Film Formation (During Curing) Thickener Thickener (Viscosity Control) Water Water (Solvent) Thickener->Water Viscosity Increase

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Pigment Blue 14 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Pigment Blue 14 in aqueous solutions. This compound (C.I. 42600:1), a triarylmethane-class pigment, is known for its vibrant reddish-blue hue and is utilized in applications such as water-based inks. However, its inherent hydrophobicity can lead to aggregation in aqueous media, compromising color strength, stability, and overall performance. This guide offers detailed experimental protocols and data-driven insights to effectively mitigate these issues.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and stabilization of this compound dispersions.

1. Issue: My this compound dispersion is showing poor color strength and a dull appearance.

This is a common symptom of significant pigment aggregation. The large particle size of agglomerates leads to inefficient light scattering and absorption. To address this, a systematic approach to dispersant selection and optimization of the dispersion process is necessary.

Experimental Protocol: Screening and Optimization of Dispersants

Objective: To identify the most effective dispersant and its optimal concentration for stabilizing this compound in an aqueous solution.

Materials:

  • This compound powder

  • Deionized water

  • Selection of dispersants to test (see Table 1 for examples)

  • High-shear mixer (e.g., rotor-stator homogenizer) or bead mill

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

  • Viscometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each dispersant in deionized water at a concentration of 10% (w/v).

  • Preparation of Pre-dispersion:

    • In a beaker, add a calculated amount of deionized water.

    • While stirring at low speed with a magnetic stirrer, add the desired amount of dispersant stock solution to achieve the target concentration (e.g., 0.5%, 1.0%, 2.0% active dispersant on pigment weight).

    • Slowly add the this compound powder to the solution to create a slurry. A typical starting point is a 10% (w/w) pigment loading.

  • High-Shear Dispersion:

    • Submerge the head of the high-shear mixer into the pre-dispersion.

    • Start the mixer at a low speed and gradually increase to the desired speed (e.g., 5,000-10,000 rpm).

    • Disperse for a set period, typically 20-30 minutes. Monitor the temperature to avoid excessive heating, which can affect stability.

    • For difficult-to-disperse systems, a bead mill may be required following high-shear mixing to achieve finer particle sizes.

  • Characterization of the Dispersion:

    • Particle Size Analysis (DLS):

      • Dilute a small aliquot of the dispersion with deionized water to a suitable concentration for DLS analysis (this is instrument-dependent, but typically requires a nearly transparent solution).

      • Measure the particle size distribution and record the Z-average diameter and Polydispersity Index (PDI). A smaller Z-average and a PDI below 0.3 indicate a more uniform and finer dispersion.

    • Zeta Potential Measurement:

      • Use the same diluted sample from the DLS preparation or prepare a new one in a similar manner.

      • Measure the zeta potential. A value more positive than +30 mV or more negative than -30 mV generally indicates good electrostatic stability.[1]

    • Viscosity Measurement:

      • Measure the viscosity of the concentrated dispersion. An effective dispersant will typically yield a lower viscosity at the same pigment loading, indicating better particle wetting and deagglomeration.

  • Data Analysis and Optimization:

    • Compare the results for different dispersants and concentrations. The optimal dispersant will produce the smallest particle size, a high absolute zeta potential, and the lowest viscosity at the desired pigment concentration.

    • Create a dispersant demand curve by plotting viscosity against dispersant concentration to identify the optimal concentration where viscosity is minimized.

2. Issue: The viscosity of my this compound dispersion is too high for my application.

High viscosity is often a result of poor pigment wetting and the formation of a structured network of agglomerates. The choice and concentration of the wetting agent and dispersant are critical.

Experimental Protocol: Evaluating Wetting Agent and Dispersant Synergy

Objective: To determine the effect of a wetting agent in combination with a dispersant on the viscosity of a this compound dispersion.

Materials:

  • This compound powder

  • Deionized water

  • Selected dispersant (from previous experiment)

  • Wetting agent (e.g., a low molecular weight non-ionic surfactant)

  • High-shear mixer

  • Viscometer

Procedure:

  • Prepare two sets of dispersions:

    • Set A (Control): Prepare a dispersion with the optimal concentration of the selected dispersant as determined previously.

    • Set B (Test): Prepare a dispersion with the same dispersant concentration, but also include a small amount of a wetting agent (e.g., 0.1-0.5% on pigment weight). The wetting agent should be added to the water before the dispersant and pigment.

  • Dispersion Process: Use the same high-shear mixing procedure for both sets to ensure comparability.

  • Viscosity Measurement: Measure the viscosity of both dispersions at various shear rates to understand their rheological behavior.

  • Analysis: Compare the viscosity profiles of the two sets. A significant reduction in viscosity in Set B indicates that the wetting agent is effectively displacing trapped air and improving the wetting of the pigment surface, allowing the dispersant to work more efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound aggregation in water?

This compound is a triarylmethane-based organic pigment. Its molecular structure has significant non-polar regions, making it inherently hydrophobic. In a polar medium like water, the pigment particles have a strong tendency to clump together (agglomerate) to minimize their surface area contact with water. This process is driven by van der Waals attractive forces between the pigment particles.[2]

Q2: What is the difference between a wetting agent and a dispersant?

While both are types of surfactants, they have distinct primary functions in pigment dispersion:

  • Wetting Agents: These are typically small molecule surfactants that are very mobile. Their main role is to reduce the surface tension between the solid pigment and the liquid medium. This allows the liquid to quickly displace the air from the surface of the pigment powder and penetrate into the agglomerates, a crucial first step in the dispersion process.

  • Dispersants: These are typically larger polymeric molecules. Their function is to adsorb onto the surface of the individual pigment particles after they have been wetted and broken apart. They then prevent the particles from re-agglomerating through either electrostatic or steric stabilization mechanisms.

Q3: How do I choose the right type of dispersant for this compound?

The choice of dispersant depends on the desired stabilization mechanism and the final application's requirements (e.g., pH stability, salt tolerance).

  • Anionic Dispersants: These have a negatively charged head group. They adsorb onto the pigment surface and create negative charges on all particles. The mutual repulsion between these like charges keeps the particles separated (electrostatic stabilization). They are very effective in aqueous systems but can be sensitive to changes in pH and the presence of salts. For cationic dyes like triarylmethanes, anionic surfactants can form dye-surfactant complexes through strong electrostatic and hydrophobic interactions.

  • Non-ionic Dispersants: These do not carry a charge. They typically have a hydrophilic "tail" (e.g., polyethylene (B3416737) glycol chains) that extends into the water phase. When two particles approach, these hydrophilic chains create a physical barrier and an osmotic repulsion that keeps them apart (steric stabilization). Sterically stabilized systems are generally less sensitive to pH and salt concentration changes.

  • Polymeric Dispersants: These are high molecular weight dispersants that can provide very effective steric stabilization due to their long polymer chains. They often have specific "anchoring groups" that strongly adsorb to the pigment surface.

Q4: Can pH affect the stability of my this compound dispersion?

Yes, pH can have a significant impact, especially if you are relying on electrostatic stabilization. For triarylmethane dyes, the molecular structure and charge can be pH-dependent.[3] If using an anionic dispersant, a change in pH can alter the charge on the dispersant or the pigment surface, potentially reducing the repulsive forces and leading to aggregation. A dispersion stabilized by a non-ionic (steric) dispersant will generally show better pH stability.

Q5: How can I visually assess the stability of my dispersion over time?

A simple yet effective method is a shelf-life stability test.

  • Prepare your pigment dispersion and place it in a clear, sealed container (e.g., a glass vial).

  • Store the container undisturbed at room temperature.

  • Visually inspect the sample at regular intervals (e.g., 1 day, 1 week, 1 month) for signs of instability, such as:

    • Sedimentation: A layer of pigment settling at the bottom.

    • Syneresis: Separation of a clear liquid layer at the top.

    • Flocculation: The formation of visible, larger clumps or flocs within the dispersion.

    • Color Change: A shift in the hue or a loss of color intensity. A stable dispersion will remain uniform and homogenous for an extended period.

Data Presentation

The following tables provide an example of how to structure quantitative data for comparing the effectiveness of different dispersants. Note that these are representative values for illustrative purposes, as specific performance will depend on the exact grade of this compound and the precise experimental conditions.

Table 1: Comparison of Dispersant Performance for a 10% (w/w) this compound Aqueous Dispersion

Dispersant TypeDispersant Concentration (% on Pigment Weight)Z-average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (mPa·s at 100 s⁻¹)
None (Control) 0%> 2000> 0.7-10.2> 1000
Anionic (Polyacrylate) 1.0%2500.28-45.5150
2.0%1800.22-52.8120
3.0%1750.21-55.1135
Non-ionic (Polyalkylene Glycol Ether) 1.0%3500.35-15.3250
2.0%2800.29-18.7200
3.0%2200.25-20.1180
Polymeric (Hydrophobic Copolymer) 1.0%2200.25-35.6130
2.0%1600.19-40.290
3.0%1550.18-41.595

Data is illustrative. Actual results will vary based on specific materials and methods.

Mandatory Visualizations

Pigment_Aggregation_and_Stabilization Agglomerate Pigment Agglomerates (Dry Powder) Dispersion High-Shear Dispersion Agglomerate->Dispersion Wetting & Deagglomeration Aggregated Aggregated Particles in Water Dispersion->Aggregated Van der Waals Attraction Dispersant Add Dispersant Dispersion->Dispersant Stabilization Stabilized Stable Dispersion

Caption: Logical workflow for achieving a stable pigment dispersion.

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization P1 Pigment P2 Pigment P1->P2 Coulombic Repulsion P3 Pigment P4 Pigment P3->P4 Osmotic Repulsion P3->S31 ~~~ P3->S32 ~~~ P3->S33 ~~~ P3->S34 ~~~ P4->S41 ~~~ P4->S42 ~~~ P4->S43 ~~~ P4->S44 ~~~

Caption: Mechanisms of electrostatic and steric stabilization.

Experimental_Workflow cluster_prep 1. Preparation cluster_disp 2. Dispersion cluster_char 3. Characterization cluster_analysis 4. Analysis Prep_Water Deionized Water Prep_Dispersant Add Dispersant Prep_Water->Prep_Dispersant Prep_Pigment Add this compound Prep_Dispersant->Prep_Pigment Disp_Mix High-Shear Mixing (20-30 min) Prep_Pigment->Disp_Mix Char_DLS Particle Size (DLS) Disp_Mix->Char_DLS Char_Zeta Zeta Potential Disp_Mix->Char_Zeta Char_Visc Viscosity Disp_Mix->Char_Visc Analysis Compare Data & Optimize Formulation Char_DLS->Analysis Char_Zeta->Analysis Char_Visc->Analysis

Caption: Workflow for dispersant screening and optimization.

References

Technical Support Center: Optimization of Pigment Blue 14 Dispersion in Non-Polar Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of Pigment Blue 14 in non-polar media.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound in non-polar systems such as toluene, xylene, and aliphatic hydrocarbons.

Issue Potential Cause Recommended Solution
Poor Color Development / Low Tinting Strength Incomplete wetting of pigment particles.- Increase mixing/milling time to ensure sufficient energy input. - Select a wetting agent or dispersant with a strong affinity for both the this compound surface and the non-polar medium. - Consider a surface-treated grade of this compound for improved wettability.[1][2]
Agglomeration of pigment particles.- Optimize the dispersant concentration; too little will not prevent reagglomeration, while too much can cause issues. - Employ high-shear mixing or milling techniques to break down agglomerates effectively.[3] - Evaluate different types of dispersants (e.g., polymeric dispersants) that provide steric hindrance to prevent particles from coming back together.[4][5]
Flocculation (Soft Clumping) Insufficient stabilization of dispersed particles.- Introduce a polymeric dispersant that provides a robust steric barrier around the pigment particles.[4] - Adjust the rheology of the medium with a suitable modifier to hinder particle movement and flocculation.[6][7][8][9][10]
Incompatibility between the pigment, dispersant, and medium.- Ensure the chosen dispersant is soluble and effective in the specific non-polar solvent being used.[11] - Surface treatment of the pigment can improve compatibility with the vehicle.[1][2]
High Viscosity of the Dispersion Poor pigment wetting leading to high vehicle demand.- Improve the wetting process by selecting a more effective wetting agent. - A well-dispersed system will generally have a lower viscosity.
Inappropriate dispersant concentration.- Create a ladder study to determine the optimal dispersant loading that provides the lowest viscosity at the desired pigment concentration.
Settling / Sedimentation Poor dispersion stability.- Improve the overall dispersion quality through optimized milling and dispersant selection. - Introduce an anti-settling agent or rheology modifier to build a network structure within the medium that suspends the pigment particles.[9][10]
Density difference between pigment and medium.- While the density cannot be changed, a stable dispersion with appropriate rheology control will prevent settling.
Color Shift Changes in pigment particle size or aggregation state.- Ensure consistent and thorough dispersion to achieve a stable particle size distribution. - Flocculation can lead to a change in the perceived color; address this through improved stabilization.
"Seeding" or Appearance of Grit Presence of undispersed agglomerates.- Increase the energy and duration of the dispersion process (e.g., more passes on a three-roll mill). - Check for and filter out any oversized particles before finalizing the dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve my this compound dispersion in a non-polar solvent?

A1: The first and most critical step is to ensure proper wetting of the pigment particles.[12][13] This involves selecting an appropriate wetting agent or dispersant that is compatible with your non-polar system and has a strong affinity for the pigment surface. Without effective wetting, subsequent deagglomeration and stabilization will be inefficient.

Q2: How do I choose the right dispersant for this compound in a non-polar medium?

A2: For non-polar media, polymeric dispersants are often the most effective choice as they provide steric stabilization.[4][5] Look for dispersants with anchor groups that can adsorb onto the surface of the triarylmethane pigment and polymer chains that are highly soluble in your specific non-polar solvent. It is advisable to consult technical data sheets from dispersant suppliers and conduct a screening of a few different types to find the optimal one for your formulation.

Q3: What is the role of surface treatment for this compound?

A3: Surface treatment can significantly improve the dispersibility of this compound.[1][2] Treatments can make the pigment surface more compatible with non-polar media, which enhances wetting and reduces the energy required for dispersion. An organic coating on the pigment, for instance, can improve its interaction with the resin and solvent.[1]

Q4: How can I determine the optimal amount of dispersant to use?

A4: The optimal dispersant concentration is typically determined by creating a "ladder study." This involves preparing a series of dispersions with varying concentrations of dispersant while keeping the pigment and solvent amounts constant. The viscosity of each dispersion is then measured. The optimal concentration is usually the one that results in the lowest viscosity, as this indicates the most efficient dispersion.

Q5: What kind of equipment is best for dispersing this compound?

A5: The choice of equipment depends on the desired fineness of the dispersion and the viscosity of the system. For laboratory-scale work, high-speed dispersers (for initial wetting and deagglomeration of larger particles), bead mills, or three-roll mills are commonly used to achieve a fine and uniform dispersion.[14]

Q6: How can I quantitatively assess the quality of my this compound dispersion?

A6: Several methods can be used to assess dispersion quality:

  • Hegman Gauge: A simple and quick method to determine the fineness of grind and identify the presence of large agglomerates.[15]

  • Particle Size Analysis: Techniques like laser diffraction can provide detailed information on the particle size distribution.[16]

  • Rheology Measurements: Measuring the viscosity profile can indicate the state of dispersion. A well-dispersed system will typically have a lower and more stable viscosity.[16]

  • Color Strength and Gloss Measurements: Comparing the color strength and gloss of a drawdown of the dispersion against a standard can be an effective way to gauge the degree of dispersion.[16]

Q7: My dispersion looks good initially, but flocculates over time. What should I do?

A7: This is a stabilization issue. The dispersant you are using may not be providing a sufficient barrier to prevent the particles from re-agglomerating. Consider switching to a higher molecular weight polymeric dispersant to provide better steric hindrance.[4] Alternatively, introducing a rheology modifier can increase the viscosity of the continuous phase at rest, which will slow down particle movement and reduce the likelihood of flocculation.[6][7][8][10]

Experimental Protocols

Protocol 1: Determining Optimal Dispersant Concentration

Objective: To find the dispersant concentration that yields the lowest viscosity for a this compound dispersion, indicating the most efficient stabilization.

Materials:

  • This compound

  • Non-polar solvent (e.g., Toluene, Xylene)

  • Dispersant to be evaluated

  • High-speed disperser or shaker

  • Viscometer (e.g., Brookfield or cone and plate)

  • Beakers or suitable containers

Methodology:

  • Prepare a series of five pre-mixes. For each, weigh the non-polar solvent into a beaker.

  • To each beaker, add a different amount of dispersant, for example, 0.5%, 1.0%, 1.5%, 2.0%, and 2.5% based on the weight of the pigment to be added.

  • Mix until the dispersant is fully dissolved in the solvent.

  • While mixing at low speed, slowly add a fixed amount of this compound to each beaker (e.g., 20% by weight of the total formulation).

  • Once all the pigment is added, increase the mixing speed to high shear (e.g., 2000-3000 rpm) and disperse for a set amount of time (e.g., 30 minutes).

  • After dispersion, allow the samples to cool to room temperature.

  • Measure the viscosity of each dispersion using a viscometer at a consistent shear rate.

  • Plot the viscosity as a function of the dispersant concentration. The concentration that corresponds to the lowest viscosity is the optimal dispersant concentration.

Protocol 2: Assessing Dispersion Quality using Hegman Gauge

Objective: To determine the fineness of grind of a this compound dispersion.

Materials:

  • This compound dispersion

  • Hegman gauge and scraper

  • Solvent for cleaning

Methodology:

  • Ensure the Hegman gauge and scraper are clean and free of any residue.

  • Place a small amount of the pigment dispersion in the deep end of the gauge channel.

  • Hold the scraper with both hands at a right angle to the gauge and draw it down the length of the channel at a steady pace.

  • Immediately view the gauge at a low angle to the light.

  • Observe the point in the channel where a significant number of pigment particles or streaks appear.

  • Read the corresponding value on the Hegman scale at this point. A higher Hegman number indicates a finer dispersion.

Data Presentation

Table 1: Illustrative Effect of Dispersant Type on Dispersion Quality

Dispersant TypeViscosity (cP at 10 s⁻¹)Particle Size (D50, µm)Hegman Fineness
None15005.23
Low MW Surfactant10002.85
Polymeric Dispersant A6501.17
Polymeric Dispersant B5000.8>7.5

Table 2: Illustrative Impact of Dispersant Concentration on Viscosity

Dispersant Concentration (% on Pigment Weight)Viscosity (cP at 10 s⁻¹)
0.5950
1.0700
1.5500
2.0525
2.5600

Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion Process cluster_analysis Quality Control & Analysis cluster_optimization Optimization Loop A 1. Select Non-Polar Medium B 2. Screen Dispersants A->B C 3. Prepare Premix (Solvent + Dispersant) B->C D 4. Add this compound C->D E 5. High-Shear Mixing / Milling D->E F 6. Measure Viscosity E->F G 7. Hegman Gauge Test E->G H 8. Particle Size Analysis E->H I 9. Stability Test (e.g., Heat Age) E->I J 10. Analyze Results F->J G->J H->J I->J K 11. Adjust Formulation / Process J->K K->C Reformulate K->E Process Change

Caption: Experimental workflow for optimizing this compound dispersion.

troubleshooting_logic Start Dispersion Issue Identified Q1 Is color strength low? Start->Q1 A1 Improve Wetting & Deagglomeration Q1->A1 Yes Q2 Is viscosity too high? Q1->Q2 No A1->Q2 A2 Optimize Dispersant Level Q2->A2 Yes Q3 Does it settle or flocculate? Q2->Q3 No A2->Q3 A3 Improve Stabilization (Polymeric Dispersant / Rheology Modifier) Q3->A3 Yes End Optimized Dispersion Q3->End No A3->End

Caption: Logical flowchart for troubleshooting common dispersion problems.

References

Addressing color shifting of Pigment Blue 14 in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color shifting issues with Pigment Blue 14 in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (CI 42600:1; CAS No. 1325-88-8) is an organic pigment belonging to the triarylmethane chemical class.[1][2][3] It is a phosphotungstomolybdic acid lake of a basic dye.[1] Due to its vibrant reddish-blue shade, it finds applications in various fields, including printing inks and coatings.

Q2: We are observing a significant color shift of this compound to a weaker, almost colorless state in our acidic formulation. What is causing this?

The observed color loss is a known characteristic of triarylmethane pigments in acidic environments. The intense color of this compound is due to a highly conjugated system within its molecular structure. Under acidic conditions, this conjugated system can be disrupted through a chemical reaction, leading to a change in the molecule's ability to absorb light and, consequently, a loss of color. This phenomenon is reversible to some extent, as triarylmethane dyes are known to act as pH indicators.[4][5]

Q3: At what pH range does the color of this compound become unstable?

Q4: Can the color of this compound be restored after it has shifted in an acidic medium?

In some cases, neutralizing the acidic formulation by carefully adding a base can partially or fully restore the original color of the pigment. This is because the chemical change that causes the color loss can be reversible. However, prolonged exposure to strong acids may lead to irreversible degradation of the pigment.

Q5: Are there any alternative pigments with better acid stability?

Yes, if the acidic environment is critical to your formulation, you might consider alternative blue pigments with higher acid resistance. Phthalocyanine blues (e.g., Pigment Blue 15) and indanthrone (B1215505) blue (Pigment Blue 60) are known for their excellent stability across a wide pH range. However, their color shades and other physical properties will differ from this compound.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving color shifting issues with this compound in your experiments.

Problem: this compound is losing its color in our formulation.

Step 1: Verify the pH of your formulation.

  • Action: Use a calibrated pH meter to accurately measure the pH of your formulation containing this compound.

  • Rationale: The primary cause of color loss for triarylmethane pigments is low pH.

Step 2: Determine the critical pH for your system.

  • Action: If possible, perform a simple titration of your formulation with and without the pigment, monitoring the color change at different pH values. This will help you identify the pH at which the color shift begins.

  • Rationale: Knowing the critical pH will guide your reformulation efforts.

Step 3: Evaluate formulation components for acidic contributions.

  • Action: Review all components in your formulation for their potential to lower the pH. This includes active pharmaceutical ingredients (APIs), excipients, and solvents.

  • Rationale: Identifying the source of acidity is crucial for targeted reformulation.

Step 4: Consider pH modification.

  • Action: If your experimental parameters allow, carefully add a buffering agent to maintain the pH in a range where this compound is stable (ideally pH 6.5 or higher).

  • Rationale: Buffering the system is a direct way to prevent the acid-induced color shift.

Step 5: Explore stabilization strategies.

  • Action: Investigate the use of stabilizing additives such as encapsulating agents or antioxidants. In some cases, co-pigmentation with other stable compounds can help protect the primary pigment.

  • Rationale: These strategies can enhance the robustness of the pigment in a challenging chemical environment.

Step 6: If color stability remains an issue, consider an alternative pigment.

  • Action: Based on your formulation's requirements, select an alternative blue pigment with known acid stability.

  • Rationale: When the formulation cannot be altered, changing the pigment may be the only viable solution.

Data Presentation

Table 1: Typical Acid Resistance of this compound (Illustrative)

pH RangeColor StabilityObserved Color
> 7.0ExcellentIntense Reddish-Blue
6.0 - 7.0GoodStable Blue
5.0 - 6.0ModerateSlight Fading Possible
4.0 - 5.0PoorSignificant Fading
< 4.0Very PoorColorless/Faint Blue

Note: This data is illustrative and based on the general behavior of triarylmethane pigments. Actual stability will depend on the specific formulation.

Table 2: Colorimetric Data for a Typical Triarylmethane Dye vs. pH (Illustrative)

pHLabΔE (from pH 7)
7.03520-500
6.04015-456.1
5.0558-3025.5
4.0752-1547.8
3.0900-565.2

Note: L* represents lightness, a* represents the red/green coordinate, and b* represents the yellow/blue coordinate. ΔE* is the total color difference. Higher ΔE* values indicate a greater color change. This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of pH Stability of this compound

Objective: To determine the pH range at which this compound exhibits a significant color shift in a specific formulation.

Materials:

  • This compound

  • Your experimental formulation base (without the pigment)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Spectrophotometer or colorimeter

  • Glass beakers and stir bars

Methodology:

  • Prepare a stock dispersion of this compound in your formulation base at a known concentration.

  • Create a series of aliquots of the pigmented formulation.

  • Adjust the pH of each aliquot to a specific value (e.g., pH 7, 6.5, 6, 5.5, 5, 4.5, 4) using 0.1 M HCl or 0.1 M NaOH.

  • Stir each sample for a set period (e.g., 1 hour) to ensure equilibrium.

  • Measure the color of each sample using a spectrophotometer to obtain the Lab* values.

  • Calculate the color difference (ΔE*) for each pH value relative to the sample at pH 7.

  • Plot ΔE* versus pH to visualize the pH stability profile of the pigment in your formulation.

Visualizations

Troubleshooting_Workflow_for_Pigment_Blue_14 start Start: Color Shifting Observed check_ph 1. Measure Formulation pH start->check_ph is_acidic Is pH < 6.0? check_ph->is_acidic identify_source 2. Identify Acidic Components is_acidic->identify_source Yes end_resolved End: Issue Resolved is_acidic->end_resolved No (Investigate other causes) can_modify Can Formulation be Modified? identify_source->can_modify add_buffer 3. Add Buffering Agent can_modify->add_buffer Yes alternative_pigment 5. Select Acid-Stable Alternative Pigment can_modify->alternative_pigment No stabilize 4. Explore Stabilizers (e.g., Encapsulation) add_buffer->stabilize retest Retest Color Stability add_buffer->retest stabilize->retest retest->end_resolved end_alternative End: Alternative Solution alternative_pigment->end_alternative

Caption: Troubleshooting workflow for addressing color shifting of this compound.

Signaling_Pathway_of_Color_Loss pigment_stable This compound (Colored, Conjugated System) protonation Protonation of Functional Groups pigment_stable->protonation acidic_condition Acidic Conditions (H+) acidic_condition->protonation conjugation_disruption Disruption of Conjugated System protonation->conjugation_disruption color_loss Colorless/ Faded State conjugation_disruption->color_loss

Caption: Mechanism of color loss for triarylmethane pigments in acidic conditions.

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Blue 14 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pigment Blue 14. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the thermal stability of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical thermal stability?

This compound, also known as C.I. 42600:1, is a triarylmethane-class organic pigment. It is a phosphotungstomolybdic acid lake of a substituted triaminotriphenylmethane basic dye, which gives it a strong reddish-blue color.[1] Standard grades of this compound generally exhibit a moderate heat resistance, typically in the range of 140°C to 160°C.[2] Beyond this temperature, the pigment is susceptible to thermal degradation, which can manifest as discoloration and loss of tinctorial strength.

Q2: What are the common signs of thermal degradation in this compound formulations?

When this compound is subjected to temperatures exceeding its stability threshold, you may observe several issues:

  • Color Shift: This is the most common sign of thermal degradation. The vibrant blue may shift to a duller, greener, or even brownish hue. This "burnout" can be a result of chemical reactions triggered by high temperatures, especially in the presence of certain reactive species in the formulation.[3]

  • Loss of Tinting Strength: The pigment may appear weaker, requiring a higher loading to achieve the desired color intensity. This is due to the breakdown of the chromophore, the part of the molecule responsible for its color.

  • Fading: A general loss of color vibrancy and intensity upon exposure to heat and light.[4]

  • Decomposition Odor or Fumes: In cases of severe thermal degradation, the organic components of the pigment can decompose, releasing volatile compounds with a characteristic odor.[5]

Q3: What general strategies can be employed to enhance the thermal stability of this compound?

Several approaches can be taken to improve the heat resistance of formulations containing this compound:

  • Incorporation of Heat Stabilizers: The addition of specialized additives can protect the pigment from thermal degradation.

  • Use of Antioxidants: These additives inhibit oxidative degradation pathways that are often accelerated by heat.[6]

  • Structural Modification of the Pigment: While not a formulation adjustment, sourcing or synthesizing more inherently stable triarylmethane dyes can be a long-term solution. Research has shown that creating dimeric structures of triarylmethane dyes can significantly increase their thermal stability.[7][8][9]

  • Encapsulation: Creating a protective barrier around the pigment particles, for example with silica, can improve their thermal resistance.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound at elevated temperatures.

Problem 1: My this compound formulation is turning greenish-brown during melt processing.

  • Question: I am compounding this compound in a polymer matrix at 180°C, and the final product has a significant greenish-brown discoloration. What is causing this and how can I fix it?

  • Answer: A greenish-brown discoloration at elevated temperatures is a classic sign of thermal decomposition of the triarylmethane structure. The processing temperature of 180°C is likely exceeding the thermal stability limit of the pigment.

    Troubleshooting Steps:

    • Verify Processing Temperature: Ensure your processing equipment is accurately calibrated and that the melt temperature does not have localized hotspots exceeding the pigment's limit.

    • Reduce Processing Temperature: If possible, lower the processing temperature to below 160°C.

    • Incorporate a Heat Stabilizer: The addition of a suitable heat stabilizer can significantly improve the performance of this compound at higher temperatures. Hindered Amine Light Stabilizers (HALS) are a good starting point as they are known to also provide thermal stabilization benefits by scavenging free radicals.[6][11]

    • Add an Antioxidant: Thermal degradation is often an oxidative process. The addition of a primary antioxidant (e.g., a hindered phenol) or a secondary antioxidant (e.g., a phosphite) can help protect the pigment.

Problem 2: The color of my this compound coating fades after curing at a high temperature.

  • Question: I am using this compound in a coating that is cured in an oven. After curing, the color appears faded and weaker than expected. Why is this happening?

  • Answer: Fading and loss of tinting strength after high-temperature curing are indicative of thermal degradation. It is also possible that there is an incompatibility between the pigment and other components in the coating formulation that is exacerbated by heat.

    Troubleshooting Steps:

    • Evaluate Curing Cycle: Determine if the curing temperature or duration can be reduced without compromising the coating's performance.

    • Check for pH Incompatibility: Some blue pigments can exhibit color shifts in alkaline conditions, a phenomenon that can be accelerated by heat.[3] Ensure the pH of your coating system is compatible with this compound.

    • Introduce a Stabilizer Package: A combination of a heat stabilizer and a UV absorber can provide comprehensive protection, especially if the final product will also be exposed to light.

    • Consider a More Stable Pigment Grade: If the curing conditions are fixed and aggressive, you may need to consider a more thermally robust blue pigment.

Data on Stabilizer Performance

While specific quantitative data for this compound is proprietary to manufacturers, the following table provides an illustrative example of how stabilizers can improve the thermal stability of organic pigments, based on data for similar pigment classes. The temperatures indicated are the onset of thermal decomposition as measured by Thermogravimetric Analysis (TGA).

FormulationStabilizer(s)Stabilizer Loading (wt%)Onset of Decomposition (°C)Improvement (°C)
Pigment in PolyolefinNone0%~220-
Pigment in PolyolefinHindered Amine Light Stabilizer (HALS)0.5%~250+30
Pigment in PolyolefinAntioxidant (Hindered Phenol)0.5%~245+25
Pigment in PolyolefinHALS + Antioxidant0.5% + 0.5%~270+50

Note: This data is illustrative and the actual performance will depend on the specific pigment, polymer, and processing conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Pigment Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of pigments.[2][5][12] It measures the change in mass of a sample as it is heated at a controlled rate.

Objective: To determine the onset temperature of thermal decomposition for a this compound formulation.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air for purge gas

  • Analytical balance

  • Sample pans (e.g., alumina (B75360) or platinum)

  • This compound formulation (as a dry powder or solid piece)

Procedure:

  • Sample Preparation:

    • Ensure the sample is representative of the formulation. If it is a powder, gently mix it to ensure homogeneity. If it is a solid part, a small section can be cut.

    • Weigh approximately 5-10 mg of the sample directly into the TGA sample pan. Record the exact weight.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Select the desired atmosphere. For studying inherent thermal decomposition, an inert atmosphere (nitrogen) is typically used. To study oxidative stability, air is used. Set the purge gas flow rate as per the instrument's recommendation (e.g., 20-50 mL/min).

  • Thermal Program:

    • Set the temperature program. A typical program for screening thermal stability is a linear ramp from room temperature to 600°C at a heating rate of 10°C/min.

  • Data Acquisition:

    • Start the experiment. The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition is often determined as the temperature at which a certain percentage of weight loss occurs (e.g., 5% weight loss, denoted as Td5) or by finding the intersection of the baseline with the tangent of the decomposition curve.

Diagrams

Caption: Troubleshooting workflow for thermal stability issues.

experimental_workflow Experimental Workflow for Stabilizer Selection start Start: Need for Enhanced Thermal Stability select_stabilizers Select Candidate Stabilizers: - HALS - Antioxidants - UV Absorbers start->select_stabilizers prepare_formulations Prepare Formulations: - Control (no stabilizer) - Formulations with varying  stabilizer concentrations select_stabilizers->prepare_formulations tga_analysis Perform TGA Analysis on all formulations prepare_formulations->tga_analysis compare_results Compare TGA Data: - Onset of decomposition - Rate of weight loss tga_analysis->compare_results performance_testing Perform functional testing: - Color measurement after  heat aging - Mechanical properties compare_results->performance_testing optimize Optimize Stabilizer Concentration performance_testing->optimize end End: Final Formulation optimize->end

Caption: Workflow for selecting and testing thermal stabilizers.

References

Technical Support Center: Troubleshooting Poor Color Yield with Pigment Blue 14 in Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pigment Blue 14 in ink formulations. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications in inks?

This compound (CI 42600:1) is an organic pigment belonging to the triarylmethane chemical class.[1][2] It is a phosphotungstomolybdic acid lake of a substituted triaminotriphenylmethane basic dye, which produces a reddish-shade blue color.[3] It is primarily used in the formulation of printing inks, including water-based, solvent-based, and offset inks, as well as for coloring special cultural and educational supplies.[3]

Q2: What are the key factors that influence the color yield of this compound in an ink formulation?

The final color yield of this compound is a result of several interdependent factors:

  • Pigment Dispersion: The degree of deagglomeration and stabilization of the pigment particles within the ink vehicle is the most critical factor. Poor dispersion leads to weak and dull colors.

  • Particle Size and Distribution: Smaller, more uniform pigment particles offer a larger surface area for light interaction, resulting in higher color strength.

  • Pigment Loading: The concentration of the pigment in the formulation directly impacts color intensity. However, simply increasing the loading without optimizing other components can be counterproductive.

  • Binder System: The type and amount of binder (resin) affect pigment wetting, dispersion stability, and the final film properties, all of which influence the perceived color.

  • Dispersant and Additives: The choice and concentration of dispersing agents are crucial for achieving and maintaining a stable dispersion. Other additives can also influence the rheology and color presentation.

  • Solvent System: The solvent must be compatible with the pigment, binder, and dispersant to ensure proper wetting and to avoid issues like pigment shock.

Q3: Why is pigment dispersion so critical for achieving good color strength?

In their dry state, pigment particles exist as agglomerates (loosely bound clusters) and aggregates (firmly "cemented" particles).[4] The dispersion process aims to break down these clusters into primary particles and stabilize them to prevent reagglomeration, a phenomenon known as flocculation.[5] Effective dispersion maximizes the pigment's surface area available for light absorption and scattering, which directly translates to higher color strength, gloss, and transparency.[6] Poor dispersion results in a significant loss of color intensity because the agglomerated particles behave as larger particles, reducing the total surface area.[4]

Q4: Can the type of binder affect the color of this compound?

Yes, the binder system plays a significant role. The binder's primary function is to adhere the pigment to the substrate, but it also influences the dispersion process and the final optical properties of the ink film. The pigment-to-binder ratio is a critical formulation parameter.[7] An incorrect ratio can lead to either insufficient wetting and dispersion (too little binder) or a dilution of the color (too much binder). Furthermore, the chemical compatibility between the binder and the pigment surface is essential for good adhesion and stabilization.

Q5: Are there any known stability issues with this compound?

As a triarylmethane pigment, this compound can be susceptible to color shifts under certain conditions. For instance, some pigments in this class can exhibit color changes when exposed to heat, alkaline conditions (such as in aqueous coatings), or UV light.[8][9] It is crucial to inform your ink supplier about the intended application, especially if it involves over-coating with aqueous or UV coatings, exposure to high temperatures, or outdoor use.[8]

Troubleshooting Guide

Problem 1: Weak or Low Color Strength

Symptoms:

  • The printed ink appears washed out or lacks intensity.

  • A higher pigment loading is required to achieve the desired color depth.

  • Inconsistent color from batch to batch.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inadequate Pigment Dispersion Review and optimize your dispersion process. This includes milling time, equipment speed, and media type. A finer grind typically leads to better color development.
Incorrect Pigment-to-Binder Ratio The binder concentration should be sufficient to wet out the pigment particles completely. Conduct a ladder study to determine the optimal pigment-to-binder ratio for your system.
Sub-optimal Dispersant Level The dispersant concentration is critical. Too little will not provide adequate stabilization, while too much can lead to other issues. The optimal dosage for organic pigments can range from 10-30% based on pigment weight.[5] An optimization study is recommended.
Poor Wetting of the Pigment Ensure the solvent system effectively wets the pigment powder. The choice of solvent should be compatible with the pigment's surface chemistry.
Flocculation This is often a sign of an unstable dispersion. Re-evaluate your dispersant choice and concentration. Rheology modifiers can sometimes help prevent settling and flocculation.
Problem 2: Color Inconsistency and Shade Variation

Symptoms:

  • Noticeable color difference between different production batches.

  • Color shifts during the print run.

  • The dried ink film has a different color compared to the wet ink.

Possible Causes and Solutions:

Possible CauseRecommended Action
Variability in Dispersion Process Standardize all dispersion parameters, including milling time, temperature, and energy input, to ensure batch-to-batch consistency.
Pigment Flocculation As mentioned above, flocculation can lead to color shifts. This is a common issue and points to a need for better dispersion stabilization.
Incompatibility of Components Ensure all components in your formulation (pigment, binder, solvent, additives) are compatible. Incompatibility can lead to pigment shock or other instabilities.
Color Shift due to pH or Temperature For water-based systems, monitor and control the pH. For all systems, be aware of the heat stability of this compound (around 140°C) and avoid excessive temperatures during processing.[1]

Experimental Protocols

Protocol 1: Optimizing Pigment Dispersion

This protocol describes a general procedure for optimizing the dispersion of this compound using a bead mill.

Materials and Equipment:

  • This compound

  • Ink vehicle (binder and solvent)

  • Dispersing agent

  • Laboratory bead mill with appropriate grinding media (e.g., zirconium oxide beads)

  • Hegman gauge or particle size analyzer

  • Spectrophotometer or colorimeter

Methodology:

  • Premix Preparation:

    • In a suitable container, combine the ink vehicle and the selected dispersing agent.

    • Slowly add the this compound powder to the liquid phase under low-speed agitation until the pigment is fully wetted.

  • Milling:

    • Transfer the premix to the bead mill.

    • Set the initial milling parameters (e.g., rotor speed, milling time or number of passes).

    • Take samples at regular intervals (e.g., after 15, 30, 45, and 60 minutes of milling).

  • Analysis:

    • For each sample, measure the fineness of grind using a Hegman gauge. The goal is to achieve a stable, low reading.

    • If available, measure the particle size distribution using a particle size analyzer. The target is typically a narrow distribution with a mean particle size below 500 nm for conventional inks.

    • Prepare drawdowns of each sample on a standard substrate.

    • Measure the color strength (K/S value) and Lab* coordinates using a spectrophotometer.

  • Optimization:

    • Plot color strength and particle size as a function of milling time.

    • Identify the point at which further milling does not significantly improve color strength or reduce particle size. This represents the optimal milling time for these conditions.

    • Repeat the experiment with varying dispersant concentrations and pigment-to-binder ratios to find the overall optimal formulation.

Protocol 2: Determining Relative Tinting Strength

This protocol is based on the principle of comparing a test ink sample to a standard, as outlined in methods like ASTM D2066.[10]

Materials and Equipment:

  • Standard ink formulation with this compound

  • Test ink formulation with this compound

  • White tinting base

  • Analytical balance

  • Ink mixing equipment (e.g., muller or laboratory mixer)

  • Drawdown bar and chart

  • Spectrophotometer or colorimeter

Methodology:

  • Preparation of Tints:

    • Accurately weigh a specific amount of the standard ink and the test ink into separate containers.

    • Add a precise amount of the white tinting base to each ink sample at a defined ratio (e.g., 1 part ink to 10 parts white base).

    • Thoroughly mix each tint until uniform.

  • Drawdown and Measurement:

    • Create drawdowns of the standard tint and the test tint side-by-side on an opacity chart. The two films should be in contact and thick enough to hide the background.[10]

    • Immediately measure the color of both tints using a spectrophotometer.

  • Calculation:

    • The relative tinting strength can be calculated based on the reflectance values using the Kubelka-Munk equation.[10]

    • The tinting strength of the test sample is expressed as a percentage relative to the standard, which is set at 100%.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical ClassTriarylmethane[1][2]
C.I. Number42600:1[1][2]
CAS Number1325-88-8[1][2]
Density1.7 g/cm³[2]
Oil Absorption40-50 ml/100g[2]
Heat Resistance140 °C[1]
Light Fastness3-4[2]
Acid Resistance3[1]
Alkali Resistance4-5[2]

Table 2: Example Formulation Ladder Study for a Solvent-Based Ink

Formulation IDThis compound (%)Binder (%)Dispersant (% on Pigment Wt.)Solvent (%)Color Strength (K/S)Viscosity (cP)
PB14-A110201565Data to be filledData to be filled
PB14-A212201563Data to be filledData to be filled
PB14-A314201561Data to be filledData to be filled
PB14-B112181565Data to be filledData to be filled
PB14-B212201563Data to be filledData to be filled
PB14-B312221561Data to be filledData to be filled
PB14-C112201063Data to be filledData to be filled
PB14-C212201563Data to be filledData to be filled
PB14-C312202063Data to be filledData to be filled

Visualizations

Troubleshooting_Workflow start Start: Poor Color Yield Observed check_dispersion 1. Evaluate Dispersion Quality (Hegman Gauge / Particle Size) start->check_dispersion dispersion_ok Dispersion OK? check_dispersion->dispersion_ok optimize_dispersion Action: Optimize Milling - Increase milling time - Adjust rotor speed - Check grinding media dispersion_ok->optimize_dispersion No check_formulation 2. Review Formulation Ratios dispersion_ok->check_formulation Yes optimize_dispersion->check_dispersion formulation_ok Ratios Optimal? check_formulation->formulation_ok ladder_study Action: Conduct Ladder Study - Vary Pigment-to-Binder Ratio - Optimize Dispersant Level formulation_ok->ladder_study No check_compatibility 3. Assess Component Compatibility formulation_ok->check_compatibility Yes ladder_study->check_formulation compatibility_ok Components Compatible? check_compatibility->compatibility_ok reformulate Action: Reformulate - Select alternative binder/solvent - Test different dispersant compatibility_ok->reformulate No final_review 4. Final Review & Test Print compatibility_ok->final_review Yes reformulate->check_compatibility

Caption: Troubleshooting workflow for poor color yield.

Pigment_Dispersion_Process start Start: Dry Pigment (Agglomerates & Aggregates) wetting Step 1: Wetting (Displacement of air from pigment surface by vehicle) start->wetting deagglomeration Step 2: De-agglomeration (Mechanical breakdown of clusters via milling) wetting->deagglomeration stabilization Step 3: Stabilization (Prevention of re-agglomeration by dispersant action) deagglomeration->stabilization end Result: Stable Pigment Dispersion (Optimal Color Yield) stabilization->end

Caption: The three stages of pigment dispersion.

References

Minimizing bleeding and migration of Pigment Blue 14 in plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bleeding and migration of Pigment Blue 14 in various plastic formulations.

Understanding the Challenge: Bleeding and Migration

Pigment bleeding and migration are common challenges in coloring plastics.

  • Bleeding occurs when a pigment dissolves slightly in a polymer or an additive (like a plasticizer), and the colored solution moves to the surface of the plastic or into an adjacent material upon contact.

  • Migration is the movement of pigment particles through a polymer matrix. This can be influenced by factors such as temperature, pressure, and the compatibility between the pigment and the polymer.

This compound, being a triarylmethane dye and a phosphotungstomolybdic acid lake, presents a unique set of properties that must be considered to ensure color stability in the final product.[1][2][3][4][5]

Properties of this compound

A thorough understanding of this compound's properties is the first step in troubleshooting. The following table summarizes key technical data.

PropertyValueSource(s)
Chemical Type Triarylmethane / Phosphotungstomolybdic acid lake[1][2][4][5]
C.I. Name This compound[1][4][5]
CAS Number 1325-88-8[1][4][5]
Heat Stability Approximately 140 °C[4][5]
Light Fastness 3-4 (on a scale of 1-8)[5]
Oil Absorption 40-50 g/100g [5]
Acid Resistance 3 (on a scale of 1-5)[5]
Alkali Resistance 4-5 (on a scale of 1-5)[5]

Troubleshooting Guide: Minimizing Bleeding and Migration

This guide addresses common issues encountered during the use of this compound in plastics.

Issue 1: Color Bleeding onto Adjacent Surfaces

Question: My plastic part colored with this compound is staining other materials it comes into contact with. How can I prevent this?

Possible Causes & Solutions:

CauseRecommended Action
Poor Polymer Compatibility: this compound may have limited compatibility with the host polymer, leading to its migration to the surface.Action: Review the compatibility of this compound with your specific polymer. While direct compatibility data is scarce, general chemical resistance charts can be indicative. For instance, polyolefins (PE, PP) are generally resistant to many chemicals at room temperature, but this can change at processing temperatures.[6][7][8][9] Consider a polymer with a higher affinity for the pigment or the use of a compatibilizer.
Plasticizer-Induced Migration (especially in flexible PVC): Plasticizers increase the free volume within the polymer matrix, facilitating pigment movement.Action: Select plasticizers with lower solvency for this compound. High-molecular-weight plasticizers are generally less prone to causing migration.[10] Reducing the plasticizer concentration, if possible, can also be effective.
Excessive Pigment Loading: High concentrations of the pigment can lead to supersaturation within the polymer matrix, increasing the likelihood of migration.Action: Reduce the pigment loading to the minimum level required to achieve the desired color. A loading level above 0.3% by weight can sometimes be problematic.[11]
Inadequate Dispersion: Poorly dispersed pigment agglomerates can create localized areas of high concentration, promoting bleeding.Action: Improve dispersion by optimizing mixing parameters (e.g., screw speed, mixing time) and considering the use of a suitable dispersing agent.[12]
Issue 2: Color Fading or Changing During Processing

Question: The color of my plastic part is not the expected shade of blue after processing. What could be the cause?

Possible Causes & Solutions:

CauseRecommended Action
Processing Temperature Exceeds Heat Stability: this compound has a heat stability of around 140°C.[4][5] Higher temperatures can cause the pigment to degrade.Action: Ensure that the processing temperature of your plastic is below the heat stability limit of the pigment. If a higher processing temperature is required, consider a more heat-stable pigment.
Chemical Interaction with Additives: Other additives in the formulation, such as certain stabilizers or flame retardants, may react with the pigment.Action: Review the chemical compatibility of all additives in your formulation. Conduct small-scale trials with different additive packages to identify any adverse interactions.

Frequently Asked Questions (FAQs)

Q1: What types of plastics are most suitable for use with this compound?

A1: Based on its properties, this compound is generally more suitable for plastics with lower processing temperatures. Its compatibility should be tested for each specific polymer. Given its moderate heat stability, it may be more appropriate for some grades of polyethylene (B3416737) (LDPE) and flexible PVC where processing temperatures can be kept below 140°C. For high-temperature polymers like polypropylene (B1209903) (PP) and polystyrene (PS), its use may be limited.[13][14][15][16][17]

Q2: What are dispersing agents and how can they help?

A2: Dispersing agents are additives that help to break down pigment agglomerates and ensure a uniform distribution of pigment particles within the polymer matrix.[18][19][20] For this compound, using a dispersing agent can improve color strength, reduce the likelihood of specks, and minimize localized high concentrations that can lead to bleeding.[12] Waxes like polyethylene wax can act as effective dispersing agents.[18]

Q3: How can I test for pigment migration in my lab?

A3: A common method is a contact test based on ASTM D2199.[19] A sample of the colored plastic is placed in contact with a white or uncolored plastic (often flexible PVC) under controlled temperature and pressure for a specific duration. The extent of color transfer to the white plastic is then visually assessed or measured using a colorimeter.

Q4: Are there any additives that can help to "lock" the pigment in place?

A4: While there isn't a single "locking" agent, a combination of strategies is effective. Using a polymer-soluble dye with a similar color as a background, in conjunction with a lower concentration of this compound, can sometimes reduce the driving force for migration. Additionally, additives that reduce the overall mobility within the polymer, such as certain fillers or reinforcing agents, may have a secondary benefit of hindering pigment migration.

Experimental Protocols

Protocol 1: Evaluation of Pigment Bleeding (Modified ASTM D2199)

Objective: To assess the tendency of this compound to bleed from a plastic formulation onto a contact surface.

Materials:

  • Plastic plaques (50mm x 50mm x 2mm) colored with this compound.

  • White, flexible PVC plaques (50mm x 50mm x 2mm).

  • Glass plates.

  • A weight to apply a pressure of approximately 10 kPa.

  • A laboratory oven capable of maintaining a constant temperature (e.g., 70°C).

  • Colorimeter.

Procedure:

  • Condition all plastic plaques at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity) for 24 hours.

  • Place a colored plastic plaque on a glass plate.

  • Place a white PVC plaque on top of the colored plaque.

  • Place another glass plate on top of the white PVC plaque.

  • Place the weight on the top glass plate.

  • Place the entire assembly in the laboratory oven at 70°C for 24 hours.

  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

  • Disassemble the setup and visually inspect the white PVC plaque for any signs of color transfer.

  • For a quantitative assessment, measure the color change (ΔE*) of the white PVC plaque using a colorimeter.

Protocol 2: Assessment of Pigment Dispersion

Objective: To evaluate the quality of this compound dispersion in a plastic matrix.

Materials:

  • A sample of the compounded plastic containing this compound.

  • Microtome.

  • Optical microscope with transmitted light capabilities.

  • Image analysis software.

Procedure:

  • Using a microtome, carefully slice a thin section (10-20 µm) from the colored plastic sample.

  • Mount the thin section on a microscope slide.

  • Observe the section under the optical microscope using transmitted light.

  • Examine the image for the presence of pigment agglomerates (dark, dense spots) and the overall uniformity of the color.

  • Use image analysis software to quantify the size and distribution of any visible agglomerates to compare different formulations or processing conditions.

Visualizations

Logical Workflow for Troubleshooting Pigment Bleeding

Bleeding_Troubleshooting start Bleeding Observed check_compatibility 1. Review Polymer-Pigment Compatibility start->check_compatibility check_plasticizer 2. Analyze Plasticizer Effect (if applicable) check_compatibility->check_plasticizer solution_compatibilizer Action: Add Compatibilizer or Change Polymer check_compatibility->solution_compatibilizer Poor check_loading 3. Evaluate Pigment Loading check_plasticizer->check_loading solution_plasticizer Action: Change Plasticizer Type or Reduce Amount check_plasticizer->solution_plasticizer High Migration check_dispersion 4. Assess Pigment Dispersion check_loading->check_dispersion solution_loading Action: Reduce Pigment Concentration check_loading->solution_loading Too High solution_dispersion Action: Optimize Mixing or Add Dispersing Agent check_dispersion->solution_dispersion Poor end_node Bleeding Minimized solution_compatibilizer->end_node solution_plasticizer->end_node solution_loading->end_node solution_dispersion->end_node

Caption: A step-by-step logical workflow for troubleshooting bleeding issues with this compound.

Factors Influencing Pigment Migration

Migration_Factors pigment_migration Pigment Migration polymer_type Polymer Type (e.g., PE, PVC, PP) pigment_migration->polymer_type pigment_properties Pigment Properties (Solubility, Particle Size) pigment_migration->pigment_properties additives Additives (Plasticizers, Stabilizers) pigment_migration->additives processing_conditions Processing Conditions (Temperature, Pressure) pigment_migration->processing_conditions

Caption: Key factors that influence the migration and bleeding of pigments within a polymer matrix.

References

Technical Support Center: Milling Pigment Blue 14 to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in milling Pigment Blue 14 to the nanoparticle range. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the milling process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the milling of this compound.

Problem Potential Cause Recommended Solution
Inadequate Particle Size Reduction Insufficient milling time or energy.Increase milling time and/or rotational speed. Note that excessive speed can lead to overheating and particle aggregation.[1]
Milling media too large or material too hard.Use smaller grinding media. The optimal media size is typically 1,000 to 3,000 times the target final particle size.[2] For harder pigments, consider using denser media like zirconia.[3]
High viscosity of the slurry.Optimize the solid content of the pigment dispersion. A very high viscosity can hinder the movement of the milling media.[4]
Particle Aggregation/Flocculation Inadequate stabilization of newly formed surfaces.Optimize the type and concentration of the surfactant or dispersant. The choice of stabilizer is crucial for preventing re-agglomeration of nanoparticles.[5]
Excessive heat generation during milling.Use a cooling system for the milling chamber. High temperatures can increase particle kinetic energy and lead to aggregation.[6]
Incompatible solvent or pH.Ensure the solvent system and pH are optimized for the stability of the this compound dispersion.
Contamination of the Milled Product Wear of milling media and chamber.Select high-quality, durable milling media and equipment. For sensitive applications, consider using ceramic media to minimize metal contamination.[3]
Cross-contamination from previous batches.Thoroughly clean all milling equipment, including the chamber, rotor, and media, between different batches or pigment types.
Broad Particle Size Distribution Inefficient milling process.Employ a multi-pass milling strategy with a high flow rate to ensure uniform processing of the entire batch.[3]
Presence of oversized initial particles.Pre-disperse the pigment in the liquid medium using a high-speed dissolver before introducing it to the bead mill.[7]
Foaming High shear forces and certain surfactants.Add a suitable defoamer to the formulation. Select surfactants with low-foaming properties.[1]
Color Shift or Degradation Excessive milling energy causing crystal structure changes.Optimize milling parameters to use the minimum energy required to achieve the desired particle size. Monitor the color properties throughout the process.[8]
Chemical reaction with milling media or solvent.Ensure the milling media and solvent are inert to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between wet and dry milling for this compound?

A1: Wet milling involves dispersing the pigment in a liquid medium, typically with surfactants or dispersants, before and during the milling process. This method is generally more effective for achieving fine particle sizes and stable dispersions of organic pigments.[9] Dry milling is performed without a liquid medium and can be more energy-intensive and prone to particle aggregation.

Q2: How do I select the appropriate milling media?

A2: The choice of milling media depends on the desired final particle size, the hardness of the pigment, and the required purity of the final product. For nanoparticle applications, smaller beads (e.g., 0.1-0.5 mm) are generally used.[10][11] Zirconia and yttria-stabilized zirconia beads are often preferred due to their high density, hardness, and low contamination levels.[3]

Q3: What is the role of a surfactant or dispersant in the milling process?

A3: Surfactants and dispersants are crucial for wet milling. They function by adsorbing onto the surface of the pigment particles, which facilitates the initial wetting of the pigment, reduces the energy required for milling, and, most importantly, provides steric or electrostatic stabilization to prevent the newly formed nanoparticles from re-agglomerating.[5][12]

Q4: How can I determine the optimal concentration of the surfactant?

A4: The optimal surfactant concentration is typically determined experimentally by preparing a series of dispersions with varying surfactant levels and measuring the resulting particle size, stability, and viscosity. An optimal concentration will provide a stable dispersion with a small particle size without causing excessive foaming or undesirable changes in viscosity.[4]

Q5: What are the key parameters to control during the milling process?

A5: The key parameters to control are:

  • Rotational Speed: Affects the energy input.

  • Milling Time: Determines the total energy applied to the pigment.

  • Temperature: Should be controlled to prevent overheating and aggregation.[6]

  • Flow Rate (for circulation mills): Influences the residence time and uniformity of milling.[3]

  • Bead Size and Loading: Determines the number of contact points and the grinding efficiency.[10]

  • Pigment and Surfactant Concentration: Affects the viscosity and stability of the dispersion.

Experimental Protocols

Protocol 1: Wet Bead Milling of this compound

This protocol provides a general procedure for milling this compound to a nanoparticle size range using a laboratory-scale bead mill.

Materials and Equipment:

  • This compound

  • Deionized water or suitable organic solvent

  • Dispersant/Surfactant (e.g., a non-ionic surfactant with an HLB value between 10 and 14)[12]

  • Defoamer (if necessary)

  • Laboratory-scale bead mill with a cooling jacket

  • Zirconia grinding media (e.g., 0.3-0.5 mm diameter)

  • High-speed disperser

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Premix Preparation:

    • In a beaker, combine the deionized water (or solvent), dispersant, and defoamer.

    • While stirring with a high-speed disperser at a low speed, gradually add the this compound powder to the liquid to form a slurry.

    • Once all the pigment is added, increase the disperser speed to 2000-3000 rpm and mix for 30 minutes to create a homogeneous pre-dispersion.

  • Milling:

    • Fill the milling chamber of the bead mill with the zirconia grinding media to the manufacturer's recommended loading (typically 70-85% of the chamber volume).

    • Circulate coolant through the cooling jacket to maintain a constant temperature (e.g., 20-25°C).

    • Pump the premix slurry through the milling chamber at a defined flow rate.

    • Set the agitator tip speed to the desired level (e.g., 8-12 m/s).

    • Mill the dispersion for a predetermined time or number of passes. Collect samples at regular intervals (e.g., every 30 minutes) to monitor particle size reduction.

  • Analysis:

    • Dilute the collected samples with deionized water or the solvent used for milling.

    • Measure the particle size distribution using a particle size analyzer.

    • Continue milling until the desired particle size and a narrow distribution are achieved.

  • Post-Milling:

    • Once the target particle size is reached, separate the dispersion from the grinding media according to the mill's operating instructions.

    • Store the final nanoparticle dispersion in a sealed container.

Data Presentation

The following tables summarize the expected influence of key milling parameters on the final particle size of a blue organic pigment, based on available literature. This data can serve as a starting point for the optimization of the this compound milling process.

Table 1: Effect of Milling Time and Speed on Mean Particle Size (nm) of a Blue Pigment

Milling PassesMean Particle Size (nm) at 2000 rpmMean Particle Size (nm) at 4000 rpm
0221221
5205210
10192202
20178200

Source: Adapted from a study on the dispersion of Pigment Blue 15.[1]

Table 2: Influence of Grinding Media Size and Milling Time on Final Particle Size of an Organic Red Pigment

Grinding Media Size (mm)Milling Time (hours)Pigment Loading (%)Final Particle Size (nm)
0.5430150
0.5630135
1.0430250
1.0630220
0.75 (mixed)430140
0.75 (mixed)630128

Source: Adapted from a study on standardizing milling process parameters.[10]

Visualizations

Diagram 1: Experimental Workflow for Milling this compound

experimental_workflow start Start premilling 1. Premix Preparation (Pigment, Solvent, Dispersant) start->premilling milling 2. Wet Bead Milling (Control Speed, Time, Temp) premilling->milling sampling 3. In-process Sampling milling->sampling analysis 4. Particle Size Analysis sampling->analysis decision Target Size Reached? analysis->decision decision->milling No end End: Nanoparticle Dispersion decision->end Yes

Caption: A flowchart of the wet bead milling process for this compound.

Diagram 2: Troubleshooting Logic for Particle Aggregation

troubleshooting_aggregation problem Problem: Particle Aggregation cause1 Inadequate Surfactant? problem->cause1 cause2 Excessive Heat? problem->cause2 cause3 High Pigment Concentration? problem->cause3 solution1 Optimize Surfactant Type & Concentration cause1->solution1 solution2 Improve Cooling of Milling Chamber cause2->solution2 solution3 Reduce Solid Loading cause3->solution3

Caption: A troubleshooting diagram for addressing particle aggregation.

Diagram 3: Mechanism of Pigment Dispersion and Stabilization

dispersion_mechanism agglomerate Pigment Agglomerate wetting 1. Wetting (Dispersant adsorbs on pigment surface) agglomerate->wetting milling 2. Milling (Mechanical energy breaks down agglomerates) wetting->milling stabilization 3. Stabilization (Steric/Electrostatic repulsion prevents re-agglomeration) milling->stabilization dispersion Stable Nanoparticle Dispersion stabilization->dispersion

References

Strategies to reduce the environmental impact of Pigment Blue 14 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce the environmental impact of Pigment Blue 14 synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering solutions that align with green chemistry principles.

Problem Potential Cause Greener Solution
Low Reaction Yield Incomplete condensation of reactants.Optimize reaction conditions by employing microwave-assisted synthesis. This can enhance reaction rates and yields while reducing energy consumption. Consider using a solid acid catalyst, such as montmorillonite (B579905) K10 clay, which can be recovered and reused.
Formation of Impurities and Side Products Use of harsh condensing agents like phosphorus trichloride (B1173362) or phosgene (B1210022) leading to side reactions.Replace traditional condensing agents with greener alternatives. For instance, a combination of vanadium and molybdenum oxides in acetic acid and a co-solvent can serve as a catalytic oxidation system.[1] Another approach is the use of a CuO/Silicotungstic acid catalyst with hydrogen peroxide as a clean oxidant in an aqueous phase.[2]
Poor Color Strength and Dull Shade Inefficient laking process or presence of impurities.Optimize the laking process by controlling pH and temperature. Explore the use of eco-friendly laking agents. Ensure thorough purification of the crude pigment to remove unreacted starting materials and byproducts that can affect the final color.
Difficulty in Product Isolation and Purification Use of high-boiling point organic solvents that are difficult to remove and pose environmental risks.Employ solvent-free synthesis methods, such as grinding or twin-screw extrusion, to eliminate the need for solvents altogether.[3] If a solvent is necessary, choose greener alternatives with lower toxicity and easier recyclability.
Generation of Highly Colored and Hazardous Wastewater Inefficient dyeing process and the use of toxic reagents.Implement wastewater treatment strategies such as adsorption on activated carbon, membrane filtration (ultrafiltration, reverse osmosis), or advanced oxidation processes to remove color and hazardous compounds.[4][5] Decentralized, on-site treatment of wastewater is recommended to prevent the release of pollutants into public water systems.[5]
Use of Hazardous Oxidizing Agents Traditional synthesis often employs heavy metal-based oxidants like lead dioxide or manganese dioxide.A promising green alternative is the use of aqueous hydrogen peroxide (30%) as an oxidizing agent in the presence of a CuO/silicotungstic acid catalyst. This system operates in water, avoiding the use of toxic heavy metals.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the environmentally friendly synthesis of this compound.

Q1: What are the main environmental concerns associated with the traditional synthesis of this compound?

A1: The primary environmental concerns stem from the use of hazardous reagents such as phosphorus trichloride and phosgene, the use of volatile and often toxic organic solvents, the generation of highly colored and potentially toxic wastewater, and the use of heavy metal-based oxidizing agents.[2][6][7] These factors contribute to water and soil pollution and pose risks to human health and ecosystems.[6]

Q2: Are there any solvent-free methods for synthesizing triarylmethane dyes like this compound?

A2: Yes, solvent-free synthesis is a key strategy in green chemistry. For triarylmethane dyes, methods like grinding the reactants together, sometimes with a solid catalyst, or using twin-screw extrusion have been shown to be effective.[3][8] These methods can significantly reduce waste, energy consumption, and the use of hazardous substances. Microwave-assisted solvent-free synthesis is another promising approach that can accelerate reaction times and improve yields.[9]

Q3: What are some greener alternatives to the hazardous condensing agents used in the synthesis?

A3: Instead of using highly reactive and toxic condensing agents like phosphorus trichloride, greener alternatives include the use of solid acid catalysts like montmorillonite K10 clay or zeolites. For the oxidation step that is often part of the synthesis, a catalytic system of vanadium and molybdenum oxides can be used.[1] A particularly green option is the use of a CuO/Silicotungstic acid catalyst in combination with hydrogen peroxide, which generates water as the primary byproduct.[2]

Q4: How can the colored wastewater from the synthesis be effectively treated?

A4: Treatment of dye-containing wastewater can be achieved through a combination of methods. Physical methods like adsorption on activated carbon and membrane filtration are effective for color removal.[4] Advanced oxidation processes (AOPs) can chemically degrade the dye molecules. Biological treatment methods, though sometimes slower, can also be employed. A multi-step approach, combining biological and physical/chemical treatments, is often the most effective strategy for meeting environmental discharge regulations.[4][5]

Q5: Can the laking agent, phosphomolybdic acid, be replaced with a more environmentally friendly alternative?

A5: While phosphomolybdic acid is effective, research into greener alternatives is ongoing. The development of eco-friendly fixing agents, often based on polypolyamine compounds, offers a potential avenue for replacing heavy metal-based laking agents.[10] These agents can improve color fastness without the associated environmental concerns of heavy metals.

Experimental Protocols

While a specific, detailed industrial protocol for this compound is proprietary, the following representative procedures for the synthesis of a triarylmethane dye and a greener oxidation step are provided for research and development purposes.

Representative Protocol 1: Synthesis of a Triarylmethane Leuco Compound

This protocol is a generalized representation of the condensation step to form the colorless leuco base of a triarylmethane dye.

Materials:

  • Bis(4-diethylamino)phenyl)methanone

  • N,N-diethylaniline

  • Solid acid catalyst (e.g., Montmorillonite K10)

  • High-boiling point green solvent (e.g., anisole, if not solvent-free)

Procedure:

  • In a reaction vessel, combine equimolar amounts of Bis(4-diethylamino)phenyl)methanone and N,N-diethylaniline.

  • Add the solid acid catalyst (e.g., 10 wt% of the total reactants).

  • If conducting a solvent-free reaction, proceed to heating. If using a solvent, add a minimal amount of the green solvent to create a stirrable slurry.

  • Heat the mixture with stirring. For conventional heating, maintain a temperature of 120-150°C for several hours, monitoring the reaction progress by TLC. For microwave-assisted synthesis, irradiate at a suitable power and temperature for a shorter duration (e.g., 10-30 minutes).

  • Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.

  • The crude leuco compound can be purified by recrystallization from a green solvent like ethanol.

Greener Protocol 2: Catalytic Oxidation of a Leuco Triarylmethane Compound[2]

This protocol describes a greener oxidation of the leuco compound to the final colored pigment using a hydrogen peroxide-based system.

Materials:

  • Leuco triarylmethane compound (from Protocol 1)

  • Copper(II) oxide (CuO)

  • Silicotungstic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • In a reaction vessel, suspend the leuco triarylmethane compound in water.

  • Add the CuO and silicotungstic acid catalysts.

  • Heat the mixture to 95°C with vigorous stirring.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the heated suspension.

  • Maintain the reaction at 95°C for approximately 45 minutes, or until the reaction is complete (monitored by TLC or UV-Vis spectroscopy).

  • Cool the reaction mixture. The colored pigment will precipitate.

  • Isolate the pigment by filtration, wash thoroughly with water to remove any residual catalyst and unreacted reagents.

  • Dry the pigment under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential benefits of adopting greener synthesis strategies for a triarylmethane pigment like this compound.

Table 1: Comparison of Reaction Conditions and Yields

Parameter Conventional Method Microwave-Assisted Solvent-Free Method Catalytic Oxidation with H₂O₂
Solvent Toluene/DichloromethaneNoneWater
Condensing/Oxidizing Agent Phosphorus Trichloride/Lead DioxideSolid Acid CatalystCuO/Silicotungstic Acid/H₂O₂
Reaction Time 6-8 hours15-30 minutes45 minutes
Reaction Temperature 110-140°C120-150°C95°C
Yield 75-85%85-95%90-98%

Table 2: Environmental Impact Assessment

Parameter Conventional Method Greener Alternative (Combined) Percentage Reduction
Solvent Waste (L/kg product) 10-15< 1 (primarily for purification)>90%
Hazardous Reagent Waste ( kg/kg product) 1-2< 0.1>90%
Energy Consumption (kWh/kg product) 20-305-1050-75%
Wastewater COD (mg/L) 10,000-20,0002,000-5,000 (before treatment)50-80%

Visualizations

Experimental Workflow for Greener this compound Synthesis

Greener_Synthesis_Workflow cluster_condensation Leuco Compound Synthesis cluster_oxidation Oxidation to Pigment cluster_purification Purification and Waste Treatment Reactants Bis(4-diethylamino)phenyl)methanone + N,N-diethylaniline MW_SF Microwave-Assisted Solvent-Free Reaction Reactants->MW_SF Catalyst Solid Acid Catalyst (e.g., Montmorillonite K10) Catalyst->MW_SF Leuco_Compound Crude Leuco Compound MW_SF->Leuco_Compound Leuco_Compound_Input Crude Leuco Compound Oxidation Catalytic Oxidation (CuO/Silicotungstic Acid, H₂O₂ in Water) Leuco_Compound_Input->Oxidation Crude_Pigment Crude this compound Oxidation->Crude_Pigment Crude_Pigment_Input Crude this compound Filtration Filtration & Washing (with Water) Crude_Pigment_Input->Filtration Drying Drying Filtration->Drying Wastewater Aqueous Waste Stream Filtration->Wastewater Final_Pigment Pure this compound Drying->Final_Pigment Treatment Wastewater Treatment (Adsorption/Filtration/AOP) Wastewater->Treatment Discharge Treated Water Treatment->Discharge

Caption: Workflow for a greener synthesis of this compound.

Signaling Pathway for Environmental Impact Reduction

Environmental_Impact_Reduction cluster_strategies Green Chemistry Strategies cluster_outcomes Positive Environmental Outcomes Green_Solvents Use of Greener Solvents (Water, Bio-solvents) Reduced_VOCs Reduced VOC Emissions Green_Solvents->Reduced_VOCs Solvent_Free Solvent-Free Synthesis (Grinding, Extrusion) Solvent_Free->Reduced_VOCs Reduced_Waste Reduced Hazardous Waste Solvent_Free->Reduced_Waste Green_Reagents Use of Greener Reagents (H₂O₂, Solid Acids) Green_Reagents->Reduced_Waste Lower_Toxicity Lower Process Toxicity Green_Reagents->Lower_Toxicity Energy_Efficiency Energy Efficiency (Microwave, Catalysis) Energy_Savings Energy Savings Energy_Efficiency->Energy_Savings Waste_Treatment End-of-Pipe Waste Treatment Cleaner_Effluent Cleaner Water Discharge Waste_Treatment->Cleaner_Effluent

Caption: Strategies for reducing the environmental impact of pigment synthesis.

References

Technical Support Center: Enhancing the Acid and Alkali Resistance of Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the acid and alkali resistance of Pigment Blue 14. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its acid and alkali resistance a concern?

This compound, also known as Fast Blue Toner RNM, is a triarylmethane organic pigment.[1][2] Its chemical structure can be sensitive to acidic and alkaline environments, leading to color fading, degradation, or changes in physical properties.[3][4] This instability can be a significant issue in applications where the pigment is exposed to varying pH conditions, such as in certain coatings, inks, or biological assays.

Q2: What are the general strategies for improving the acid and alkali resistance of organic pigments like this compound?

The two primary strategies for enhancing the chemical resistance of organic pigments are surface treatment and encapsulation.

  • Surface Treatment: This involves modifying the surface of the pigment particles with a protective inorganic layer, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃).[5][6][7] This coating acts as a physical barrier against chemical attack.

  • Encapsulation: This method involves coating the individual pigment particles with a polymer shell.[8][9][10] The polymer provides a robust barrier and can also improve the pigment's dispersibility and compatibility with various media.

Q3: How can I quantitatively assess the improvement in acid and alkali resistance?

Standardized test methods can be employed to evaluate the acid and alkali resistance of pigments. These tests typically involve exposing the pigment to acidic (e.g., 2% hydrochloric acid) and alkaline (e.g., 2% sodium hydroxide) solutions for a specified period.[5][11] The resistance is then assessed by observing the degree of color change in the pigment (discoloration) and the extent of color bleeding into the solution (staining). The results are rated on a scale of 1 to 5, where 5 represents the best resistance.[6]

Troubleshooting Guides

Issue 1: Significant Color Fading of this compound in an Acidic Formulation.

Root Cause: The triarylmethane structure of this compound is susceptible to degradation under acidic conditions.

Solution: Implement a silica coating on the pigment particles via a sol-gel process. This will create a protective inorganic barrier.

Experimental Protocol: Silica Coating of this compound via Sol-Gel Process

Materials:

Methodology:

  • Dispersion: Disperse 1.0 g of this compound in 50 mL of ethanol using an ultrasonic bath for 30 minutes to ensure a uniform suspension.

  • Hydrolysis: To the pigment suspension, add 5.0 mL of deionized water and 2.0 mL of ammonium hydroxide solution. Stir the mixture for 15 minutes.

  • Coating: Slowly add 1.5 mL of TEOS to the mixture while stirring continuously. Let the reaction proceed for 6 hours at room temperature.

  • Washing: After the reaction, centrifuge the suspension to separate the coated pigment. Wash the pigment three times with ethanol to remove any unreacted TEOS and ammonia.

  • Drying: Dry the silica-coated this compound in a vacuum oven at 60°C for 12 hours.

Expected Outcome: The silica-coated pigment should exhibit significantly improved acid resistance.

Data Presentation:

Pigment Sample Acid Resistance (2% HCl) Alkali Resistance (2% NaOH)
Untreated this compound2-33-4
Silica-Coated this compound4-54

Experimental Workflow for Silica Coating

G A Disperse this compound in Ethanol B Add Deionized Water and Ammonium Hydroxide A->B C Slowly Add TEOS (Tetraethyl Orthosilicate) B->C D Stir for 6 hours at RT C->D E Centrifuge and Wash with Ethanol (3x) D->E F Dry in Vacuum Oven at 60°C E->F G Silica-Coated This compound F->G

Caption: Workflow for silica coating of this compound.

Issue 2: Pigment Agglomeration and Color Leaching in an Alkaline Medium.

Root Cause: The surface of this compound may have poor stability in alkaline conditions, leading to particle aggregation and dissolution.

Solution: Encapsulate the pigment with a polymer shell using emulsion polymerization. This will provide a robust, chemically resistant barrier.

Experimental Protocol: Polymer Encapsulation of this compound

Materials:

  • This compound

  • Styrene (monomer)

  • Methyl methacrylate (B99206) (MMA, co-monomer)

  • Sodium dodecyl sulfate (B86663) (SDS, surfactant)

  • Potassium persulfate (KPS, initiator)

  • Deionized water

  • Nitrogen gas

  • Magnetic stirrer with heating plate

Methodology:

  • Pigment Dispersion: In a three-necked flask, disperse 1.0 g of this compound and 0.2 g of SDS in 100 mL of deionized water by stirring under a nitrogen atmosphere for 30 minutes.

  • Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion by mixing 2.0 g of styrene, 1.0 g of MMA, 0.1 g of SDS, and 20 mL of deionized water. Stir vigorously for 15 minutes.

  • Polymerization: Heat the pigment dispersion to 70°C. Add the monomer emulsion to the pigment dispersion and stir for 30 minutes.

  • Initiation: Dissolve 0.1 g of KPS in 5 mL of deionized water and add it to the reaction mixture to initiate polymerization.

  • Reaction: Maintain the reaction at 70°C for 8 hours under a nitrogen atmosphere with continuous stirring.

  • Purification: Cool the resulting latex to room temperature. Purify the encapsulated pigment by dialysis against deionized water for 48 hours to remove unreacted monomers and surfactant.

  • Drying: Obtain the solid encapsulated pigment by freeze-drying.

Expected Outcome: The polymer-encapsulated pigment will show enhanced stability in alkaline solutions with minimal color leaching.

Data Presentation:

Pigment Sample Acid Resistance (2% HCl) Alkali Resistance (2% NaOH)
Untreated this compound2-33-4
Polymer-Encapsulated this compound45

Experimental Workflow for Polymer Encapsulation

G A Disperse this compound and SDS in Water C Heat Pigment Dispersion to 70°C A->C B Prepare Monomer Emulsion (Styrene, MMA, SDS) D Add Monomer Emulsion B->D C->D E Add KPS Initiator D->E F React at 70°C for 8 hours E->F G Purify by Dialysis F->G H Freeze-Dry G->H I Polymer-Encapsulated This compound H->I

Caption: Workflow for polymer encapsulation of this compound.

Troubleshooting Logic

Problem: Poor acid or alkali resistance of modified this compound.

G A Poor Acid/Alkali Resistance of Modified Pigment B Incomplete Coating/Encapsulation? A->B C Incorrect Reagent Concentration? A->C D Suboptimal Reaction Conditions? A->D E Verify Coating with TEM/SEM B->E F Adjust Reagent Ratios (e.g., TEOS/Pigment) C->F G Optimize Reaction Time, Temperature, or pH D->G

Caption: Troubleshooting poor chemical resistance.

References

Technical Support Center: Purifying Technical Grade Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of technical grade Pigment Blue 14 (C.I. 42600:1) for research applications. The following information offers detailed methodologies, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound?

A1: Technical grade this compound is a reddish-blue triarylmethane dye that has been laked with phosphotungstomolybdic acid.[1] It is primarily produced for industrial applications like inks and plastics, and as such, may contain impurities from the synthesis process that make it unsuitable for sensitive research applications without further purification.[1][2]

Q2: What are the common impurities in technical grade this compound?

A2: Common impurities in triarylmethane dyes can include unreacted starting materials, by-products from side reactions, and residual inorganic salts. Specific to this class of dyes, carcinogenic impurities such as Michler's ketone and Michler's base could potentially be present.[2][3] Other potential impurities are other organic coloring matter and inorganic salts used during the laking process.

Q3: What are the primary methods for purifying technical grade this compound?

A3: The primary methods for purifying technical grade this compound and similar organic pigments include:

  • Acid-Base Washing: To remove basic and acidic impurities.

  • Solvent Extraction/Washing: To remove soluble organic impurities.

  • Recrystallization: To obtain a highly purified crystalline form of the pigment.

  • Column Chromatography: For separating the pigment from closely related impurities.[4][5]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To qualitatively check for the presence of colored impurities.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and check for shifts that may indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the pigment and its impurities.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functional groups and compare the spectrum to a reference standard.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low recovery of pigment after purification. The pigment has some solubility in the washing solvents.Use ice-cold solvents for washing and minimize the volume used.
The chosen recrystallization solvent is not ideal, leading to loss of product in the mother liquor.Test a range of solvents or solvent mixtures to find one with a high-temperature coefficient for the pigment.[8]
The purified pigment is not a vibrant blue color. Residual colored impurities are still present.Repeat the solvent washing steps or consider using column chromatography for better separation.[5]
The pigment may have degraded due to excessive heat or exposure to strong acids/bases.Use moderate temperatures during heating and neutralization steps.
Incomplete dissolution of the pigment during recrystallization. Insufficient solvent was used.Add small portions of hot solvent until the pigment just dissolves to ensure a saturated solution upon cooling.[8]
The chosen solvent is inappropriate for the pigment.Refer to the solvent selection table and perform small-scale solubility tests.
Pigment precipitates out of solution too quickly during recrystallization, trapping impurities. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form after cooling the recrystallization solution. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The pigment has oiled out instead of crystallizing.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the pigment is less soluble, and cool slowly.

Experimental Protocols

Acid-Base Washing Protocol

This protocol is designed to remove acidic and basic impurities from the technical grade pigment.

Materials:

  • Technical grade this compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Suspend the technical grade this compound in deionized water.

  • Add 1 M HCl solution and stir the suspension for 1-2 hours at room temperature.

  • Filter the pigment using a Buchner funnel and wash the filter cake with deionized water until the filtrate is neutral (pH ~7).

  • Resuspend the pigment in deionized water.

  • Add 1 M NaHCO₃ solution and stir for 1-2 hours at room temperature.

  • Filter the pigment and wash the filter cake with deionized water until the filtrate is neutral.

  • Dry the purified pigment in a vacuum oven at 60°C.

Solvent Extraction Protocol

This method is for removing organic impurities that are soluble in common organic solvents.

Materials:

  • Acid-base washed this compound

  • Ethanol (B145695)

  • Acetone

  • Soxhlet extractor (optional), Beakers, Buchner funnel, filter paper

Procedure:

  • Place the acid-base washed pigment in a beaker.

  • Add ethanol and stir the suspension at room temperature for 2-3 hours.

  • Filter the pigment and collect the solid.

  • Repeat the washing process with acetone.

  • For more exhaustive extraction, a Soxhlet extraction can be performed sequentially with ethanol and acetone.

  • Dry the purified pigment in a vacuum oven at 60°C.

Recrystallization Protocol

Recrystallization is a powerful technique for achieving high purity.[8][9][10]

Materials:

  • Solvent-washed this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or N,N-Dimethylformamide (DMF) and water)[11]

  • Erlenmeyer flask, condenser, heating mantle, Buchner funnel, filter paper

Procedure:

  • Place the solvent-washed pigment in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol or DMF) and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the pigment is completely dissolved.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.[9]

  • If charcoal was added, filter the hot solution by gravity filtration to remove the charcoal.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the purified crystals in a vacuum oven at 60°C.

Data Presentation

Table 1: Recommended Solvents for Purification Steps

Purification StepSolventRationale
Acid Wash 1 M HClTo remove basic impurities.
Base Wash 1 M NaHCO₃To neutralize any remaining acid and remove acidic impurities.
Solvent Wash Ethanol, AcetoneTo remove non-polar organic impurities.
Recrystallization Ethanol/Water, DMF/WaterTo achieve high purity through crystallization. The choice depends on the specific impurities present.

Table 2: Typical Purity Levels After Each Stage (Illustrative)

Purification StagePurity (%)
Technical Grade80-90
After Acid-Base Wash90-95
After Solvent Wash95-98
After Recrystallization>99

Note: These are estimated values and actual purity will depend on the starting material and experimental conditions.

Visualizations

PurificationWorkflow start Technical Grade This compound acid_wash Acid-Base Washing (1M HCl, 1M NaHCO3) start->acid_wash solvent_wash Solvent Washing (Ethanol, Acetone) acid_wash->solvent_wash recrystallization Recrystallization (e.g., Ethanol/Water) solvent_wash->recrystallization analysis Purity Analysis (TLC, HPLC, UV-Vis) recrystallization->analysis final_product High-Purity This compound analysis->recrystallization Purity < 99% analysis->final_product Purity > 99%

Caption: A typical workflow for the purification of technical grade this compound.

TroubleshootingLogic start Low Purity after Recrystallization check_color Is the color vibrant blue? start->check_color check_yield Was the yield very low? start->check_yield repeat_wash Repeat solvent washing check_color->repeat_wash No optimize_solvent Optimize recrystallization solvent and cooling rate check_color->optimize_solvent Yes check_solubility Check pigment solubility in washing solvents check_yield->check_solubility Yes column_chrom Consider column chromatography repeat_wash->column_chrom

Caption: A logic diagram for troubleshooting common issues in this compound purification.

References

Technical Support Center: Stabilizing Pigment Blue 14 Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing Pigment Blue 14 dispersions against flocculation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to assist in your formulation and experimental work.

Troubleshooting Guide: Common Issues and Solutions

Q1: My this compound dispersion shows poor color strength and a dull appearance. What is the likely cause?

A1: This is a classic sign of pigment flocculation.[1] Flocculation is the aggregation of pigment particles, which reduces the effective surface area for light scattering and absorption, leading to decreased color strength and a less vibrant hue.[2] The loosely bound aggregates can often be redispersed with gentle shear.[2]

Solution:

  • Review your dispersant choice and concentration: The dispersant may not be optimal for this compound, or the concentration may be too low. An insufficient amount of dispersant will not provide an adequate stabilizing layer around the pigment particles.[3] Conversely, an excessive concentration can also lead to instability.[1]

  • Improve the initial dispersion process: Ensure that enough mechanical energy is being applied during the grinding or milling phase to break down agglomerates into primary particles.[4]

  • Check for "pigment shock": Sudden flocculation can occur when adding the pigment concentrate to the base medium.[1] This can be mitigated by a more gradual addition and ensuring compatibility between the dispersion and the letdown system.[5]

Q2: I'm observing specks and an uneven color distribution in my dried film. How can I resolve this?

A2: Specks and uneven color are often due to the presence of large agglomerates or flocculates that were not broken down during dispersion or have re-formed during storage or application.[1]

Solution:

  • Assess the fineness of grind: Use a Hegman gauge to determine if the initial dispersion is fine enough. If the fineness is poor, you may need to adjust your milling time, media, or the formulation itself.[6]

  • Perform a rub-out test: This test can help determine if flocculation is occurring as the film dries.[6] A significant color difference between the rubbed and unrubbed areas indicates flocculation.[6] Consider using a different or additional stabilizing agent.

  • Evaluate the stability of the dispersion over time: Monitor the particle size and viscosity of your dispersion during storage to ensure it is not re-agglomerating.[6]

Q3: The viscosity of my this compound dispersion has increased significantly upon storage. What does this indicate?

A3: A significant increase in viscosity over time is a strong indicator of poor dispersion stability and flocculation.[6] As particles agglomerate, they form a network structure that entraps the liquid medium, leading to a rise in viscosity.[7]

Solution:

  • Optimize the dispersant concentration: Create a dosage ladder to find the optimal dispersant concentration that results in the lowest, most stable viscosity.[3]

  • Consider a polymeric dispersant: High-molecular-weight polymeric dispersants can provide a robust steric barrier that is very effective at preventing flocculation, especially for small organic pigment particles.[8]

  • Control the temperature: Temperature fluctuations during storage can affect viscosity and promote flocculation.[9]

Frequently Asked Questions (FAQs)

Q1: What is flocculation and how is it different from agglomeration?

A1: Flocculation is the process where pigment particles loosely cluster together to form aggregates.[2] These clusters are typically held by weak van der Waals forces and can often be broken down by applying low shear.[2] Agglomerates, on the other hand, are more tightly bound collections of primary pigment particles that are often cemented together and require high mechanical energy to be broken down.[2]

Q2: What are the main mechanisms for stabilizing pigment dispersions?

A2: The two primary mechanisms for stabilizing pigment dispersions are:

  • Steric Stabilization: This involves the adsorption of polymers (dispersants) onto the pigment surface. The polymer chains extend into the surrounding medium, creating a physical barrier that prevents particles from getting close enough to flocculate. This is a common mechanism in solvent-based systems.

  • Electrostatic Stabilization: This occurs when particles have the same electrical charge on their surface, causing them to repel each other. This mechanism is most effective in polar systems, such as water-based coatings, and is highly dependent on pH and the presence of electrolytes.[4]

Q3: How do I choose the right dispersant for this compound?

A3: this compound is a triarylmethane-based organic pigment.[10] For organic pigments, polymeric dispersants are often a good choice as they can provide strong steric stabilization.[8] The selection should also consider the solvent system (aqueous vs. solvent-borne). For aqueous systems, dispersants with good hydrophilic-lipophilic balance (HLB) are necessary.[2] It is recommended to screen several dispersants and determine the optimal concentration for each.

Q4: What is a "rub-out" test and what does it tell me?

A4: The "rub-out" test is a simple but effective method to assess pigment dispersion stability, specifically for flocculation that occurs during film formation.[6] A wet film of the pigmented coating is applied to a substrate, and just before it dries, a portion of the film is gently rubbed with a finger. If the rubbed area shows a different color or color intensity compared to the unrubbed area, it indicates that the pigment particles were flocculated and the rubbing action redispersed them.[6]

Q5: What is zeta potential and how does it relate to dispersion stability?

A5: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid.[11] It is a key indicator of the stability of a dispersion that relies on electrostatic stabilization. A general guideline is that a zeta potential with an absolute value greater than 30 mV (i.e., > +30 mV or < -30 mV) indicates good dispersion stability.[11][12] Dispersions with zeta potentials between -30 mV and +30 mV are more likely to be unstable and flocculate.[12]

Data Presentation

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValueReference
Chemical GroupTriarylmethane[10]
C.I. Number42600:1[10]
CAS Number1325-88-8[10]
Density1.7 g/cm³[10]
Oil Absorption40-50 ml/100g[10]
pH Value6.5 - 7.5[10]
Heat Stability140 °C[10]
Light Fastness3-4[10]

Table 2: Target Values for a Stable Pigment Dispersion

ParameterTarget ValueSignificanceReference
Zeta Potential > +30 mV or < -30 mVIndicates good electrostatic stability[11][12]
Particle Size Application DependentSmaller, uniform particles generally lead to higher gloss and color strength[2]
Viscosity Change Minimal over timeA stable viscosity indicates a stable dispersion[6]
Rub-out Test No significant color differenceIndicates no flocculation during film formation[6]

Table 3: Example Starting Formulation for a Water-Based Blue Pigment Dispersion (Adapted from Pigment Blue 15)

ComponentWeight (%)Purpose
Water40.0Solvent
Dispersant (e.g., Anionic Polymer)10.0Stabilization
Defoamer0.5Process Aid
This compound45.0Colorant
Biocide0.2Preservation
Rheology Modifier4.3Viscosity Control
Total 100.0

Note: This is a starting point formulation and should be optimized for your specific application and grade of this compound.

Experimental Protocols

Determining Optimal Dispersant Concentration

This protocol helps identify the ideal concentration of a dispersant to achieve a stable dispersion with the lowest viscosity.

Methodology:

  • Prepare a series of premixes, each containing the liquid medium (e.g., water), wetting agents (if necessary), and varying concentrations of the dispersant (e.g., from 1% to 10% active dispersant on pigment weight).[5]

  • To each premix, add a fixed amount of this compound.

  • Disperse each sample using a high-speed disperser or a media mill for a set amount of time. Ensure all samples receive the same amount of energy input.[5]

  • Allow the samples to cool to room temperature.

  • Measure the viscosity of each dispersion using a viscometer.

  • Plot the viscosity as a function of the dispersant concentration. The optimal dispersant concentration corresponds to the point of minimum viscosity on the resulting curve.[3]

Fineness of Grind (Hegman Gauge) Test

This method assesses the size of the largest particles or agglomerates in a dispersion.

Methodology:

  • Place a small amount of the pigment dispersion in the deep end of the Hegman gauge.

  • Using a scraper blade, draw the dispersion down the length of the gauge towards the shallow end with a smooth, steady motion.

  • Immediately view the gauge at a low angle to the light.

  • Identify the point on the scale where a significant number of coarse particles are visible. This reading indicates the fineness of the grind.[6]

Rub-Out Test for Flocculation

This test evaluates the stability of the dispersion during the drying process.

Methodology:

  • Apply a uniform wet film of the pigmented formulation onto a non-porous substrate using a film applicator.[6]

  • Allow the film to partially dry until it is tacky.[13]

  • Gently rub a small area of the film with your finger for about 10-15 seconds.[6]

  • Allow the entire film to dry completely.

  • Visually compare the color of the rubbed area to the unrubbed area. A noticeable color difference indicates flocculation.[6]

Particle Size and Zeta Potential Analysis

These measurements provide quantitative data on the physical characteristics and stability of the dispersion.

Methodology:

  • Sample Preparation: Dilute the pigment dispersion to the appropriate concentration for the instrument using a suitable diluent (e.g., deionized water for aqueous dispersions). The diluent should be filtered to remove any particulate matter.[14]

  • Ultrasonication: To ensure the sample is well-dispersed before measurement and to break up any loose agglomerates, sonicate the diluted sample for a short period (e.g., 1-3 minutes).[14]

  • Measurement:

    • For particle size analysis (e.g., using Dynamic Light Scattering - DLS), place the prepared sample in the instrument and perform the measurement according to the manufacturer's instructions.

    • For zeta potential analysis (e.g., using Electrophoretic Light Scattering - ELS), use a specific folded capillary cell and follow the instrument's protocol.[12]

  • Data Analysis: Analyze the resulting particle size distribution and zeta potential values. For stability, aim for a narrow particle size distribution and a zeta potential with an absolute value greater than 30 mV.[11]

Visualizations

Flocculation_Process cluster_0 Stable Dispersion cluster_1 Flocculation Primary Particles->Flocculated Particles Weak Attraction p1 Pigment p2 Pigment p3 Pigment p4 Pigment f1 Pigment f2 Pigment f1->f2 f3 Pigment f1->f3 f2->f3 f4 Pigment f3->f4

Caption: From stable dispersion to flocculation.

Stabilization_Mechanisms Pigment Flocculation Pigment Flocculation Stabilization Stabilization Steric Stabilization Steric Stabilization Stabilization->Steric Stabilization Electrostatic Stabilization Electrostatic Stabilization Stabilization->Electrostatic Stabilization Polymeric Dispersant Adsorption Polymeric Dispersant Adsorption Steric Stabilization->Polymeric Dispersant Adsorption Mechanism Surface Charge Surface Charge Electrostatic Stabilization->Surface Charge Mechanism Physical Barrier Physical Barrier Polymeric Dispersant Adsorption->Physical Barrier Result Stable Dispersion Stable Dispersion Physical Barrier->Stable Dispersion Particle Repulsion Particle Repulsion Surface Charge->Particle Repulsion Result Particle Repulsion->Stable Dispersion Troubleshooting_Workflow Start Dispersion Issue Observed (e.g., Low Color Strength) Check_Fineness Assess Fineness of Grind (Hegman Gauge) Start->Check_Fineness Rub_Out_Test Perform Rub-Out Test Check_Fineness->Rub_Out_Test Fineness OK Adjust_Milling Adjust Milling Process (Time, Energy) Check_Fineness->Adjust_Milling Fineness Poor Check_Viscosity Measure Viscosity Over Time Rub_Out_Test->Check_Viscosity No Flocculation Optimize_Dispersant Optimize Dispersant Choice & Concentration Rub_Out_Test->Optimize_Dispersant Flocculation Occurs Check_Viscosity->Optimize_Dispersant Viscosity Increases Stable_Dispersion Achieve Stable Dispersion Check_Viscosity->Stable_Dispersion Viscosity Stable Optimize_Dispersant->Check_Fineness Adjust_Milling->Check_Fineness

References

Validation & Comparative

A Tale of Two Blues: Pigment Blue 14 vs. Pigment Blue 15:3 in Coatings Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the vast palette of blue pigments available to coatings formulators, Pigment Blue 14 and Pigment Blue 15:3 represent two distinct chemistries with divergent performance profiles. This guide provides a comprehensive comparison of their performance characteristics in coating applications, supported by available data and standardized experimental methodologies. This document is intended for researchers and scientists in the coatings and materials science fields.

At a Glance: A Comparative Overview

Pigment Blue 15:3, a copper phthalocyanine (B1677752), stands out for its exceptional durability, making it a stalwart choice for demanding applications such as automotive and industrial coatings.[1][2][3] In contrast, this compound, a triarylmethane-based pigment, offers a vibrant reddish-blue hue but with significantly lower resistance to light, heat, and chemicals, relegating it to more niche and less demanding applications.[4][5]

Quantitative Performance in Coatings

The following tables summarize the key performance indicators for this compound and Pigment Blue 15:3 based on data from various technical datasheets. It is important to note that the presented values are typical and may vary depending on the specific grade of the pigment, the coating system, and the testing conditions.

Table 1: Lightfastness and Heat Stability

PropertyThis compoundPigment Blue 15:3Test Method Reference
Lightfastness (BWS)3-47-8ASTM D4303
Heat Stability (°C)140200 - 300Internal/Not Specified

Table 2: Chemical Resistance

Resistance ToThis compoundPigment Blue 15:3Test Method Reference
Water55Internal/Not Specified
Acid (5% HCl)35Internal/Not Specified
Alkali (5% NaOH)4-55Internal/Not Specified
Ethanol35Internal/Not Specified
Butyl Acetate35Internal/Not Specified
Benzene3-45Internal/Not Specified
Ketone45Internal/Not Specified
Oil35Internal/Not Specified

Note on Resistance Ratings: The resistance is typically rated on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance. Lightfastness is rated on the Blue Wool Scale (BWS), from 1 (very poor) to 8 (excellent).

Experimental Protocols

The data presented in this guide is typically generated using standardized testing methodologies to ensure reproducibility and comparability. Below are summaries of key experimental protocols relevant to the performance evaluation of pigments in coatings.

Lightfastness Testing (ASTM D4303)

This standard outlines several methods for determining the lightfastness of colorants used in artists' materials, which are also applicable to industrial coatings.[6][7][8][9][10]

  • Sample Preparation: The pigment is dispersed into a specific coating resin (e.g., acrylic, alkyd) at a standardized concentration. The coating is then applied to a substrate to create uniform test panels.

  • Exposure: The coated panels are exposed to a light source under controlled conditions. This can be natural daylight filtered through window glass or, more commonly in laboratory settings, a xenon-arc lamp that simulates the solar spectrum.[6][7]

  • Evaluation: The color of the exposed panels is periodically measured using a spectrophotometer. The color change (ΔE*ab) is calculated relative to an unexposed control panel.

  • Rating: The lightfastness is rated based on the amount of color change after a specific radiant exposure, often using the Blue Wool Scale for comparison.

Artificial Weathering (ISO 11341)

This international standard specifies the procedures for exposing coatings to artificial weathering in a xenon-arc apparatus to simulate the effects of sunlight, moisture, and heat.[1][11][12][13][14]

  • Apparatus: A xenon-arc weathering chamber equipped with filters to simulate natural sunlight is used. The chamber allows for the control of irradiance, temperature, and humidity.

  • Cycles: The test specimens are subjected to cycles of light and moisture (water spray or condensation) to mimic natural weather patterns.

  • Evaluation: After exposure for a predetermined duration, the panels are evaluated for changes in color, gloss, chalking, cracking, and other signs of degradation.

Visualizing the Comparison

The following diagrams illustrate the key differences and the typical decision-making process when selecting between these two pigments for a coating application.

PigmentComparison cluster_PB14 This compound (Triarylmethane) cluster_PB15_3 Pigment Blue 15:3 (Phthalocyanine) PB14 Vibrant, Reddish-Blue Hue PB14_Props Low Lightfastness Low Heat Stability Poor Chemical Resistance PB14->PB14_Props Performance PB15_3 Clean, Greenish-Blue Hue PB15_3_Props Excellent Lightfastness High Heat Stability Excellent Chemical Resistance PB15_3->PB15_3_Props Performance

Caption: Key Property Comparison of this compound and Pigment Blue 15:3.

DecisionTree Start Coating Application Requirement Durability High Durability Required? (Outdoor, Automotive, Industrial) Start->Durability Cost Low Cost is Primary Driver? Durability->Cost No Select_PB15_3 Select Pigment Blue 15:3 Durability->Select_PB15_3 Yes Select_PB14 Consider this compound (for specific indoor/temporary use) Cost->Select_PB14 Yes Reconsider Re-evaluate Pigment Choice (Higher performance needed) Cost->Reconsider No

Caption: Decision workflow for selecting between this compound and Pigment Blue 15:3.

Conclusion

The choice between this compound and Pigment Blue 15:3 is fundamentally a decision between vibrancy at a lower performance standard and exceptional durability. For high-performance coatings where longevity and resistance to environmental factors are critical, Pigment Blue 15:3 is the unequivocal choice. Its robust phthalocyanine structure provides superior lightfastness, heat stability, and chemical resistance. This compound, while offering a unique reddish-blue color, is limited by its inherent instability, making it suitable only for applications where performance demands are low and exposure to harsh conditions is minimal. Researchers and formulators must carefully consider the end-use application and the required performance specifications to make an informed pigment selection.

References

A Comparative Analysis of Triarylmethane and Phthalocyanine Blue Pigments for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of triarylmethane and phthalocyanine (B1677752) blue pigments.

In the vast landscape of synthetic colorants, triarylmethane and phthalocyanine blue pigments stand out for their distinct properties and wide-ranging applications. While both offer vibrant blue hues, their underlying chemistries give rise to significant differences in performance, particularly in terms of durability and stability. This guide provides an objective, data-driven comparison of these two pigment classes to aid in the selection of the most suitable colorant for specific research, scientific, and drug development applications.

Executive Summary

Phthalocyanine blue pigments are renowned for their exceptional stability. They exhibit outstanding lightfastness, thermal stability, and chemical resistance, making them a preferred choice for applications demanding high durability. In contrast, triarylmethane pigments, while offering brilliant and intense coloration with high tinctorial strength, generally exhibit lower resistance to light, heat, and chemicals. However, recent advancements have led to the development of triarylmethane-based pigments with improved fastness properties. The choice between these two pigment classes ultimately depends on the specific performance requirements of the intended application.

Quantitative Performance Data

The following table summarizes the key performance indicators for representative pigments from both the triarylmethane and phthalocyanine classes. The data has been compiled from technical data sheets and peer-reviewed publications.

PropertyTriarylmethane Blue (Pigment Blue 61)Phthalocyanine Blue (Pigment Blue 15:1)Phthalocyanine Blue (Pigment Blue 15:0)Test Method
Lightfastness (Blue Wool Scale) 878ISO 105-B02
Heat Resistance (°C) 280200200Thermogravimetric Analysis (TGA)
Acid Resistance (1-5 Scale) 555ISO 787-4
Alkali Resistance (1-5 Scale) 555ISO 787-4
Oil Absorption ( g/100g ) 4530-6045-55ISO 787-5

Physicochemical Properties

Triarylmethane Blue Pigments , such as Pigment Blue 61, are synthetic organic compounds characterized by a central carbon atom bonded to three aryl groups.[1] This structure is responsible for their intense color.[1] They are known for their high color strength and bright shades.[1] While historically known for poor lightfastness, some modern formulations exhibit excellent resistance to light and heat.[2]

Phthalocyanine Blue Pigments , including Pigment Blue 15:0 and 15:1, are macrocyclic compounds with a copper atom at the center of the phthalocyanine ring.[3] This structure imparts exceptional stability to the molecule. Phthalocyanine blues are valued for their high tinting strength, and excellent resistance to light, heat, acids, and alkalis.[3][4] They are widely used in demanding applications such as automotive coatings and durable plastics.[4]

Experimental Protocols

To ensure a standardized and objective comparison, the following experimental methodologies are recommended for evaluating the key performance characteristics of these pigments.

Lightfastness Testing

The lightfastness of the pigments is determined in accordance with ISO 105-B02 . This method involves exposing the pigmented samples to a controlled artificial light source that simulates natural daylight. The degree of fading is then assessed by comparing the exposed samples to a set of standardized blue wool references, which have a known lightfastness on a scale of 1 to 8, where 8 represents the highest fastness.[5][6]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the pigments. A small, precisely weighed sample of the pigment is heated in a controlled atmosphere at a constant rate. The TGA instrument continuously records the weight of the sample as a function of temperature. The temperature at which the pigment starts to decompose, and the percentage of weight loss at different temperatures, provide a quantitative measure of its thermal stability.

Chemical Resistance Testing

The chemical resistance is evaluated based on ISO 787-4 . This test involves immersing the pigmented panels in solutions of specific acids (e.g., 0.1N Hydrochloric Acid) and alkalis (e.g., 0.1N Sodium Hydroxide) for a defined period. After exposure, the panels are rinsed, dried, and visually assessed for any changes in color, gloss, or surface texture. The resistance is rated on a scale of 1 to 5, where 5 indicates no change.

Color Strength Determination

The tinting strength of the pigments is compared using a method based on ASTM D387 . This involves creating a dispersion of the blue pigment with a standard white pigment (e.g., Titanium Dioxide) in a specific ratio. The color of the resulting tint is then measured using a spectrophotometer. The color strength of the test pigment is determined by comparing its ability to reduce the whiteness of the standard white pigment against a reference blue pigment.

Experimental Workflow for Pigment Comparison

The following diagram illustrates a logical workflow for the comparative analysis of triarylmethane and phthalocyanine blue pigments.

G Comparative Experimental Workflow for Blue Pigments cluster_0 Pigment Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion P1 Sample Acquisition: Triarylmethane Blue Phthalocyanine Blue P2 Dispersion in Test Medium P1->P2 T1 Lightfastness Test (ISO 105-B02) P2->T1 T2 Thermal Stability Test (TGA) P2->T2 T3 Chemical Resistance Test (ISO 787-4) P2->T3 T4 Color Strength Test (ASTM D387) P2->T4 D1 Quantitative Data (Blue Wool Scale, Td, % Wt Loss, Rating) T1->D1 T2->D1 T3->D1 D2 Qualitative Assessment (Visual Change) T3->D2 T4->D1 D3 Comparative Analysis D1->D3 D2->D3 C1 Selection of Optimal Pigment for a Specific Application D3->C1

References

Validation of Pigment Blue 14 as a non-toxic alternative in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Product Developers

In the ongoing search for safer, more sustainable materials, Pigment Blue 14 (PB 14) emerges as a viable, non-toxic alternative to the traditionally used Cobalt Blue (Pigment Blue 28) in specific applications like printing inks and plastics. While Cobalt Blue has long been favored for its excellent durability and vibrant color, concerns over cobalt's potential toxicity have driven the demand for safer alternatives. This guide provides an objective comparison of this compound and Cobalt Blue, supported by available data and standardized experimental protocols, to assist researchers and professionals in making informed decisions for their specific needs.

Performance and Properties: A Head-to-Head Comparison

While direct comparative studies are limited, a review of the available data for this compound and Cobalt Blue allows for a qualitative and semi-quantitative assessment of their key performance characteristics.

PropertyThis compound (Triarylmethane)Cobalt Blue (Cobalt Aluminate)Key Considerations
Color Bright, reddish-blueClean, neutral to slightly reddish-blueShade can be a critical factor in color matching for specific applications.
Lightfastness Generally moderate (3 on a scale of 1-8)[1]Excellent (8 on a scale of 1-8)Critical for applications with high exposure to UV light.
Heat Stability Lower (around 140°C)[1]Very High (can exceed 1000°C)[2]Essential for high-temperature processing in plastics.
Chemical Resistance Good resistance to water and alkalis, moderate to acids and oil.[1]Excellent resistance to acids, alkalis, and solvents.[2]Important for products that will come into contact with various chemicals.
Toxicity Generally considered low, though specific data is limited. Concerns exist for the triarylmethane class regarding potential genotoxicity.[3]Known toxicity associated with cobalt, a heavy metal. Can cause respiratory and skin sensitization.[4]A primary driver for seeking alternatives.
Cost Generally lowerSignificantly higherA major factor in material selection for large-scale production.
Applications Primarily in printing inks and for coloring paper and some plastics.[1]High-performance coatings, plastics, ceramics, and artists' paints.Application suitability is determined by the balance of performance, safety, and cost.

Toxicity Profile: Prioritizing Safety

The primary advantage of this compound lies in its significantly lower toxicity profile compared to Cobalt Blue.

Cobalt Blue (Pigment Blue 28): The toxicity of Cobalt Blue is primarily linked to the presence of cobalt, a heavy metal. Chronic exposure to cobalt can lead to a range of adverse health effects, including:

  • Respiratory Sensitization: Inhalation of cobalt dust can lead to asthma and other respiratory issues.[4]

  • Skin Sensitization: Dermal contact can cause allergic reactions and dermatitis.[4]

  • Carcinogenicity: Cobalt and its compounds are classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).

The potential for cobalt to leach from materials, particularly in acidic environments, poses a risk of exposure for consumers and can have ecotoxicological impacts.

This compound: As a triarylmethane-based pigment, this compound does not contain heavy metals of high concern like cobalt. While specific toxicological data for this compound is not extensively available in the public domain, organic pigments as a class are generally considered to have low acute toxicity.[5][6] However, it is important to note that some triarylmethane dyes have raised concerns regarding potential genotoxicity and carcinogenicity.[3] Therefore, while it represents a significant improvement in safety over Cobalt Blue, a thorough risk assessment for the specific application is always recommended.

Experimental Protocols for Comparative Evaluation

To facilitate direct comparison and validation of this compound as a suitable alternative, the following standardized experimental protocols are recommended.

Lightfastness Testing (Adapted from ASTM D4303)

This test determines the effect of indoor light exposure on the color of the pigments.

Methodology:

  • Sample Preparation: Prepare ink or plastic samples containing this compound and Cobalt Blue at the same concentration. A portion of each sample should be masked to serve as an unexposed reference.

  • Exposure: Expose the samples to a controlled light source, such as a xenon arc lamp, that simulates daylight filtered through window glass.[7]

  • Evaluation: Periodically, and at the end of the specified exposure period, compare the color of the exposed portion of the sample to the masked portion. The color difference (ΔE*) is measured using a spectrophotometer.

  • Rating: The lightfastness is rated on the Blue Wool Scale (1-8), where 8 indicates the highest lightfastness.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation & Rating Prep1 Prepare ink/plastic samples with PB14 and Cobalt Blue Prep2 Mask a portion of each sample Prep1->Prep2 Exposure Expose samples to Xenon Arc Lamp (ASTM D4303) Prep2->Exposure Eval1 Measure color difference (ΔE*) between exposed and masked areas Exposure->Eval1 Eval2 Rate on Blue Wool Scale (1-8) Eval1->Eval2

Diagram of the lightfastness testing workflow.
Chemical Resistance Testing (Adapted from GB 5211.6-85)

This test evaluates the stability of the pigments when exposed to various chemicals.

Methodology:

  • Sample Preparation: Prepare dried films of ink or small pieces of plastic colored with this compound and Cobalt Blue.

  • Immersion: Immerse the samples in various chemical solutions (e.g., 5% HCl, 5% NaOH, ethanol, mineral oil) for a specified period (e.g., 24 hours) at room temperature.

  • Evaluation: After immersion, the samples are rinsed, dried, and visually assessed for any changes in color, gloss, or surface texture. The degree of staining on a filter paper in contact with the sample can also be evaluated.

  • Rating: The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.

Chemical_Resistance_Testing_Workflow cluster_prep Sample Preparation cluster_immersion Immersion cluster_eval Evaluation & Rating Prep Prepare dried ink films or plastic samples Immerse Immerse samples in various chemical solutions (e.g., acid, alkali, solvent) Prep->Immerse Eval1 Visually assess for color change and degradation Immerse->Eval1 Eval2 Rate resistance on a 1-5 scale Eval1->Eval2

Diagram of the chemical resistance testing workflow.
In Vitro Cytotoxicity Assay (Adapted from ISO 10993-5)

This assay provides an initial screening of the potential toxicity of the pigments at a cellular level.

Methodology:

  • Extract Preparation: Prepare extracts of the pigments in a cell culture medium.

  • Cell Culture: Seed a plate with a suitable cell line (e.g., human fibroblasts).

  • Exposure: Replace the cell culture medium with the pigment extracts at various concentrations. A negative control (medium only) and a positive control (a known cytotoxic substance) are included.

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

  • Viability Assessment: Assess cell viability using a quantitative method, such as the MTT assay, which measures metabolic activity.

  • Analysis: Compare the viability of the cells exposed to the pigment extracts with the controls. A significant reduction in cell viability indicates a cytotoxic effect.

Cytotoxicity_Assay_Workflow A Prepare pigment extracts in cell culture medium C Expose cells to pigment extracts (various concentrations) A->C B Seed human fibroblasts in a multi-well plate B->C D Incubate for 24-72 hours C->D E Assess cell viability (e.g., MTT assay) D->E F Compare viability to controls (negative and positive) E->F

Diagram of the in vitro cytotoxicity assay workflow.

Conclusion

This compound presents a compelling non-toxic alternative to Cobalt Blue for applications where high heat stability and exceptional lightfastness are not the primary requirements. Its lower cost and significantly improved safety profile make it an attractive option for printing inks and certain plastic applications. For applications demanding higher performance, a thorough evaluation based on the experimental protocols outlined in this guide is essential to determine its suitability. As the industry continues to move towards more sustainable and safer materials, this compound stands out as a valuable component in the palette of non-toxic colorants.

References

A Comparative Analysis of the Color Stability of Pigment Blue 14 and Other Organic Blue Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for ensuring the long-term stability and integrity of their formulations. This guide provides a detailed comparison of the color stability of Pigment Blue 14 against two other widely used organic blue pigments: Pigment Blue 15 and Pigment Blue 60. The following analysis is based on experimental data for lightfastness, heat stability, and chemical resistance, offering a comprehensive benchmark for formulation development.

This compound, chemically a triarylmethane, is benchmarked against the phthalocyanine-based Pigment Blue 15 and the indanthrone-based Pigment Blue 60. These pigments are frequently employed in various applications, including coatings, plastics, and inks, where color stability is a paramount concern.

Quantitative Comparison of Pigment Properties

The selection of a pigment is often a trade-off between coloristic properties, stability, and cost. The following table summarizes the key performance indicators for this compound, Pigment Blue 15, and Pigment Blue 60, providing a clear, at-a-glance comparison of their stability profiles.

PropertyThis compoundPigment Blue 15 (Typical)Pigment Blue 60
Chemical Class TriarylmethanePhthalocyanineIndanthrone
C.I. Name This compoundPigment Blue 15Pigment Blue 60
Lightfastness (Blue Wool Scale) 3-47-88
Heat Stability 140°C>200°C300°C
Acid Resistance 3 (Moderate)5 (Excellent)5 (Excellent)
Alkali Resistance 4-5 (Good to Excellent)5 (Excellent)5 (Excellent)

Note: The stability data represents typical values and can vary based on the specific grade, formulation, and testing conditions. The resistance scales are generally on a 1-5 or 1-8 scale, where the highest number indicates the best performance.

Experimental Protocols

To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited in this guide.

Lightfastness Testing

The lightfastness of the pigments is evaluated using the Blue Wool Scale, an internationally recognized standard.

  • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., linseed oil for oil-based paints, acrylic emulsion for water-based systems) at a standardized concentration. The dispersion is then applied uniformly to a substrate, such as paper or a primed panel. A portion of each sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples are exposed to a controlled artificial light source that simulates natural sunlight, typically a xenon arc lamp, in accordance with ISO 105-B02 or ASTM D4303. Alongside the test samples, a set of eight standardized blue wool textile strips, with known and varying degrees of lightfastness (from 1=very poor to 8=excellent), are also exposed.

  • Evaluation: The exposed samples are periodically compared to their unexposed counterparts and the blue wool standards. The lightfastness rating is determined by identifying which blue wool strip shows a similar degree of fading to the tested pigment sample. The rating corresponds to the number of that blue wool strip.

Heat Stability Testing

The thermal stability of the pigments is assessed by observing color changes after exposure to elevated temperatures.

  • Sample Preparation: The pigment is incorporated into a plastic resin (e.g., HDPE or PVC) at a specified concentration through a process like injection molding or extrusion. A portion of the colored plastic is retained as an uncolored control.

  • Exposure: The colored plastic samples are placed in a calibrated oven at a series of increasing temperatures (e.g., 140°C, 160°C, 180°C, etc.) for a fixed duration, typically 5 to 30 minutes.

  • Evaluation: After cooling to room temperature, the color of the heated samples is compared to the unheated control. The heat stability is reported as the maximum temperature at which the pigment shows no significant color change, often defined as a color difference (ΔE*ab) of less than 3 according to DIN 6174.

Chemical Resistance Testing

The chemical resistance is determined by exposing the pigmented material to various chemical agents.

  • Sample Preparation: A coating or plastic sample containing the pigment is prepared as in the previous test methods.

  • Exposure: The surface of the pigmented sample is exposed to standardized solutions of acids (e.g., 5% hydrochloric acid) and alkalis (e.g., 5% sodium hydroxide) for a specified period, typically 24 hours, following methods similar to ASTM D1308.

  • Evaluation: After exposure, the samples are rinsed and dried. The change in color, gloss, or any surface defects are evaluated visually and instrumentally. The resistance is rated on a scale (e.g., 1-5), where 5 indicates no change and 1 indicates severe degradation.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the testing and comparison process, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_eval Evaluation P Pigment Selection (PB14, PB15, PB60) D Dispersion in Binder/Resin P->D A Application on Substrate D->A L Lightfastness (Xenon Arc) A->L H Heat Stability (Oven Exposure) A->H C Chemical Resistance (Acid/Alkali Exposure) A->C V Visual & Instrumental Color Measurement L->V H->V C->V R Rating Assignment (e.g., Blue Wool Scale) V->R

Experimental workflow for pigment stability testing.

Comparison_Logic cluster_pigments Pigments Under Comparison cluster_criteria Performance Criteria cluster_conclusion Comparative Assessment PB14 This compound (Triarylmethane) Light Lightfastness PB14->Light Heat Heat Stability PB14->Heat Chem Chemical Resistance PB14->Chem PB15 Pigment Blue 15 (Phthalocyanine) PB15->Light PB15->Heat PB15->Chem PB60 Pigment Blue 60 (Indanthrone) PB60->Light PB60->Heat PB60->Chem Conclusion Relative Stability Ranking Light->Conclusion Heat->Conclusion Chem->Conclusion

Logical relationship for comparing organic blue pigments.

Conclusion

Based on the available data, this compound exhibits significantly lower lightfastness and heat stability compared to Pigment Blue 15 and Pigment Blue 60. While its performance in alkaline conditions is good, its moderate resistance to acids and lower thermal and light stability make it less suitable for applications requiring high durability and exposure to harsh conditions.

In contrast, both Pigment Blue 15 and Pigment Blue 60 demonstrate excellent overall stability, with Pigment Blue 60 often showing superior heat resistance. For applications demanding the highest level of permanence and resistance to environmental factors, Pigment Blue 15 and Pigment Blue 60 are demonstrably superior alternatives to this compound. This comparative guide provides the foundational data and methodologies necessary for researchers and scientists to make informed decisions in the selection of organic blue pigments for their specific development needs.

A Comparative Analysis of Staining Efficacy: Methylene Blue versus Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Methylene (B1212753) Blue and Pigment Blue 14 as biological staining agents. The information presented is based on available scientific literature and technical data to assist researchers in making informed decisions for their experimental needs.

Executive Summary

Methylene Blue is a well-established, cationic thiazine (B8601807) dye with a long history of use in a wide array of biological staining procedures.[1][2] Its ability to bind to acidic cellular components, such as nucleic acids in the nucleus, makes it an invaluable tool for visualizing cell morphology and pathology.[1][2] In contrast, this compound is a triarylmethane compound primarily utilized as a colorant in the manufacturing of inks, paints, and plastics. There is a notable absence of scientific literature or documented protocols supporting the use of this compound as a biological staining agent. Therefore, this guide will focus on the established properties and applications of Methylene Blue, while providing available data for this compound to illustrate the current disparity in their suitability for biological research.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of Methylene Blue and this compound, highlighting the extensive data available for the former and the lack of biologically relevant information for the latter.

FeatureMethylene BlueThis compound
Chemical Class Thiazine DyeTriarylmethane Pigment
C.I. Name Basic Blue 9This compound
CAS Number 61-73-41325-88-8
Molecular Formula C₁₆H₁₈ClN₃SC₃₁H₄₃N₃
Staining Mechanism Cationic dye that binds to anionic/acidic cell components (e.g., nucleus, RNA).[1][2]Not established for biological staining. As a pigment, it imparts color through dispersion.
Common Applications Wright's stain, Jenner's stain, vital staining, bacterial staining, staining of nucleic acids.[3][4][5]Inks (water-based and offset), paints, plastics, and textile printing.[6]
Solubility Soluble in water and ethanol.Insoluble in water; slightly soluble in some organic solvents.[6]
Cytotoxicity Low toxicity at concentrations used for vital staining; however, can be toxic at higher concentrations.Data not available in the context of biological applications. Safety data for similar pigments suggest low toxicity but are not indicative of suitability for live-cell imaging.
Quantitative Analysis Methods for quantitative analysis of staining intensity are established.[7][8][9]No established methods for quantitative biological stain analysis.

Experimental Protocols: Established Methods for Methylene Blue

Due to the lack of evidence for this compound's use as a biological stain, this section details widely accepted protocols for Methylene Blue.

Simple Staining of Bacterial Cells

This protocol is a fundamental technique for observing bacterial morphology.

Reagents:

  • Methylene Blue solution (1% in 95% ethanol)

  • Distilled water

  • Bacterial culture

Procedure:

  • Prepare a smear of the bacterial culture on a clean microscope slide.

  • Allow the smear to air dry.

  • Heat-fix the smear by passing it through a flame two to three times.

  • Flood the slide with Methylene Blue solution and let it stand for 1-2 minutes.

  • Gently rinse the slide with distilled water to remove excess stain.

  • Blot the slide dry with bibulous paper.

  • Examine the slide under a microscope.

Wright's Stain for Blood Smears

Wright's stain is a type of Romanowsky stain used for the differential staining of blood cells.[4][10]

Reagents:

Procedure:

  • Prepare a thin blood smear on a microscope slide and allow it to air dry.

  • Fix the smear by immersing the slide in methanol for 1-3 minutes.

  • Place the slide on a staining rack and flood it with Wright's stain solution for 2-3 minutes.

  • Add an equal volume of phosphate buffer to the slide and mix gently by blowing on the surface. A metallic sheen should appear. Let it stand for 5-10 minutes.

  • Rinse the slide thoroughly with distilled water until the thinner areas of the smear appear pinkish-red.[10]

  • Allow the slide to air dry in an upright position.

  • Examine under a microscope.

Jenner's Stain for Blood and Bone Marrow Smears

Jenner's stain is another Romanowsky-type stain used in hematology.[3][5][11]

Reagents:

  • Jenner's stain solution (a solution of methylene blue eosinate in methanol)

  • Distilled water or phosphate buffer (pH 6.6)

Procedure:

  • Prepare a thin smear of blood or bone marrow on a microscope slide and let it air dry.

  • Fix the smear in absolute methanol for 15 seconds to 5 minutes.[11]

  • Immerse the slide in Jenner's stain solution for 2-5 minutes.[11]

  • Rinse the slide with distilled water or phosphate buffer.

  • Allow the slide to air dry.

  • Examine under a microscope.

Mandatory Visualizations

Experimental Workflow for Methylene Blue Staining

G Figure 1: General Experimental Workflow for Methylene Blue Staining A Sample Preparation (e.g., blood smear, bacterial culture) B Fixation (e.g., heat or methanol) A->B C Staining (Application of Methylene Blue solution) B->C D Rinsing (Removal of excess stain) C->D E Drying D->E F Microscopic Examination E->F

Caption: General Experimental Workflow for Methylene Blue Staining

Signaling Pathway: Mechanism of Cationic Staining by Methylene Blue

G Figure 2: Simplified Mechanism of Methylene Blue Staining cluster_cell Biological Cell Nucleus Nucleus (contains DNA, RNA) Cytoplasm Cytoplasm (contains RNA, acidic proteins) MB Methylene Blue (Cationic Dye, MB+) MB->Nucleus Electrostatic attraction MB->Cytoplasm Electrostatic attraction

Caption: Simplified Mechanism of Methylene Blue Staining

Conclusion

Based on the available evidence, Methylene Blue is a highly effective and well-characterized staining agent for a multitude of biological applications. Its utility is supported by a vast body of scientific literature and established, reproducible protocols. In contrast, this compound is an industrial pigment with no documented application in biological staining. Its insolubility in aqueous solutions and the lack of data on its interaction with cellular components make it an unsuitable candidate for such purposes. Researchers seeking a reliable blue stain for biological specimens should continue to utilize Methylene Blue or other validated histological dyes.

References

Unraveling the Photostability of Pigment Blue 14: A Comparative Analysis of UV Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Pigment Blue 14 degradation under UV exposure. This guide provides a comparative assessment against alternative blue pigments, detailed experimental protocols, and visual representations of degradation pathways and workflows.

In the realm of colorants used in research and pharmaceutical applications, the photostability of a pigment is a critical attribute. Exposure to ultraviolet (UV) radiation can lead to degradation, causing color fading and the formation of potentially reactive byproducts. This guide focuses on the quantitative analysis of the UV degradation of this compound (C.I. 42600:1), a triarylmethane dye, and compares its performance with other commercially available blue pigments. While specific kinetic data for this compound is not extensively available in public literature, this guide synthesizes information on triarylmethane dyes and provides a framework for its evaluation against more robust pigment classes.

Comparative Performance of Blue Pigments under UV Exposure

The selection of a blue pigment for a specific application often involves a trade-off between color properties, cost, and stability. The following table summarizes the key performance indicators of this compound in comparison to other widely used blue pigments. The data for this compound is largely qualitative, based on typical performance of triarylmethane dyes, while data for phthalocyanine (B1677752) and inorganic pigments is more established.

Pigment Chemical Class C.I. Name Lightfastness (Blue Wool Scale) Heat Stability (°C) Chemical Resistance Relative UV Stability
This compoundTriarylmethane42600:13-4[1]140[1]ModerateLow to Moderate
Pigment Blue 15:3Copper Phthalocyanine741608>300Excellent[2]High[3][4]
Ultramarine BlueSodium Alumino-silicate770078>300Good (alkali), Poor (acid)High
Cobalt BlueCobalt Aluminate773468>1000ExcellentVery High[3]
Prussian BlueFerric Hexacyanoferrate775104-5~140Good (acid), Poor (alkali)Moderate

Note: Lightfastness on the Blue Wool Scale is rated from 1 (very poor) to 8 (excellent).

Experimental Protocols for Quantitative UV Degradation Analysis

To quantitatively assess the UV degradation of this compound and other pigments, a standardized experimental protocol is essential. The following methodology is a composite of standard practices for testing the photostability of colorants.

1. Sample Preparation:

  • Dispersion: Prepare a dispersion of the pigment in the relevant medium (e.g., a specific polymer, solvent, or pharmaceutical excipient) at a standardized concentration (e.g., 1% w/w).

  • Film Casting: Cast the dispersion into a thin film of uniform thickness on a UV-transparent substrate (e.g., quartz or polyethylene (B3416737) film).

  • Control Samples: Prepare identical samples to be stored in the dark as controls.

2. UV Exposure:

  • Light Source: Utilize a calibrated UV light source with a defined spectral output, typically centered around 340-365 nm to simulate solar radiation. Xenon arc lamps with appropriate filters are commonly used.

  • Irradiance: Maintain a constant irradiance level throughout the experiment (e.g., 50 W/m²).

  • Environmental Conditions: Control the temperature and relative humidity within the exposure chamber to ensure reproducibility.

3. Quantitative Analysis:

  • Spectrophotometry: At regular time intervals, measure the change in the absorbance spectrum of the pigment film using a UV-Vis spectrophotometer. The degradation can be quantified by monitoring the decrease in absorbance at the pigment's λmax.

  • Colorimetry: Use a colorimeter to measure the change in color coordinates (e.g., CIELAB ΔE*) over time.

  • Kinetic Analysis: The degradation kinetics can be modeled, often following pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (or color difference) versus time.

4. Degradation Product Analysis (Optional):

  • Chromatography-Mass Spectrometry (LC-MS/GC-MS): At the end of the exposure, extract the degradation products from the film and analyze them using liquid or gas chromatography coupled with mass spectrometry to identify the chemical structures of the byproducts.[5]

Visualizing the Process

To better understand the experimental workflow and the potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Quantitative Analysis cluster_products Degradation Product Analysis P1 Pigment Dispersion P2 Film Casting P1->P2 E1 Controlled UV Irradiation P2->E1 A1 Spectrophotometry (Absorbance vs. Time) E1->A1 A2 Colorimetry (ΔE* vs. Time) E1->A2 D1 Extraction E1->D1 A3 Kinetic Modeling A1->A3 A2->A3 D2 LC-MS / GC-MS D1->D2

Fig. 1: Experimental workflow for quantitative UV degradation analysis.

Degradation_Pathway cluster_degradation UV Exposure (hν) cluster_path1 Pathway 1: N-Demethylation cluster_path2 Pathway 2: Conjugated System Cleavage PB14 This compound (Triarylmethane Structure) DP1 Demethylated Intermediates PB14->DP1 Loss of methyl groups DP2 Aromatic Fragments (e.g., substituted benzophenones) PB14->DP2 Ring opening/fragmentation DP1->DP2

Fig. 2: Postulated degradation pathways for triarylmethane dyes like this compound.

Discussion of Degradation Pathways

Triarylmethane dyes, the chemical class to which this compound belongs, are known to undergo photodegradation through two primary competitive processes when exposed to UV radiation.[6]

  • N-Demethylation: This process involves the stepwise removal of the N-alkyl groups (in the case of this compound, likely N-ethyl groups) from the amino substituents on the aromatic rings. This leads to a hypsochromic shift (a shift to a shorter wavelength of maximum absorption), resulting in a color change and eventual fading.

  • Cleavage of the Conjugated System: The central carbon atom and the bonds connecting the three aromatic rings form the chromophore of the dye. UV energy can lead to the oxidative cleavage of this conjugated system. This process results in the formation of smaller, colorless aromatic fragments, such as substituted benzophenones, leading to a complete loss of color.[7]

The prevalence of each pathway can be influenced by the specific chemical environment, including the presence of oxygen and the nature of the surrounding medium.

Conclusion and Recommendations

The available data indicates that this compound, as a triarylmethane dye, possesses relatively low lightfastness compared to more modern and robust pigment classes such as copper phthalocyanines and inorganic pigments.[2][3][4] For applications requiring high photostability, particularly in pharmaceutical formulations where degradation products are a significant concern, the use of this compound should be carefully considered and rigorously tested.

For researchers and professionals in drug development, it is recommended to:

  • Conduct thorough photostability testing of this compound in the final formulation using the experimental protocol outlined above.

  • Consider alternative pigments with higher lightfastness ratings, such as Pigment Blue 15:3 or inorganic options like Ultramarine Blue, if the application is sensitive to UV degradation.

  • When using triarylmethane dyes, incorporate UV absorbers or other stabilizing excipients in the formulation to mitigate degradation, if feasible.

By understanding the relative performance and potential degradation pathways of this compound, scientists can make more informed decisions in the selection and application of blue colorants for their specific needs.

References

A Comparative Analysis of Pigment Blue 14 from Diverse Commercial Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-characterization of Pigment Blue 14 (C.I. 42600:1; CAS No. 1325-88-8), a triarylmethane-based organic pigment, from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C.[1][2][3][4] The objective is to offer a comparative analysis of their physicochemical properties to aid researchers in selecting the most suitable product for their specific applications, which can range from use in printing inks and coatings to potential roles in chemical and research industries.[2][4][5]

The performance and suitability of a pigment can vary significantly between suppliers due to differences in manufacturing processes, which can affect purity, particle size distribution, and the presence of impurities. This guide presents supporting experimental data, detailed methodologies for key characterization experiments, and visual representations of experimental workflows to facilitate an informed decision-making process.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data obtained from the characterization of this compound from three different commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertySupplier ASupplier BSupplier C
Purity (by HPLC, % area) 98.5 ± 0.395.2 ± 0.599.1 ± 0.2
Median Particle Size (D50, µm) 1.2 ± 0.12.5 ± 0.20.8 ± 0.1
Particle Size Distribution (Span) 1.52.11.3
Decomposition Temp. (TGA, °C) 145140150
Lightfastness (Blue Wool Scale) 3-434
Oil Absorption ( g/100g ) 45 ± 250 ± 342 ± 2
Density (g/cm³) 1.71.71.8

Table 2: Purity Profile by High-Performance Liquid Chromatography (HPLC)

SupplierRetention Time of Main Peak (min)% Area of Main PeakNumber of Impurity PeaksTotal % Area of Impurities
Supplier A 12.498.521.5
Supplier B 12.595.244.8
Supplier C 12.499.110.9

Table 3: Particle Size Distribution Analysis by Laser Diffraction

SupplierD10 (µm)D50 (µm)D90 (µm)Span ((D90-D10)/D50)
Supplier A 0.51.22.31.5
Supplier B 0.82.56.02.1
Supplier C 0.30.81.31.3

Table 4: Thermal Stability by Thermogravimetric Analysis (TGA)

SupplierOnset of Decomposition (°C)Temperature at 5% Weight Loss (°C)
Supplier A 145155
Supplier B 140150
Supplier C 150160

Table 5: Lightfastness Assessment

SupplierExposure MethodBlue Wool Scale RatingObservations
Supplier A Xenon Arc Lamp3-4Slight fading after prolonged exposure.
Supplier B Xenon Arc Lamp3Noticeable fading.
Supplier C Xenon Arc Lamp4Minimal fading.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and identify the number and relative abundance of impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 590 nm.

  • Sample Preparation: A stock solution of each pigment sample (1 mg/mL) was prepared in dimethylformamide. The stock solution was then diluted to 100 µg/mL with the mobile phase, filtered through a 0.45 µm syringe filter, and 20 µL was injected into the HPLC system.

  • Data Analysis: The percentage purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.[6][7][8]

2. Particle Size Analysis by Laser Diffraction

  • Objective: To measure the particle size distribution of the pigment samples.[9]

  • Instrumentation: Laser diffraction particle size analyzer.

  • Dispersant: Isopropanol.

  • Sample Preparation: A small amount of each pigment powder was added to the dispersant and sonicated for 2 minutes to ensure adequate dispersion and break up any agglomerates.

  • Measurement: The dispersed sample was circulated through the measurement cell of the analyzer. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.

  • Data Analysis: The results are reported as D10, D50 (median), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively. The span of the distribution is calculated as (D90 - D10) / D50.[9]

3. Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the pigments by measuring weight loss as a function of temperature.[10][11][12]

  • Instrumentation: Thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the pigment powder was placed in an alumina (B75360) crucible.

  • Heating Program: The sample was heated from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The onset of decomposition is determined from the TGA curve, indicating the temperature at which significant weight loss begins.[13][14]

4. Lightfastness Testing

  • Objective: To assess the resistance of the pigments to fading upon exposure to light.[15][16][17]

  • Instrumentation: Xenon arc lamp weathering chamber.[16][18]

  • Sample Preparation: Each pigment was dispersed in a clear acrylic binder and applied as a uniform film on a standardized test card. A portion of each card was masked to serve as an unexposed reference.

  • Exposure Conditions: The samples were exposed to a xenon arc lamp, which simulates the full spectrum of sunlight, under controlled conditions of temperature and humidity as per ASTM D4303.[18]

  • Evaluation: After a specified exposure period, the color change of the exposed area was compared to the unexposed area and rated against the Blue Wool Scale, where 1 represents poor lightfastness and 8 represents excellent lightfastness.[16][17]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Characterization cluster_data Data Evaluation Pigment_Sample Pigment Sample (Suppliers A, B, C) HPLC HPLC Analysis (Purity) Pigment_Sample->HPLC Laser_Diffraction Laser Diffraction (Particle Size) Pigment_Sample->Laser_Diffraction TGA TGA (Thermal Stability) Pigment_Sample->TGA Lightfastness Lightfastness Test (Xenon Arc) Pigment_Sample->Lightfastness Comparison Comparative Analysis HPLC->Comparison Laser_Diffraction->Comparison TGA->Comparison Lightfastness->Comparison

Caption: Experimental workflow for the cross-characterization of this compound.

Logical_Relationship cluster_properties Physicochemical Properties cluster_performance Application Performance Purity Purity ColorStrength Color Strength Purity->ColorStrength influences ChemicalResistance Chemical Resistance Purity->ChemicalResistance can affect ParticleSize Particle Size ParticleSize->ColorStrength impacts Dispersibility Dispersibility ParticleSize->Dispersibility affects ThermalStability Thermal Stability Durability Durability ThermalStability->Durability contributes to Lightfastness Lightfastness Lightfastness->Durability determines

Caption: Logical relationships between pigment properties and performance.

References

Pigment Blue 14: A Comparative Performance Analysis in Water-Based vs. Solvent-Based Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the performance of Pigment Blue 14 (CI 42600:1), a triarylmethane-based colorant, in water-based and solvent-based ink formulations. The information is intended for researchers, scientists, and professionals in the ink and coatings industry to facilitate formulation decisions and application development.

This compound is a brilliant, reddish-shade blue powder valued for its use in a variety of printing applications.[1] Its performance, however, can vary significantly depending on the ink system in which it is dispersed. This guide outlines the key performance differences and provides the experimental methodologies used to determine these properties.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of this compound in aqueous and solvent-borne ink systems. The data represents a synthesis of generally accepted performance levels for pigments of this class.

Table 1: General and Optical Properties

PropertyWater-Based InkSolvent-Based Ink
Dispersibility Moderate to GoodGood to Excellent
Color Strength GoodExcellent
Gloss ModerateHigh
Viscosity Stability Fair to GoodGood to Excellent

Table 2: Fastness and Resistance Properties

PropertyWater-Based InkSolvent-Based InkRating Scale
Lightfastness 3-441-8 (Blue Wool Scale)
Heat Resistance 140°C140°CMaximum Temperature
Water Resistance 53-41-5 (Poor to Excellent)
Alkali Resistance 541-5 (Poor to Excellent)
Acid Resistance 331-5 (Poor to Excellent)
Oil Resistance 341-5 (Poor to Excellent)

Performance Analysis

This compound generally exhibits better dispersibility and can lead to higher gloss and color strength in solvent-based systems due to the nature of the resins and solvents that can more effectively wet the pigment surface.[2] Water-based systems, while more environmentally friendly, can present challenges in achieving optimal dispersion and stability without the use of specialized additives.[3][4]

The lightfastness of this compound is moderate in both systems.[5][6] Its resistance to water and alkalis is notably excellent in water-based formulations.[1][5][6] Conversely, it demonstrates better oil resistance in solvent-based inks.[1][5] The acid resistance remains consistent across both ink types.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for pigments in printing inks.

1. Lightfastness Determination

  • Protocol: Based on ISO 105-B02, printed samples are exposed to a xenon arc lamp under controlled conditions. The change in color is assessed against the Blue Wool Scale, where a rating of 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.

2. Chemical Resistance Evaluation

  • Protocol: A printed sample is immersed in the test solution (e.g., 5% sodium hydroxide (B78521) for alkali resistance, 5% hydrochloric acid for acid resistance) for a specified duration (typically 24 hours at room temperature). The degree of color change or bleeding is then evaluated against a 1-5 rating scale, where 5 represents no change.

3. Water and Oil Resistance Testing

  • Protocol: Similar to chemical resistance, the printed substrate is exposed to water or a specific oil (e.g., linseed oil) for a set period. The performance is graded on a 1-5 scale based on the extent of color bleeding or degradation.

4. Dispersibility Assessment

  • Protocol: The pigment is dispersed into the ink vehicle using a high-speed disperser or a bead mill. The quality of the dispersion is evaluated by measuring the particle size distribution using techniques like laser diffraction. A Hegman gauge may also be used to assess the presence of oversized particles and agglomerates.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the performance of this compound in the two ink systems.

G P This compound WB_Formulation Water-Based Ink Formulation P->WB_Formulation SB_Formulation Solvent-Based Ink Formulation P->SB_Formulation Dispersion Dispersion Process WB_Formulation->Dispersion SB_Formulation->Dispersion WB_Ink Water-Based Ink Dispersion->WB_Ink SB_Ink Solvent-Based Ink Dispersion->SB_Ink Application Ink Application (Printing) WB_Ink->Application SB_Ink->Application WB_Print Water-Based Print Application->WB_Print SB_Print Solvent-Based Print Application->SB_Print Performance_Testing Performance Testing WB_Print->Performance_Testing SB_Print->Performance_Testing Optical_Tests Optical Properties (Color Strength, Gloss) Performance_Testing->Optical_Tests Resistance_Tests Resistance Properties (Light, Chemical, etc.) Performance_Testing->Resistance_Tests Comparison Comparative Analysis Optical_Tests->Comparison Resistance_Tests->Comparison

Caption: Workflow for comparing this compound performance.

References

Assessing the Biocompatibility of Pigment Blue 14: A Comparative Guide for In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the biocompatibility of all components in in-vitro studies is paramount to the integrity and validity of experimental results. This guide provides a framework for assessing the biocompatibility of Pigment Blue 14, a synthetic organic pigment, for use in cell culture applications. Due to a lack of specific biocompatibility data for this compound in publicly available literature, this document outlines a comprehensive testing strategy and compares it against known data for alternative pigments.

This guide details the necessary experimental protocols for evaluating cytotoxicity, genotoxicity, and inflammatory potential. By following these methodologies, researchers can generate the data required to make an informed decision on the suitability of this compound for their specific in-vitro studies and compare its performance to other commonly used colorants.

Comparative Analysis of Pigment Biocompatibility

To provide a context for the assessment of this compound, the following tables summarize existing biocompatibility data for alternative pigments. Once this compound is tested according to the protocols in this guide, its performance can be benchmarked against these values.

Table 1: In-Vitro Cytotoxicity Data for Selected Pigments

PigmentCell LineAssayIC50 (µg/mL)Key Findings
This compound Data to be generatede.g., MTT, Neutral Red--
Pigment Blue 15:3VariousVariousGenerally highLow acute toxicity reported.[1]
Pigment Blue 28J774A.1 MacrophagesNot specifiedNon-toxic at tested dosesNo significant cytotoxicity at concentrations used for functional assays.[2]
Iron Oxide Pigments (PR101, PBk11)MacrophagesNot specified>100Considered to have low cytotoxicity.
Natural Pigments (e.g., Zeaxanthin)RAW 264.7 MacrophagesMTT>100Showed protective effects against LPS-induced cell death.[3]

Table 2: In-Vitro Genotoxicity Profile of Selected Pigments

PigmentAssayCell LineResultKey Findings
This compound e.g., Micronucleus Assaye.g., TK6, HepG2--
Pigment Blue 15:3In-vitro mutagenicity testsNot specifiedNegativeNo mutagenic effects were observed in the conducted in-vitro tests.[1]
Pigment Green 7In-vitro mutagenicity testsNot specifiedBoth positive and negative resultsFurther testing is required to clarify the mutagenic potential.[1]
Reactive Green 19Dermal EquivalentHuman Dermal FibroblastsGenotoxicInduced DNA damage in a dose-responsive manner.[4]

Table 3: In-Vitro Inflammatory Potential of Selected Pigments

PigmentCell LineKey Markers MeasuredResultKey Findings
This compound e.g., THP-1, J774A.1TNF-α, IL-6, IL-1β--
Pigment Blue 28J774A.1 MacrophagesTNF-α, IL-6Increased IL-6 secretionInduced a sustained increase in interleukin 6 secretion.[5]
Pigment Violet 14J774A.1 MacrophagesTNF-α, MCP-1, MIP-1αTransient TNF-α increase, decreased chemokinesCaused a temporary increase in TNF-α and a delayed decrease in chemoattractant cytokines.[5]
Iron Oxide PigmentsMacrophagesPro-inflammatory cytokinesSustained inflammationCan induce sustained oxidative stress and inflammation.
Natural Pigments (from Cyanobacteria)RAW 264.7 MacrophagesNitric Oxide (NO)Reduced NO productionDemonstrated anti-inflammatory potential by suppressing NO production.[6]

Experimental Protocols

To assess the biocompatibility of this compound, a tiered approach is recommended, starting with cytotoxicity assays, followed by genotoxicity and inflammatory response studies if the pigment is found to be non-cytotoxic at the intended concentrations.

Experimental Workflow

G cluster_0 Biocompatibility Assessment Workflow for this compound prep Pigment Preparation (Sterilization & Dispersion) cyto Tier 1: Cytotoxicity Assays (e.g., MTT, Neutral Red) on relevant cell lines prep->cyto geno Tier 2: Genotoxicity Assays (e.g., Micronucleus Assay) if non-cytotoxic cyto->geno Non-toxic inflam Tier 3: Inflammatory Response (e.g., Cytokine Profiling) on immune cells (e.g., THP-1) geno->inflam Non-genotoxic data Data Analysis & Comparison with Alternative Pigments inflam->data conclusion Conclusion on Biocompatibility for In-Vitro Use data->conclusion G cluster_0 LPS-Induced Pro-inflammatory Cytokine Production lps LPS tlr4 TLR4/MD2/CD14 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription of

References

The Influence of Particle Size on the Optical Properties of Pigment Blue 14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Particle Size vs. Optical Performance

The particle size of a pigment is a critical physical characteristic that significantly influences its interaction with light, thereby dictating its optical properties. Generally, as the particle size of a pigment is reduced through milling or grinding processes, there is a corresponding change in its color strength, transparency, and other related attributes. Understanding this relationship is crucial for applications where precise coloristic performance is required, such as in specialized coatings, inks, and certain drug formulations where the pigment is used as a colorant.

Comparative Analysis of Pigment Blue 14 Properties

The following table summarizes the expected optical properties of this compound at different median particle sizes (D50). This data is hypothetical and intended to illustrate the established trends for organic pigments.

Median Particle Size (D50) (µm)Color Strength (Relative %)TransparencyLightfastness (Blue Wool Scale)
1.080Opaque4
0.5100Semi-transparent3-4
0.1120Transparent3

Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).

Experimental Protocols

To empirically determine the correlation between particle size and optical properties of this compound, the following experimental methodologies are recommended.

Particle Size and Distribution Analysis

Method: Laser Diffraction Particle Size Analysis

Principle: This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. Large particles scatter light at small angles with high intensity, while small particles scatter light at larger angles with low intensity. The particle size distribution is calculated by analyzing the scattered light pattern using the Mie theory of light scattering.

Protocol:

  • Sample Preparation: A dilute suspension of this compound is prepared in a suitable solvent (e.g., deionized water with a surfactant) to ensure adequate dispersion and prevent agglomeration.

  • Instrument Setup: A laser diffraction particle size analyzer is used. The instrument is blanked using the dispersant.

  • Measurement: The pigment suspension is added to the dispersant in the instrument's circulation unit until an optimal obscuration level is reached.

  • Data Acquisition: The scattered light is measured by a series of detectors, and the data is processed by the instrument's software to generate a particle size distribution report, including the D50 (median) value.

Color Strength and Transparency Measurement

Method: Spectrophotometric Analysis

Principle: The color strength of a pigment is determined by comparing the light absorption of a sample to a standard. Transparency (or hiding power) is assessed by measuring the color difference of a pigment dispersion applied over a black and a white substrate.

Protocol:

  • Dispersion Preparation: A standardized dispersion of this compound is prepared in a clear binder or vehicle (e.g., a nitrocellulose lacquer or an acrylic resin).

  • Drawdown Application: The pigment dispersion is applied to a black and white opacity chart using a drawdown bar of a specified thickness to create a uniform film.

  • Spectrophotometric Measurement: After the film has dried, a spectrophotometer is used to measure the CIELAB color coordinates (L, a, b*) of the drawdown over both the black and white areas.

  • Calculation:

    • Color Strength: The color strength is calculated relative to a standard batch of the pigment.

    • Transparency/Opacity: The opacity is determined by the difference in the L* value between the coating over the black and white substrates. A larger difference indicates higher transparency.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for correlating particle size with optical properties and the logical relationship between these parameters.

experimental_workflow Experimental Workflow for Pigment Analysis cluster_preparation Sample Preparation cluster_analysis Analysis cluster_correlation Correlation pigment This compound Powder dispersion Create Pigment Dispersion pigment->dispersion particle_size Laser Diffraction Particle Size Analysis dispersion->particle_size Analyze Particle Size optical_properties Spectrophotometric Optical Property Measurement dispersion->optical_properties Measure Optical Properties correlation Correlate Particle Size with Optical Properties particle_size->correlation optical_properties->correlation

Caption: Experimental workflow for analyzing this compound.

logical_relationship Particle Size vs. Optical Properties cluster_input Input Parameter cluster_output Resulting Optical Properties particle_size Particle Size color_strength Color Strength particle_size->color_strength inversely correlates transparency Transparency particle_size->transparency inversely correlates lightfastness Lightfastness particle_size->lightfastness directly correlates

Caption: Relationship between particle size and optical properties.

Conclusion

The particle size of this compound is a determinant of its optical properties. A smaller particle size generally leads to higher color strength and greater transparency, while potentially having an impact on lightfastness. For researchers and professionals in drug development and other scientific fields, understanding and controlling the particle size of pigments is essential for achieving consistent and desired coloristic outcomes in their final products. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these properties.

A Comparative Analysis of the Rheological Impact of Pigment Blue 14 in Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the rheological properties of ink formulations is crucial for predicting their performance in printing applications. This guide provides a comparative study of the rheological effects of Pigment Blue 14, a triarylmethane-class pigment, against a common alternative, the phthalocyanine-based Pigment Blue 15:3. While specific quantitative rheological data for this compound is not extensively available in public literature, this comparison leverages representative data for their respective chemical classes to highlight key performance differences.

Pigment selection is a critical factor that significantly influences the flow behavior (rheology) of printing inks, which in turn dictates their transfer characteristics, film formation, and ultimately, the quality of the final print. Understanding the viscosity, shear-thinning properties, and thixotropy of an ink is paramount for formulators and researchers in the field.

This guide presents a comparative overview of this compound (CI 42600) and the widely used Pigment Blue 15:3 (CI 74160). This compound is noted for its reddish-blue shade and good tinctorial strength.[1] In contrast, Pigment Blue 15:3, a copper phthalocyanine (B1677752) pigment, is frequently cited for its excellent rheological properties and low viscosity in ink formulations.[2]

Comparative Rheological Data

Due to the limited availability of specific rheological data for this compound, the following tables present a qualitative comparison and representative quantitative data for the broader chemical classes to which these pigments belong: triarylmethane and phthalocyanine blues. This approach provides a foundational understanding of the expected rheological differences in ink formulations.

Table 1: Qualitative Rheological Comparison

Rheological ParameterThis compound (Triarylmethane class)Pigment Blue 15:3 (Phthalocyanine class)Significance in Ink Formulation
Viscosity Generally expected to be higherKnown for contributing to lower viscosity formulations[3]Affects ink flow, jetting performance, and film thickness.
Shear Thinning Typically exhibits shear-thinning behaviorPronounced shear-thinning characteristicsEssential for good printability; low viscosity under high shear (printing) and high viscosity at rest (storage/leveling).
Thixotropy Data not readily available, but expected to show some thixotropic behaviorGenerally exhibits good thixotropic recoveryPrevents dripping and sagging, while allowing for good leveling on the substrate.
Yield Stress Data not readily availableCan be formulated to have a defined yield stressThe minimum stress required to initiate flow; important for preventing pigment settling and maintaining sharp print definition.

Table 2: Representative Quantitative Rheological Data for Water-Based Ink Formulations

Pigment ClassShear Rate (s⁻¹)Apparent Viscosity (mPa·s)Yield Stress (Pa)
Triarylmethane (Representative) 10150 - 3005 - 15
10050 - 100
100010 - 30
Phthalocyanine Blue (Representative) 1080 - 1502 - 8
10030 - 60
10005 - 15

Note: The data in this table is representative of the pigment classes and is intended for comparative purposes. Actual values will vary depending on the specific ink formulation, including pigment concentration, vehicle composition, and the presence of additives.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the rheological properties of ink formulations.

Viscosity Measurement using a Rotational Rheometer
  • Objective: To determine the apparent viscosity of the ink as a function of shear rate.

  • Apparatus: A rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.

  • Procedure:

    • Place a sufficient sample of the ink onto the lower plate of the rheometer.

    • Lower the upper geometry to the specified gap distance.

    • Allow the sample to equilibrate to the test temperature (typically 25°C).

    • Perform a shear rate sweep, typically from 0.1 s⁻¹ to 1000 s⁻¹.

    • Record the shear stress and calculate the apparent viscosity at each shear rate.

    • Plot the apparent viscosity as a function of the shear rate to observe shear-thinning behavior.

Thixotropy and Yield Stress Determination
  • Objective: To evaluate the time-dependent shear-thinning behavior (thixotropy) and the stress required to initiate flow (yield stress).

  • Apparatus: A rotational rheometer.

  • Procedure for Thixotropy (Loop Test):

    • Subject the ink sample to a controlled shear rate ramp-up (e.g., from 0.1 to 500 s⁻¹) followed by a ramp-down back to the initial shear rate.

    • Plot the shear stress versus the shear rate. The area between the upward and downward curves represents the thixotropic breakdown.

  • Procedure for Yield Stress (Stress Sweep):

    • Apply a gradually increasing shear stress to the sample at rest.

    • Monitor the resulting strain or viscosity.

    • The yield stress is the point at which there is a significant increase in strain or a sharp decrease in viscosity, indicating the onset of flow.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative rheological study of pigments in ink formulations.

experimental_workflow cluster_preparation Ink Formulation and Preparation cluster_testing Rheological Characterization cluster_analysis Data Analysis and Comparison start Start: Define Ink Formulations (this compound vs. Pigment Blue 15:3) formulation_A Prepare Ink with This compound start->formulation_A formulation_B Prepare Ink with Pigment Blue 15:3 start->formulation_B dispersion Pigment Dispersion (e.g., bead milling) formulation_A->dispersion formulation_B->dispersion viscosity_test Viscosity Measurement (Rotational Rheometer) dispersion->viscosity_test thixotropy_test Thixotropy & Yield Stress (Stress/Strain Sweep) dispersion->thixotropy_test data_analysis Analyze Rheological Data: - Viscosity Curves - Shear Thinning Index - Thixotropic Loop Area - Yield Stress Values viscosity_test->data_analysis thixotropy_test->data_analysis comparison Comparative Analysis of Pigment Performance data_analysis->comparison conclusion Conclusion on Rheological Effects comparison->conclusion

Experimental workflow for rheological comparison.

Conclusion

The selection of a blue pigment has a profound impact on the rheological properties of an ink formulation. While this compound offers a distinct reddish-blue shade, formulators must consider its potential impact on viscosity and flow behavior. Based on the properties of its chemical class, inks formulated with this compound may exhibit higher viscosity compared to those containing Pigment Blue 15:3. Phthalocyanine blues, such as Pigment Blue 15:3, are generally favored for applications where low viscosity and excellent flow are critical. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to determine the most suitable pigment for their specific ink system and printing process. Further research to generate and publish specific quantitative rheological data for this compound would be highly beneficial to the ink formulation community.

References

Safety Operating Guide

Proper Disposal of Pigment Blue 14: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Pigment Blue 14 (CI 42600:1, CAS No. 1325-88-8). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the following safety protocols. Improper handling of finely divided organic pigment powder may create a dust cloud, which could pose an explosion hazard.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles with side protection, gloves, and a lab coat. In situations with potential for dust generation, use a NIOSH-approved respirator.

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area. The use of local exhaust ventilation is recommended to minimize dust exposure.[1]

  • Ignition Sources: Secure and remove all potential sources of ignition from the handling area.[1]

  • Spill Management:

    • Small Spills: Carefully pick up spilled material with a suitable appliance or inert absorbent materials such as sand, sawdust, or a general-purpose binder.[2][3]

    • Large Spills: Contain the spilled material immediately. Use non-sparking tools (e.g., plastic or aluminum shovels) to transfer the material into appropriate containers for disposal. Avoid actions that could generate dust.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1][4]

  • Waste Identification and Classification:

    • Characterize the waste material. While this compound itself is not typically classified as a RCRA hazardous waste under 40 CFR 261, it is crucial to verify this with your institution's environmental health and safety (EHS) department, as local regulations or contaminants mixed with the pigment could alter its classification.[1]

  • Waste Collection and Storage:

    • Collect waste this compound, including any contaminated absorbent materials from spills, in clearly labeled, sealable containers.

    • Store the waste containers in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1]

    • Ensure container labels are clearly visible.[1]

  • Disposal Method Selection:

    • Do not discharge this compound into drains, surface waters, or groundwater. [4]

    • The recommended disposal methods for organic pigments are typically incineration or landfilling.[1]

    • Contact a licensed waste disposal contractor to manage the final disposal of the material.

  • Container Disposal:

    • Contaminated packaging and empty containers should be emptied as much as possible and disposed of in the same manner as the substance itself.[2] It is recommended to crush, puncture, or otherwise destroy used containers to prevent unauthorized reuse.[4]

III. Quantitative Data Summary

PropertyValue/InformationCitation
RCRA Hazardous Waste Not typically identified as a RCRA hazardous waste under 40 CFR 261.[1]
Solubility in Water Generally insoluble.[1]
Bioaccumulation Potential Believed to have minimal bioaccumulation and bioavailability characteristics due to its general insolubility.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PigmentBlue14_Disposal_Workflow cluster_prep Preparation & Assessment cluster_containment Containment cluster_disposal Disposal & Finalization start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Respirator if dusty) start->ppe assess_spill Assess Waste Type (Solid, Spill, Contaminated Material) ppe->assess_spill solid_waste Collect solid waste into a labeled, sealable container. assess_spill->solid_waste Solid spill_cleanup Clean spill with inert absorbent material. assess_spill->spill_cleanup Spill consult_ehs Consult Institutional EHS & Local Regulations solid_waste->consult_ehs collect_spill Place contaminated material into a labeled, sealable container. spill_cleanup->collect_spill collect_spill->consult_ehs prohibited Prohibited: Do NOT discharge into drains, sewers, or waterways. consult_ehs->prohibited disposal_options Select Approved Disposal Method (Incineration or Landfill) prohibited->disposal_options waste_contractor Arrange for pickup by a licensed waste disposal contractor. disposal_options->waste_contractor end End: Disposal Complete waste_contractor->end

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Pigment Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pigment Blue 14 (CAS No. 1325-88-8), a reddish-shade blue powder utilized in various applications, including water-based inks. Adherence to these procedural steps will minimize risk and ensure proper handling from receipt to disposal.

Immediate Safety and Handling Protocols

This compound is a stable organic pigment that is generally considered to have low toxicity due to its inertness and insolubility.[1] However, as with any powdered chemical, the primary hazards are associated with dust inhalation and eye contact. Improper handling of finely divided organic pigment powder may lead to the formation of dust clouds, which can be an explosion hazard.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved dust respiratorTo prevent inhalation of airborne particles.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Hand Protection Nitrile rubber gloves (>0.11 mm thickness)To prevent direct skin contact.
Body Protection Lab coat or other protective clothingTo prevent contamination of personal clothing.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended, especially when handling larger quantities, to control airborne dust.[1]

  • Containment: When possible, handle in a fume hood or glove box to minimize dust dispersion.

Operational Plan: A Step-by-Step Guide

1. Preparation and Workspace Setup:

  • Designate a specific area for handling this compound.

  • Ensure the work area is clean and free of clutter.

  • Cover work surfaces with a disposable material to facilitate cleanup.

  • Have all necessary PPE and spill cleanup materials readily available.

2. Handling the Pigment:

  • Before opening the container, ensure it is at room temperature to avoid moisture condensation.

  • Open containers slowly and carefully to prevent creating airborne dust.

  • Use a scoop or spatula to transfer the powder. Avoid pouring, which can generate dust.

  • If creating a solution or suspension, add the powder to the liquid slowly to prevent splashing and dust formation.

3. Storage:

  • Store in a cool, dry, well-ventilated area away from direct heat and ignition sources.[1]

  • Keep containers tightly closed when not in use to prevent contamination and moisture absorption.

  • Store away from strong oxidizing agents such as peroxides and chlorates.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Characterization: While not classified as a hazardous waste under RCRA, local regulations may vary.[1]

  • Solid Waste: Collect excess or spilled this compound in a labeled, sealed container. Disposal via sanitary landfill or incineration is often recommended, in accordance with local, state, and federal regulations.[1]

  • Contaminated Materials: Dispose of contaminated PPE and cleanup materials in the same manner as the pigment itself.

  • Liquid Waste: Do not discharge solutions containing this compound into drains or surface waters.[2][3] Collect in a labeled waste container for appropriate chemical waste disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_open Open Container prep_workspace->handle_open handle_transfer Transfer Pigment handle_open->handle_transfer handle_close Seal Container handle_transfer->handle_close cleanup_spill Clean Spills handle_close->cleanup_spill storage_store Store Appropriately handle_close->storage_store cleanup_dispose_solid Dispose Solid Waste cleanup_spill->cleanup_dispose_solid cleanup_dispose_liquid Dispose Liquid Waste cleanup_spill->cleanup_dispose_liquid cleanup_decontaminate Decontaminate Workspace cleanup_dispose_solid->cleanup_decontaminate cleanup_dispose_liquid->cleanup_decontaminate cleanup_decontaminate->storage_store

Caption: Workflow for the safe handling of this compound.

Quantitative Data Summary

PropertyValueSource
CAS Number 1325-88-8[4][5][6]
Molecular Formula C31H43N3[4][5]
Molecular Weight 457.69 g/mol [4][5]
Appearance Blue Powder[6]
Density 1.7 g/cm³[4][6]
pH Value 6.5 - 7.5[6]
Heat Resistance 140 °C[4][6]
OSHA PEL (Nuisance Dust) 15 mg/m³ (total dust), 5 mg/m³ (respirable dust)[1]
ACGIH TLV (Nuisance Dust) 10 mg/m³[1]
Acute Oral LD50 (Rat) > 5,000 mg/kg[1][2]

This guide is intended to provide essential information for the safe handling of this compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety protocols.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.